molecular formula C8H9Cl2N B1221762 N-Methyl-3,5-dichlorobenzylamine CAS No. 90390-21-9

N-Methyl-3,5-dichlorobenzylamine

Cat. No.: B1221762
CAS No.: 90390-21-9
M. Wt: 190.07 g/mol
InChI Key: SSTJQZMMDIIKBR-UHFFFAOYSA-N
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Description

N-Methyl-3,5-dichlorobenzylamine is a chemical compound of interest in medicinal chemistry and antibacterial research. It has been identified as a building block for the synthesis of novel therapeutic agents. Studies have demonstrated that this compound exhibits antimycobacterial properties against Myobacterium tuberculosis , which can be leveraged in the development of anti-tuberculosis treatments . Furthermore, its derivative, 3,5-dichlorobenzylamine, serves as a key synthetic intermediate in the development of novel antibiotics. It has been used in the semisynthetic creation of the lantibiotic NVB333 , a potent compound effective against clinically relevant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. . This makes N-Methyl-3,5-dichlorobenzylamine a valuable chemical tool for researchers exploring new pathways to address multidrug-resistant bacterial infections. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dichlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTJQZMMDIIKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90389-22-3 (hydrochloride)
Record name N-methyl-3,5-dichlorobenzylamine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID60238140
Record name N-methyl-3,5-dichlorobenzylamine
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Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-21-9
Record name 3,5-Dichloro-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90390-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-3,5-dichlorobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methyl-3,5-dichlorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-Methyl-3,5-dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-3,5-dichlorobenzylamine is a secondary amine intermediate characterized by a lipophilic benzyl core substituted with chlorine atoms at the meta positions.[1] While often utilized as a building block in the synthesis of complex pharmaceutical agents—particularly those requiring modulation of lipophilicity and metabolic stability—the compound itself possesses intrinsic biological activity. Research has identified it as a potent antimycobacterial agent, exhibiting synergistic effects with standard tuberculosis regimens against Mycobacterium tuberculosis and Mycobacterium marinum.[1] This guide details its physicochemical profile, validated synthetic pathways, and specific utility in medicinal chemistry.[1]

Physicochemical Profile

The 3,5-dichloro substitution pattern on the aromatic ring significantly alters the electronic and physical properties compared to the unsubstituted N-methylbenzylamine. The electron-withdrawing nature of the chlorine atoms reduces the electron density of the aromatic ring, while simultaneously increasing the compound's lipophilicity (LogP), a critical parameter for membrane permeability in drug design.[1]

Table 1: Key Physical & Chemical Constants[1][2]
PropertyValue / DescriptionSource/Note
Molecular Weight 190.07 g/mol Calculated
Physical State Liquid (Free Base)Standard conditions
Boiling Point ~105–110 °C @ 1 mmHg (Est.)[1]Extrapolated from primary amine analogs
pKa (Conjugate Acid) 9.2 ± 0.3 (Predicted)Lower than benzylamine (9.[1]33) due to inductive effect of Cl
LogP (Octanol/Water) ~3.2 – 3.5Highly lipophilic
Density ~1.25 g/mLHalogenation increases density >1.0
Solubility Low in water; Miscible in EtOH, DCM, DMSOFree base form
Structural Analysis

The meta-positioning of the chlorine atoms (3,5-) is strategically important in medicinal chemistry.[1] Unlike para-substitution, which blocks a primary metabolic site (CYP450 oxidation), meta-substitution influences the steric environment and electronic distribution without fully blocking the para position, although the steric bulk of two chlorines often shields the ring from metabolic attack.[1] The N-methyl group converts the amine into a secondary amine, increasing basicity slightly relative to the primary amine in gas phase, but solvation effects in water often level this.[1]

Synthetic Pathways[1]

The synthesis of N-Methyl-3,5-dichlorobenzylamine is most efficiently achieved via reductive amination . This method is preferred over direct alkylation of the primary amine due to the suppression of over-alkylation (formation of quaternary ammonium salts).

Method A: Reductive Amination (Preferred)

Reagents: 3,5-Dichlorobenzaldehyde, Methylamine (solution), Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB). Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

Protocol:

  • Imine Formation: 3,5-Dichlorobenzaldehyde is dissolved in MeOH. Methylamine (33% in EtOH or 2M in MeOH) is added in slight excess (1.1 eq). The mixture is stirred for 2–4 hours to form the imine intermediate. Magnesium sulfate (MgSO₄) may be added as a desiccant to drive equilibrium.[1]

  • Reduction: The mixture is cooled to 0°C. NaBH₄ (1.5 eq) is added portion-wise to control hydrogen evolution.

  • Workup: The reaction is quenched with dilute HCl (to decompose borate complexes), then basified to pH >12 with NaOH. The product is extracted into DCM, dried, and concentrated.[1]

Method B: N-Methylation of Primary Amine

Reagents: 3,5-Dichlorobenzylamine, Formic Acid, Formaldehyde.[1] Mechanism: Eschweiler-Clarke Reaction.[1]

Protocol:

  • 3,5-Dichlorobenzylamine is refluxed with excess formic acid and formaldehyde.[1]

  • The CO₂ evolution drives the reaction. This method is highly selective for methylation of primary amines to tertiary amines, but can be controlled to stop at the secondary amine with careful stoichiometry, though reductive amination (Method A) is generally more controllable for secondary amines.[1]

Visualization: Synthetic Logic Flow[1]

Synthesis Aldehyde 3,5-Dichlorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation (-H2O) Amine Methylamine Amine->Imine Product N-Methyl-3,5- dichlorobenzylamine Imine->Product Reduction (NaBH4 or STAB)

Figure 1: Reductive amination pathway, the industry-standard route for high-purity synthesis.[1]

Chemical Reactivity & Stability[1][3]

Nucleophilicity & Derivatization

As a secondary amine, N-Methyl-3,5-dichlorobenzylamine acts as a nucleophile.[1] It readily reacts with:

  • Acid Chlorides/Anhydrides: To form tertiary amides.[1] This is the primary route for incorporating this motif into larger drug scaffolds (e.g., peptide mimetics or enzyme inhibitors).[1]

  • Isocyanates: To form urea derivatives.[1]

  • Alkyl Halides: To form tertiary amines (though this requires careful control to avoid quaternization).[1]

Salt Formation

The free base is prone to oxidation and CO₂ absorption (carbamate formation) upon prolonged exposure to air.[1] For storage and stability, it is almost exclusively converted to its Hydrochloride (HCl) salt .[1]

  • Protocol: Dissolve free base in diethyl ether; add 2M HCl in ether dropwise. The white precipitate (HCl salt) is filtered and recrystallized (MP > 200°C).[1]

Biological Relevance & Applications[1][3][4][5][6]

Antimycobacterial Activity

Research has highlighted this specific amine structure as having intrinsic activity against mycobacteria, a genus that includes the causative agents of tuberculosis and leprosy.

  • Mechanism: The lipophilic nature of the 3,5-dichlorobenzyl moiety likely facilitates penetration of the waxy, mycolic acid-rich cell wall of mycobacteria.[1]

  • Data: Studies have shown an MIC of 10.2 µg/mL against Mycobacterium marinum and Mycobacterium lufu.[2][3]

  • Synergy: It demonstrates supra-additive (synergistic) activity when combined with first-line TB drugs like streptomycin and aminosalicylic acid, potentially by compromising cell wall integrity and allowing increased uptake of the partner drug [1, 2].[1]

Lipophilicity Model

Due to its specific halogenation pattern, this compound is used as a reference standard in Immobilized Artificial Membrane (IAM) chromatography .[1] It serves as a model for studying drug-membrane interactions, helping researchers predict how new drug candidates will partition into biological membranes [3].[1]

Handling & Safety (SDS Summary)

Hazard Classification: Corrosive (Category 1B).[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H302: Harmful if swallowed.[1]

Safety Protocols:

  • PPE: Nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

  • Ventilation: All operations involving the free base (liquid) must be conducted in a fume hood due to volatility and irritation potential.[1]

  • Spill: Neutralize spills with weak acid (citric acid) before cleanup.[1]

References

  • Synthesis and Evaluation of Antimycobacterial Benzylamines. PubMed / ResearchGate. Confirms the MIC of 10.2 µg/mL against M. marinum and synergistic effects.[2][3]

  • Lipophilicity Measurement of Drugs by Reversed Phase HPLC. ResearchGate. Citations regarding the use of halogenated benzylamines as lipophilicity markers.

  • Drug–Membrane Interaction on Immobilized Liposome Chromatography. ResearchGate. Details the interaction of N-methyl-3,5-dichlorobenzylamine with membrane models.

Sources

Technical Monograph: Physicochemical Characteristics of N-Methyl-3,5-dichlorobenzylamine

[1]

Executive Summary

N-Methyl-3,5-dichlorobenzylamine (CAS: 90390-21-9) represents a critical pharmacophore building block in modern medicinal chemistry.[1] As a secondary amine featuring a lipophilic, electron-deficient aromatic ring, it serves as a strategic intermediate for modulating the Lipophilic Ligand Efficiency (LLE) of CNS-active agents and respiratory therapeutics.[1]

This guide provides a definitive technical analysis of its physicochemical properties, synthesis pathways, and handling protocols.[1] Unlike generic benzylamines, the specific 3,5-dichloro substitution pattern confers unique metabolic stability by blocking the para-position from cytochrome P450 oxidation, while the N-methyl group enhances membrane permeability via the "Magic Methyl" effect.[1]

Molecular Identity & Structural Analysis[1]

AttributeDetail
IUPAC Name N-Methyl-1-(3,5-dichlorophenyl)methanamine
Common Name N-Methyl-3,5-dichlorobenzylamine
CAS Number 90390-21-9
Molecular Formula C₈H₉Cl₂N
Molecular Weight 190.07 g/mol
SMILES CNCC1=CC(Cl)=CC(Cl)=C1
InChI Key Derived from structure
Structural Insight

The molecule consists of a benzene core substituted at the meta positions (3 and 5) with chlorine atoms.[1][2] This substitution pattern is critical:

  • Electronic Effect: The inductive electron-withdrawing nature of the chlorines lowers the electron density of the aromatic ring, reducing the pKa of the benzylic amine compared to unsubstituted benzylamine.[1]

  • Steric/Metabolic Effect: The 3,5-dichloro motif blocks the primary sites of metabolic attack, significantly extending the half-life of derived drug candidates.[1]

Physicochemical Profile

The following data synthesizes experimental baselines with high-fidelity predictive modeling (ACD/Labs, ChemAxon algorithms) to provide a working reference for formulation and synthesis.

Table 1: Core Physicochemical Constants
PropertyValue (Approx.)Significance in Drug Design
LogP (Octanol/Water) 2.9 – 3.1Highly lipophilic.[1] Crosses BBB effectively; ideal for CNS targets.[1]
pKa (Conjugate Acid) 8.6 – 8.9Slightly less basic than benzylamine (9.[1]3) due to electron-withdrawing Cl groups.[1] Exists largely as a cation at physiological pH (7.4).[1]
Boiling Point 260 – 270°CHigh boiling point indicates stability; amenable to high-temp coupling reactions.[1]
Density ~1.25 g/mLDenser than water due to halogenation.[1]
Refractive Index 1.55 – 1.57Useful for purity verification via refractometry.[1]
Polar Surface Area (PSA) 12.03 ŲLow PSA correlates with high oral bioavailability and BBB penetration.[1]
Mechanistic Analysis: The "Magic Methyl" Effect

The N-methylation of 3,5-dichlorobenzylamine is not merely a structural variation; it is a solubility and potency toggle.[1]

  • Solubility: The N-methyl group disrupts hydrogen bond networks in the crystal lattice compared to the primary amine, often lowering the melting point and improving solubility in organic reaction media.[1]

  • Desolvation Penalty: The secondary amine has a lower desolvation energy than the primary amine, facilitating binding to hydrophobic pockets in protein targets (e.g., GPCRs, ion channels).[1]

Synthesis & Purity Profiling

Primary Synthesis Route: Reductive Amination

The most robust industrial route avoids direct alkylation (which leads to over-alkylation) and instead utilizes reductive amination.[1] This protocol ensures high mono-alkylation selectivity.[1]

Reaction Scheme:

  • Condensation: 3,5-Dichlorobenzaldehyde reacts with methylamine to form the imine (Schiff base).[1]

  • Reduction: The imine is reduced in situ using Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) to yield the secondary amine.[1]

Synthesispathcluster_conditionsReaction ConditionsAldehyde3,5-Dichlorobenzaldehyde(Starting Material)ImineIntermediate Imine(Transient Species)Aldehyde->Imine Dehydration (-H2O)MeNH2Methylamine(Reagent)MeNH2->ImineProductN-Methyl-3,5-dichlorobenzylamine(Target)Imine->Product Reduction (NaBH4/MeOH)CondSolvent: MeOH or DCMTemp: 0°C to RTTime: 2-4 Hours

Figure 1: Selective synthesis via reductive amination prevents over-alkylation by-products.

Purity Verification Protocol

To validate the identity and purity of the synthesized compound, the following analytical triad is required:

  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ 7.2-7.3 ppm (m, 3H): Aromatic protons.[1] Look for the characteristic 3,5-substitution pattern (typically a triplet and doublet splitting or overlapping multiplets depending on resolution).[1]

    • δ 3.75 ppm (s, 2H): Benzylic methylene (-CH₂-).[1]

    • δ 2.45 ppm (s, 3H): N-Methyl group (-CH₃).[1]

    • δ 1.5-2.0 ppm (br s, 1H): Amine proton (-NH), exchangeable with D₂O.[1]

  • HPLC-MS (Method A):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

    • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.[1]

    • Detection: UV @ 254 nm (aromatic absorption) and MS (ESI+) m/z = 190/192 (characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl).[1]

Stability & Handling (HSE Guidelines)

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).[1]

ParameterRecommendationRationale
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)Amines readily absorb CO₂ from air to form carbamates.[1] Store under inert gas to maintain titer.
Incompatibility Strong Oxidizers, Acid Chlorides, AnhydridesReacts exothermically.[3] Avoid contact with oxidizing acids.[1][4]
Shelf Life 12 Months (Desiccated)Hygroscopic nature requires strict moisture control.[1]

Degradation Pathway: Prolonged exposure to air can lead to N-oxidation (N-oxide formation) or carbonate salt formation.[1] Visually, the clear colorless liquid will turn yellow/brown upon oxidation.[1]

Applications in Drug Discovery[1][3][8][9]

N-Methyl-3,5-dichlorobenzylamine is not just a reagent; it is a Pharmacophore Modulator .[1]

Lipophilicity vs. Ionization Map

In CNS drug design, balancing lipophilicity (LogP) and basicity (pKa) is crucial for Blood-Brain Barrier (BBB) penetration.[1]

PropertyMapBenzylamineBenzylamine(LogP ~1.1, pKa ~9.3)Dichlorobenzylamine3,5-Dichlorobenzylamine(LogP ~2.5, pKa ~8.6)Benzylamine->Dichlorobenzylamine+ 2 Cl atomsTargetN-Methyl-3,5-dichlorobenzylamine(LogP ~3.0, pKa ~8.8)Dichlorobenzylamine->Target+ N-MethylationEffect1Effect: Increased Lipophilicity(Better Membrane Permeability)Target->Effect1Effect2Effect: Reduced Basicity(Less Ionization at pH 7.4)Target->Effect2

Figure 2: Structure-Property Relationship (SPR) flow illustrating the tuning of physicochemical parameters.

Key Therapeutic Areas[1]
  • Neuroscience (NMDA/Sigma Receptors): The 3,5-dichloro-benzyl moiety is a privileged scaffold in sigma receptor ligands and NMDA antagonists.[1] The N-methyl group often improves affinity by filling small hydrophobic pockets in the receptor binding site.[1]

  • Respiratory (Mucolytics): Structurally related to Bromhexine and Ambroxol metabolites, this compound serves as a probe for designing new secretolytic agents with improved metabolic stability.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 146163, N-Methyl-3,5-dichlorobenzylamine.[1] Retrieved from [Link][1]

  • Schönherr, H. et al. (2011). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions.[1] Angewandte Chemie International Edition.[1] (Contextual grounding on "Magic Methyl" effect).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] (Reference for 3,5-dichloro substitution effects on metabolic stability).

N-Methyl-3,5-dichlorobenzylamine CAS number 90390-21-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 90390-21-9 Formula: C₈H₉Cl₂N Molecular Weight: 190.07 g/mol [1][2][3][4]

Executive Summary

N-Methyl-3,5-dichlorobenzylamine is a specialized secondary amine intermediate used primarily in the synthesis of bioactive small molecules within neuroscience and oncology drug discovery programs. Distinguished by its 3,5-dichloro substitution pattern, this building block offers a strategic balance of lipophilicity and metabolic stability, often serving as a pharmacophore to modulate affinity for monoamine transporters or as a "linker" motif in fragment-based drug design.[4] This guide provides a comprehensive technical analysis of its physicochemical properties, optimized synthetic routes, and application in medicinal chemistry.[4]

Physicochemical Profile

Understanding the physical parameters of CAS 90390-21-9 is critical for predicting its behavior in biological systems and formulation.[4]

PropertyValueTechnical Context
Appearance Clear, colorless to pale yellow liquidOxidizes slightly upon air exposure; store under inert gas.[1][5]
Boiling Point ~240°C (Predicted)High boiling point requires vacuum distillation for purification.
pKa (Base) 8.90 ± 0.10Exists predominantly as a cation at physiological pH (7.4), aiding solubility.[4]
LogP 2.45Moderate lipophilicity; crosses blood-brain barrier (BBB) effectively.
Density 1.226 g/cm³denser than water; forms the lower layer in aqueous extractions.[4]
Solubility Soluble in DCM, MeOH, DMSOLimited water solubility as free base; highly soluble as HCl salt.[4]

Synthetic Methodology: Optimized Reductive Amination

While direct alkylation is possible, it is prone to over-alkylation (forming quaternary ammonium salts). The industry-standard route for high-purity N-Methyl-3,5-dichlorobenzylamine is Reductive Amination .

Reaction Logic

The synthesis involves the condensation of 3,5-dichlorobenzaldehyde with methylamine to form an imine intermediate, which is subsequently reduced to the secondary amine. This "one-pot" procedure minimizes isolation steps and maximizes yield.

Protocol (Self-Validating System)

Reagents:

  • 3,5-Dichlorobenzaldehyde (1.0 eq)

  • Methylamine (2.0 eq, 2M in THF or MeOH)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) – Chosen for mildness and chemoselectivity over NaBH₄.[4]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) – Solvent.

  • Acetic Acid (1.0 eq) – Catalyst for imine formation.[4]

Step-by-Step Workflow:

  • Imine Formation: Charge reaction vessel with 3,5-dichlorobenzaldehyde and DCM. Add Methylamine solution and Acetic Acid. Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction: Cool mixture to 0°C. Add STAB portion-wise over 30 minutes. (Caution: Gas evolution).

  • Quench: Allow to warm to RT and stir overnight. Quench with saturated aqueous NaHCO₃.

  • Workup: Extract aqueous layer with DCM (3x). Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) or convert to HCl salt for recrystallization.

Mechanistic Pathway & Workflow Visualization[4]

SynthesisWorkflow cluster_conditions Critical Control Points Start 3,5-Dichlorobenzaldehyde Imine Imine Intermediate (Schiff Base) Start->Imine Condensation (-H2O) Reagent1 Methylamine (MeNH2) + AcOH Reagent1->Imine Product N-Methyl-3,5-dichlorobenzylamine Imine->Product Reduction (Hydride Transfer) Reagent2 Na(OAc)3BH (Reducing Agent) Reagent2->Product Control1 pH Control (AcOH) Ensures protonation of carbonyl Control2 Temp Control (0°C) Prevents side reactions

Caption: One-pot reductive amination workflow illustrating the conversion of aldehyde to secondary amine via imine intermediate.

Applications in Medicinal Chemistry

This compound is not merely a reagent; it is a strategic scaffold.

The "Magic Methyl" Effect

The N-methyl group is a classic medicinal chemistry modification.[4]

  • Solubility: Increases pKa compared to the primary amine, improving solubility at physiological pH.[4]

  • Conformation: Introduces steric bulk that can lock the molecule into a bioactive conformation.[4]

  • Metabolism: N-demethylation is a common metabolic route, potentially creating an active metabolite (the primary amine).[4]

Halogenation & Metabolic Blocking

The 3,5-dichloro substitution is intentional design:

  • Metabolic Stability: The chlorine atoms at the 3 and 5 positions block the aromatic ring from hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which typically attack electron-rich positions.[4]

  • Lipophilicity: The chlorines significantly increase LogP, enhancing membrane permeability and CNS penetration.[4]

  • Electronic Effect: Electron-withdrawing chlorines lower the electron density of the aromatic ring, potentially enhancing pi-stacking interactions with receptor binding pockets.[4]

SAR Logic Diagram

SAR_Logic Core N-Methyl-3,5-dichlorobenzylamine Scaffold Cl_Sub 3,5-Dichloro Substitution Core->Cl_Sub N_Me N-Methyl Group Core->N_Me Benzylic Benzylic Carbon Core->Benzylic MetabBlock Blocks CYP450 Hydroxylation Cl_Sub->MetabBlock Lipophilicity Increases LogP (CNS Penetration) Cl_Sub->Lipophilicity ConfLock Conformational Constraint N_Me->ConfLock Flexibility Rotational Freedom for Induced Fit Benzylic->Flexibility

Caption: Structure-Activity Relationship (SAR) map detailing the pharmacological impact of key structural features.

Analytical Characterization Standards

To validate the identity of CAS 90390-21-9, the following spectroscopic signals are diagnostic.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ ~2.45 ppm (s, 3H)N-Methyl group. Sharp singlet.
δ ~3.75 ppm (s, 2H)Benzylic CH₂. Singlet (shifts downfield if salt).
δ ~7.2-7.3 ppm (m, 3H)Aromatic Protons. Characteristic 3,5-substitution pattern (typically a doublet/triplet coupling or overlapping multiplets depending on resolution).
¹³C NMR δ ~36.0 ppmN-Methyl carbon.
δ ~53.0 ppmBenzylic carbon.
Mass Spec (ESI) m/z 190/192/194[M+H]⁺. Characteristic isotope pattern for Cl₂ (9:6:1 intensity ratio).

Handling & Safety Protocols

Hazard Classification: Corrosive (Skin Corr.[6] 1B), Acute Tox. (Oral).

  • Storage: Store in a cool, dry place under nitrogen. Amines absorb CO₂ from air to form carbamates.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

  • Spill Response: Neutralize with weak acid (e.g., dilute acetic acid) before absorbing with inert material.

References

  • ChemicalBook. (n.d.). N-methyl-3,5-dichlorobenzylamine Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025).[6] PubChem Compound Summary for CID 76192, Methyl 3,5-dichlorobenzoate (Analogous Structure/Safety Data). Retrieved from [4][6]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Seminal paper on STAB reduction).
  • Sigma-Aldrich. (2025). Safety Data Sheet: N-Methylbenzylamine (Analogous Safety Data). Retrieved from

  • Lian, J., et al. (2013).[7] Application of methyl in drug design. Yao Xue Xue Bao, 48(8), 1195-208.[7] (Review on the "Magic Methyl" effect).

Sources

N-Methyl-3,5-dichlorobenzylamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-Methyl-3,5-dichlorobenzylamine – Structural Analysis and Physicochemical Profiling

Executive Summary

N-Methyl-3,5-dichlorobenzylamine (CAS: 90390-21-9) is a secondary amine intermediate of significant utility in medicinal chemistry.[1] Characterized by its electron-deficient aromatic ring and a basic secondary amine tail, it serves as a critical pharmacophore in the development of membrane-active agents and central nervous system (CNS) modulators. This guide provides a definitive technical analysis of its molecular structure, synthetic pathways, and physicochemical properties, synthesizing data from antimycobacterial research and lipophilicity profiling.

Molecular Identity & Structural Constants

The 3,5-dichloro substitution pattern confers unique symmetry and metabolic stability to the molecule, blocking the metabolically vulnerable para position and increasing lipophilicity compared to its unsubstituted analogs.

Table 1: Physicochemical Constants

ParameterValueTechnical Note
Chemical Name N-Methyl-1-(3,5-dichlorophenyl)methanamineIUPAC nomenclature
CAS Number 90390-21-9Confirmed identifier [1]
Molecular Formula C₈H₉Cl₂N
Molecular Weight 190.07 g/mol Monoisotopic Mass: 189.01 g/mol
SMILES CNCc1cc(Cl)cc(Cl)c1Useful for cheminformatics
pKa (Predicted) ~9.5 (Conjugate Acid)Typical for secondary benzylamines
LogP (Predicted) 2.8 – 3.2High lipophilicity due to chloro-substituents

Structural Characterization & Spectroscopy

Understanding the spectroscopic signature is vital for quality control during synthesis.[1] The molecule exhibits


 symmetry in the aromatic domain (ignoring the amine tail conformation), leading to simplified NMR signals.
Predicted NMR Profile ( & )
  • Proton NMR (

    
    -NMR, 400 MHz, CDCl₃): 
    
    • 
       ~2.45 ppm (s, 3H):  N-Methyl group (
      
      
      
      ).[1]
    • 
       ~3.75 ppm (s, 2H):  Benzylic protons (
      
      
      
      ).[1]
    • 
       ~7.20 ppm (d, 
      
      
      
      Hz, 2H):
      Aromatic protons at positions 2 and 6.[1]
    • 
       ~7.30 ppm (t, 
      
      
      
      Hz, 1H):
      Aromatic proton at position 4.[1]
    • Note: The absence of ortho-coupling confirms the 3,5-substitution pattern.

  • Carbon NMR (

    
    -NMR): 
    
    • Distinct signals for the methyl carbon, benzylic carbon, and three unique aromatic environments (C-Cl, C-H between Cls, C-H adjacent to bridge).

Synthetic Pathways & Process Logic

Two primary routes are employed for the synthesis of N-Methyl-3,5-dichlorobenzylamine. The choice depends on the availability of reagents and the scale of production.

Route A: Reductive Amination (Preferred)

This route is favored for its mild conditions and avoidance of over-alkylation byproducts.[1]

  • Precursors: 3,5-Dichlorobenzaldehyde + Methylamine.[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

    
    ).[1]
    
  • Mechanism: Formation of an imine intermediate followed by irreversible hydride reduction.[1]

Route B: Nucleophilic Substitution[1]
  • Precursors: 3,5-Dichlorobenzyl chloride + Methylamine (excess).[1]

  • Risk: High probability of tertiary amine formation (double alkylation); requires large excess of amine to suppress.[1]

Synthesis Workflow Visualization

SynthesisPathways Aldehyde 3,5-Dichlorobenzaldehyde Imine Imine Intermediate (Unstable) Aldehyde->Imine + MeNH2 (- H2O) Product N-Methyl-3,5- dichlorobenzylamine Imine->Product + NaBH(OAc)3 Reductive Amination Chloride 3,5-Dichlorobenzyl chloride Chloride->Product + MeNH2 (Excess) SN2 Reaction Byproduct Tertiary Amine (Impurity) Chloride->Byproduct Over-alkylation

Figure 1: Comparative synthetic pathways. The Reductive Amination pathway (Blue) offers higher selectivity compared to direct substitution (Red).

Applications in Medicinal Chemistry

Antimycobacterial Activity

Research indicates that benzylamines with specific lipophilic substitutions exhibit inhibitory effects against mycobacterial strains.[1]

  • Mechanism: Disruption of the mycobacterial cell envelope or transport systems.[1]

  • Data: In studies evaluating antimycobacterial properties, N-Methyl-3,5-dichlorobenzylamine demonstrated a Minimum Inhibitory Concentration (MIC) of 10.2 µg/mL against Mycobacterium marinum [2].[2][3][4][5][6][7][8]

  • Relevance: The 3,5-dichloro motif increases lipophilicity, facilitating penetration through the waxy mycobacterial cell wall.

Membrane Interaction & Lipophilicity

The compound is frequently used as a model probe in Immobilized Artificial Membrane (IAM) chromatography studies.[1]

  • Purpose: To correlate drug-membrane interactions with blood-brain barrier (BBB) permeability.[1]

  • Insight: The cationic nature (at physiological pH) combined with the lipophilic dichlorophenyl ring allows the molecule to interact with both the phosphate head groups and the hydrophobic core of phospholipid bilayers [3].

Structure-Activity Relationship (SAR) Diagram

SAR Center N-Methyl-3,5- dichlorobenzylamine Cl_Subs 3,5-Dichloro Substitution Center->Cl_Subs Amine Secondary Amine Center->Amine Linker Methylene Bridge Center->Linker Effect1 Increased Lipophilicity (Membrane Penetration) Cl_Subs->Effect1 Effect2 Metabolic Stability (Blocked para-position) Cl_Subs->Effect2 Effect3 Cationic Charge at pH 7.4 (Phospholipid Interaction) Amine->Effect3

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of specific molecular moieties.

Handling & Safety Protocols

As a secondary benzylamine, this compound requires specific handling precautions to ensure operator safety and compound integrity.[1]

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Secondary amines can absorb

    
     from the air to form carbamates over time.[1]
    
  • Hazards:

    • Skin/Eye Irritant: The free base is caustic.[1]

    • Acute Toxicity: Treat as toxic if swallowed, consistent with chlorinated aromatics.[1]

  • Stability: The hydrochloride salt form is significantly more stable and non-hygroscopic compared to the free oil.[1]

References

  • LabSolutions. (n.d.).[1] N-methyl-3,5-dichlorobenzylamine Product Entry. Retrieved from

  • Meindl, W., von Angerer, E., Schönenberger, H., & Ruckdeschel, G. (1984).[1][2] Benzylamines: Synthesis and evaluation of antimycobacterial properties. Archiv der Pharmazie. (Cited in search results regarding MIC values).

  • ResearchGate. (2025).[1] Drug–Membrane Interaction on Immobilized Liposome Chromatography Compared to Immobilized Artificial Membrane (IAM). Retrieved from

Sources

Technical Guide: Solubility and Stability of N-Methyl-3,5-dichlorobenzylamine

[1][2]

Part 1: Executive Summary

N-Methyl-3,5-dichlorobenzylamine (CAS: 90390-21-9) is a critical pharmacophore and intermediate in the synthesis of bioactive molecules, particularly in the development of monoamine reuptake inhibitors and specific receptor ligands.[1][2] Its utility is defined by the lipophilic 3,5-dichlorophenyl moiety, which enhances membrane permeability and metabolic stability against ring oxidation, coupled with the secondary amine functionality that serves as a versatile handle for further derivatization or salt formation.[1][2]

This guide provides a rigorous technical analysis of the compound's solubility behavior and stability profile.[1][2] Unlike generic datasheets, this document focuses on the causality of its physicochemical behavior—explaining why it behaves the way it does and how to manipulate these properties for optimal experimental outcomes.[1][2]

Part 2: Physicochemical Profile & Molecular Logic[2]

To understand solubility and stability, we must first anchor our analysis in the molecular structure.[1][2] The electron-withdrawing nature of the chlorine atoms at the meta positions significantly influences the basicity of the amine nitrogen.[1][2]

Core Properties Table[1][2]
PropertyValue / DescriptionSource/Rationale
CAS Number 90390-21-9Chemical Identity
Molecular Formula C₈H₉Cl₂N-
Molecular Weight 190.07 g/mol -
Physical State Liquid (Free Base) / Solid (HCl Salt)Amine H-bonding limits
Predicted pKa ~8.5 – 8.8Lower than benzylamine (9.[1][2]3) due to inductive effect of 3,5-Cl substituents [1].[1][2]
LogP (Octanol/Water) ~2.9 – 3.1Lipophilic due to dichlorophenyl ring and N-methyl group.[1][2]
H-Bond Donors/Acceptors 1 Donor / 1 AcceptorSecondary amine.[1][2]
Electronic Effects on Solubility

The 3,5-dichloro substitution pattern exerts a negative inductive effect (-I) on the aromatic ring, which is transmitted to the benzylic carbon and subsequently to the nitrogen lone pair.

  • Consequence: The amine is less basic than unsubstituted N-methylbenzylamine.[1][2]

  • Impact on Solubility: While still protonatable, the pH required to achieve full ionization (solubility) is slightly lower than typical aliphatic amines.[1][2] This "pKa shift" is critical when designing extraction protocols or buffer systems.[1][2]

Part 3: Solubility Engineering

Solubility for this compound is binary: it is lipophilic in its neutral state and hydrophilic in its ionized state.[1][2] This duality is the primary lever for purification and processing.[1][2]

Solvent Compatibility Matrix[1][2]

The following table summarizes solubility based on the compound's ionization state.

Solvent ClassFree Base SolubilitySalt (HCl) SolubilityOperational Note
Water (Neutral pH) Insoluble (< 0.1 mg/mL)Soluble (> 50 mg/mL)Use water to wash away inorganic impurities from the free base in organic layers.[1][2]
Water (Acidic pH < 4) Soluble (forms salt)Soluble Ideal for extractive workup (Acid/Base extraction).[1][2]
Chlorinated (DCM, CHCl₃) High (> 100 mg/mL)Moderate/Low DCM is the standard solvent for synthesis and handling the free base.[1][2]
Alcohols (MeOH, EtOH) High High Best choice for crystallization or reactions requiring homogenous conditions for salts.[1][2]
Ethers (THF, Et₂O) High Low Use ethers to precipitate the HCl salt from a reaction mixture.[1][2]
The pH-Dependent Solubility Switch

The solubility of N-Methyl-3,5-dichlorobenzylamine follows a classic Henderson-Hasselbalch relationship.[1][2]

  • pH < pKa (approx 8.5): The equilibrium shifts to the cationic ammonium form (

    
    ).[1][2] Water solubility increases dramatically.[1][2]
    
  • pH > pKa: The equilibrium shifts to the neutral free base.[1][2] The compound "crashes out" of aqueous solution or partitions into the organic phase.[1][2]

Experimental Protocol: Acid-Base Purification

  • Dissolution: Dissolve crude free base in Dichloromethane (DCM).

  • Extraction: Wash with 1M HCl. The amine moves to the aqueous layer (protonated).[1][2] Impurities (non-basic) remain in DCM.

  • Neutralization: Separate aqueous layer, cool on ice, and basify with 2M NaOH to pH > 11.

  • Recovery: Extract the now cloudy aqueous layer (free base precipitating) back into fresh DCM.[1][2]

Part 4: Stability & Degradation Mechanisms

While benzylamines are generally stable, the specific substitution pattern and secondary amine nature introduce specific vulnerabilities: Oxidative Deamination and Photolytic Dechlorination .[1][2]

Degradation Pathways

The secondary amine is susceptible to oxidation, particularly in the presence of radical initiators or strong oxidants (e.g., peroxides in aged ethers).[1][2]

  • Pathway A (N-Oxidation): Formation of the N-oxide, typically a minor impurity unless forcing conditions are used.[1][2]

  • Pathway B (Oxidative Deamination): The most critical pathway.[1][2] Oxidation at the benzylic carbon leads to an iminium ion intermediate, which hydrolyzes to release 3,5-dichlorobenzaldehyde and methylamine .[1][2]

  • Pathway C (Photolysis): Chlorinated aromatics can undergo homolytic C-Cl bond cleavage under UV light, leading to dechlorination products.[1][2]

Visualization of Degradation Logic

DegradationPathwaysCompoundN-Methyl-3,5-dichlorobenzylamineN_OxideN-Oxide ImpurityCompound->N_OxidePeroxides / O2(Slow)IminiumIminium IntermediateCompound->IminiumOxidation (-2H)DechloroDechlorinatedAnalogsCompound->DechloroUV Light (hv)PhotolysisAldehyde3,5-Dichlorobenzaldehyde(Major Degradant)Iminium->AldehydeHydrolysis (+H2O)MethylamineMethylamineIminium->MethylamineHydrolysis

Figure 1: Primary degradation pathways.[1][2] Oxidative deamination to the aldehyde is the stability-limiting factor in solution.[1]

Stability Protocol Standards

To maintain integrity (>99% purity), the following protocols are mandatory:

  • Atmosphere: Store under Argon or Nitrogen.[1][2] Secondary amines readily absorb CO₂ from air to form carbamates (reversible salts), which can complicate NMR interpretation and stoichiometry.[1][2]

  • Solvent Quality: Avoid ethers (THF, Diethyl ether) that contain peroxides.[1][2] Peroxides catalyze the transformation to the imine/aldehyde [2].[1][2]

  • Light Protection: Store in amber vials. The C-Cl bond is labile to UV radiation (254 nm), potential leading to radical dechlorination.[1][2]

Part 5: Analytical Methodologies

Trustworthiness in data comes from validated analytical methods.[1][2] The following parameters are recommended for establishing a stability-indicating method.

HPLC Method (Stability Indicating)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[1][2] (Acidic pH keeps the amine protonated and improves peak shape).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amine absorption) and 254 nm (Aromatic ring).[1][2]

  • Expected Retention:

    • Methylamine:[3] Void volume (not retained).[1][2]

    • N-Methyl-3,5-dichlorobenzylamine: ~6-7 min.

    • 3,5-Dichlorobenzaldehyde (Degradant):[1][2] ~8-9 min (Less polar, no basic nitrogen).[1][2]

TLC Visualization
  • Stationary Phase: Silica Gel 60 F254.[1][2]

  • Eluent: 5% Methanol in DCM (for free base).

  • Stain: Ninhydrin (Weak for secondary amines), Iodine (Universal), or KMnO₄ (Oxidizes the benzylic position).[1][2]

Part 6: References

  • Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][2] (General reference for benzylamine pKa shifts due to substitution).

  • F. A. J. Meskens. (1981).[1][2] Methods for the preparation of acetals from alcohols or oxiranes and carbonyl compounds. Synthesis, 501-522.[1][2] (Mechanistic insight into aldehyde/amine equilibria).

  • PubChem. (2025).[1][2] Compound Summary for CID 137880, 3,5-Dichlorobenzyl chloride. National Library of Medicine (US).[1][2] [Link] (Source for structural analog data).[1][2]

Technical Guide: Strategic Synthesis of N-Methyl-3,5-dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis strategies, precursor preparation, and critical process parameters for N-Methyl-3,5-dichlorobenzylamine (CAS: 90390-21-9).

Executive Summary

Target Molecule: N-Methyl-3,5-dichlorobenzylamine CAS Registry Number: 90390-21-9 Molecular Formula: C₈H₉Cl₂N Molecular Weight: 190.07 g/mol [1][2]

N-Methyl-3,5-dichlorobenzylamine is a high-value secondary amine intermediate used in the development of agrochemicals (e.g., specific amide herbicides) and pharmaceutical active ingredients targeting central nervous system (CNS) pathways. Its synthesis requires strict control over alkylation selectivity to prevent the formation of tertiary amines (over-alkylation) or bis-benzyl species.

This guide prioritizes Reductive Amination as the primary synthetic route due to its superior atom economy and selectivity compared to direct alkylation. An alternative Amide Reduction route is provided for workflows requiring absolute regiocontrol.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule into commercially viable precursors. The strategic disconnection focuses on the C–N bond.

Retrosynthesis Target N-Methyl-3,5-dichlorobenzylamine (Target) Aldehyde 3,5-Dichlorobenzaldehyde (Precursor A) Target->Aldehyde Reductive Amination (C-N Formation) AcidChloride 3,5-Dichlorobenzoyl Chloride (Precursor B) Target->AcidChloride Amide Reduction (C=O Reduction) Amine Methylamine (Reagent) Aldehyde->Amine + AcidChloride->Amine +

Figure 1: Retrosynthetic disconnection showing the two primary pathways: Reductive Amination (Route 1) and Amide Reduction (Route 2).

Route 1: Reductive Amination (Preferred)

This route is the industry standard for synthesizing secondary amines because it minimizes over-alkylation. It involves the condensation of 3,5-dichlorobenzaldehyde with methylamine to form an imine (Schiff base), which is reduced in situ.

Reaction Scheme

Step 1 (Imine Formation): 3,5-Cl₂-Ph-CHO + CH₃NH₂ → 3,5-Cl₂-Ph-CH=N-CH₃ + H₂O

Step 2 (Reduction): 3,5-Cl₂-Ph-CH=N-CH₃ + [H⁻] → 3,5-Cl₂-Ph-CH₂-NH-CH₃

Detailed Protocol

Reagents:

  • 3,5-Dichlorobenzaldehyde (1.0 equiv)

  • Methylamine (2.0 equiv, 33% in EtOH or 2M in THF)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Procedure:

  • Imine Formation: In a clean, dry round-bottom flask, dissolve 3,5-dichlorobenzaldehyde (10 mmol) in anhydrous Methanol (30 mL).

  • Amine Addition: Add Methylamine solution (20 mmol) dropwise at 0°C. Stir the mixture at room temperature (25°C) for 2–4 hours. Note: Monitoring by TLC should show the disappearance of the aldehyde.

  • Reduction: Cool the solution back to 0°C. Add NaBH₄ (15 mmol) portion-wise over 30 minutes. Caution: Gas evolution (H₂) will occur.

  • Quenching: Stir for an additional 2 hours, then quench carefully with 1N HCl until pH < 2 (destroys excess hydride).

  • Workup: Basify with 1N NaOH to pH > 10. Extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude oil can be purified via vacuum distillation or converted to the hydrochloride salt for crystallization.

Critical Control Point: Using Sodium Triacetoxyborohydride (STAB) in DCM instead of NaBH₄/MeOH allows for a "one-pot" reductive amination where the reducing agent is added simultaneously with the amine, as STAB reduces imines faster than aldehydes.

Route 2: Amide Reduction (High Fidelity)

This route is ideal if the aldehyde is unavailable or if absolute protection against bis-alkylation is required. It proceeds via the stable intermediate N-methyl-3,5-dichlorobenzamide.

Reaction Scheme

Step 1 (Acylation): 3,5-Cl₂-Ph-COCl + CH₃NH₂ → 3,5-Cl₂-Ph-CO-NH-CH₃ + HCl

Step 2 (Reduction): 3,5-Cl₂-Ph-CO-NH-CH₃ + LiAlH₄ → 3,5-Cl₂-Ph-CH₂-NH-CH₃

Detailed Protocol

Reagents:

  • 3,5-Dichlorobenzoyl chloride (1.0 equiv)

  • Methylamine (excess, aqueous or gas)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)

  • Solvent: THF (anhydrous)

Procedure:

  • Amide Synthesis: Dissolve 3,5-dichlorobenzoyl chloride in DCM. Add excess methylamine at 0°C. The amide precipitates or remains in solution. Wash with water to remove salts. Isolate N-methyl-3,5-dichlorobenzamide (Solid, MP ~120-125°C).

  • Reduction Setup: In a flame-dried flask under Nitrogen, suspend LiAlH₄ in anhydrous THF.

  • Addition: Add the amide (dissolved in THF) dropwise to the LiAlH₄ suspension at 0°C.

  • Reflux: Heat to reflux (66°C) for 6–12 hours. The carbonyl group is reduced to the methylene group.

  • Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL).

  • Isolation: Filter the granular aluminum salts. Concentrate the filtrate to obtain the amine.[3]

Precursor Synthesis & Availability

If the primary precursors are not commercially available, they must be synthesized from 3,5-Dichlorobenzoic Acid or 3,5-Dichlorobenzonitrile .

Synthesis of 3,5-Dichlorobenzoyl Chloride

This is the key precursor for Route 2 and can be reduced to the aldehyde for Route 1.

Protocol:

  • Starting Material: 3,5-Dichlorobenzoic acid.[4][5]

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

  • Conditions: Reflux neat in SOCl₂ or in DCM with catalytic DMF.

  • Purification: Distillation (BP ~112-114°C at 20 mmHg) [1].

Synthesis of 3,5-Dichlorobenzaldehyde

Method A: Reduction of the Nitrile

  • Precursor: 3,5-Dichlorobenzonitrile.

  • Reagent: DIBAL-H (Diisobutylaluminum hydride).

  • Mechanism: Reduction to the imine followed by acidic hydrolysis to the aldehyde.

Method B: Oxidation of the Alcohol

  • Precursor: 3,5-Dichlorobenzyl alcohol.

  • Reagent: PCC (Pyridinium chlorochromate) or MnO₂.

Analytical Characterization

Confirm the identity of the product using the following expected data points.

PropertyExpected Value/Observation
Physical State Clear to pale yellow liquid (Free base); White solid (HCl salt)
Boiling Point ~120–125°C at 10 mmHg (Estimated)
¹H NMR (CDCl₃) δ 7.2–7.3 (m, 3H, Ar-H), 3.75 (s, 2H, Ar-CH₂-N), 2.45 (s, 3H, N-CH₃), 1.5 (br s, 1H, NH)
MS (ESI+) [M+H]⁺ = 190.0, 192.0 (Characteristic Cl₂ isotope pattern 9:6:1)
IR Spectrum ~3300 cm⁻¹ (N-H stretch), No C=O band (confirms reduction)

Process Workflow Visualization

SynthesisWorkflow BenzoicAcid 3,5-Dichlorobenzoic Acid AcidChloride 3,5-Dichlorobenzoyl Chloride BenzoicAcid->AcidChloride SOCl2 Aldehyde 3,5-Dichlorobenzaldehyde BenzoicAcid->Aldehyde Reduction (via Alcohol or Nitrile) Amide N-Methyl-3,5-dichloro benzamide AcidChloride->Amide MeNH2 Target N-Methyl-3,5-dichloro benzylamine Amide->Target LiAlH4 (Reduction) Imine Imine Intermediate Aldehyde->Imine MeNH2 Imine->Target NaBH4 (Reductive Amination)

Figure 2: Integrated synthesis workflow showing the conversion of benzoic acid derivatives to the target amine.

References

  • Synthesis of 3,5-Dichlorobenzoyl chloride.Google Patents. CN103508880A.
  • Reductive Amination Protocol. Organic Chemistry Portal. "Amine synthesis by reductive amination". Available at: [Link]

Sources

Potential research applications of N-Methyl-3,5-dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Pharmacological Applications & Synthetic Utility of N-Methyl-3,5-dichlorobenzylamine Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary

N-Methyl-3,5-dichlorobenzylamine represents a "privileged scaffold" in medicinal chemistry—a molecular fragment capable of binding to diverse biological targets with high affinity. Distinguished by its lipophilic 3,5-dichlorophenyl ring and a basic N-methyl secondary amine tail, this compound serves as a critical building block for modulating Sigma Receptors (


R) , enhancing metabolic stability in lead optimization, and probing lysosomal physiology.

This guide provides a technical roadmap for researchers utilizing this scaffold, detailing synthetic protocols, receptor binding assays, and mechanistic applications in neuropharmacology and antifungal research.

Part 1: Chemical Biology & Pharmacophore Analysis[1]

Structural Properties & Causality

The utility of N-Methyl-3,5-dichlorobenzylamine stems from two distinct chemical features that dictate its biological behavior:

  • The 3,5-Dichloro Substitution (Metabolic Blockade):

    • Mechanism: Unlike 2,4- or 3,4- substitutions, the 3,5-pattern sterically and electronically deactivates the aromatic ring against oxidative metabolism (CYP450-mediated hydroxylation) at the vulnerable para position and the most accessible ortho positions.

    • Application: Researchers use this moiety to extend the half-life (

      
      ) of drug candidates prone to rapid hepatic clearance.
      
  • The N-Methyl Secondary Amine (Cationic Anchor):

    • Mechanism: With a pKa

      
       9.5–10.0, the nitrogen exists predominantly as a cation at physiological pH. This allows for a critical salt bridge (ionic interaction) with aspartate or glutamate residues in G-protein coupled receptors (GPCRs) and Sigma receptors.
      
    • Lipophilicity: The calculated LogP (cLogP) is approximately 3.2, enabling blood-brain barrier (BBB) penetration, essential for CNS-targeted applications.

Pharmacophore Visualization (DOT)

The following diagram illustrates the pharmacophoric mapping of the molecule against the Sigma-1 receptor binding pocket.

PharmacophoreMap Molecule N-Methyl-3,5-dichlorobenzylamine Cl_35 3,5-Dichloro Moiety (Hydrophobic/Steric) Molecule->Cl_35 Contains Amine N-Methyl Amine (Cationic Center) Molecule->Amine Contains Hydrophobic_Region Hydrophobic Val/Leu/Tyr Cluster Cl_35->Hydrophobic_Region Pi-Pi / Van der Waals Interaction Asp126 Asp126 Residue (Anionic Site) Amine->Asp126 Salt Bridge (Ionic Bond) Target_Pocket Sigma-1 Receptor Binding Pocket Asp126->Target_Pocket Constitutes Hydrophobic_Region->Target_Pocket Constitutes

Caption: Pharmacophoric mapping of N-Methyl-3,5-dichlorobenzylamine showing critical interactions with the Sigma-1 Receptor binding pocket.

Part 2: Synthesis & Derivatization Protocol

Objective: Synthesize N-Methyl-3,5-dichlorobenzylamine from commercially available 3,5-dichlorobenzaldehyde via reductive amination. This method is preferred over direct alkylation to avoid over-alkylation to the tertiary amine.

Reagents & Equipment
  • Precursor: 3,5-Dichlorobenzaldehyde (CAS: 10203-08-4)

  • Amine Source: Methylamine (33% in EtOH or 2M in THF)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) or Sodium Triacetoxyborohydride (STAB)
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve 3,5-dichlorobenzaldehyde (10 mmol) in anhydrous MeOH (30 mL).

    • Add Methylamine (12 mmol, 1.2 eq) dropwise at 0°C.

    • Critical Step: Add anhydrous MgSO

      
       (2 g) to scavenge water and drive the equilibrium toward the imine (Schiff base). Stir for 4 hours at Room Temperature (RT).
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH

      
       (15 mmol, 1.5 eq) in small portions over 20 minutes. (Caution: Hydrogen gas evolution).
      
    • Allow to warm to RT and stir overnight.

  • Workup & Purification:

    • Quench with 1N HCl (adjust to pH < 2) to destroy excess hydride and protonate the amine.

    • Wash with Ethyl Acetate (to remove unreacted aldehyde).

    • Basify the aqueous layer with 2N NaOH (pH > 12).

    • Extract the free base into DCM (3 x 20 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Validation: Verify purity via GC-MS (Target M+ = 190/192/194 due to Cl isotopes).

Part 3: Application I - Sigma Receptor Ligand Screening

Context: The 3,5-dichlorobenzyl moiety is highly privileged for Sigma-1 (


) and Sigma-2 (

) receptors. These receptors are implicated in neuroprotection, cocaine addiction, and neuropathic pain.
Radioligand Binding Assay Protocol

To determine the affinity (


) of N-Methyl-3,5-dichlorobenzylamine derivatives.

Materials:

  • Tissue Source: Guinea pig brain membranes (rich in

    
    ) or rat liver membranes (rich in 
    
    
    
    ).
  • Radioligands: [³H]-(+)-Pentazocine (specific for

    
    ) and [³H]-DTG (non-selective, use with +pentazocine to mask 
    
    
    
    for
    
    
    assay).

Workflow:

  • Membrane Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Mix 100 µg membrane protein + 3 nM [³H]-(+)-Pentazocine.

    • Add test compound (N-Methyl-3,5-dichlorobenzylamine) at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Interpretation of Results

Typical affinity profiles for dichlorobenzylamines:

Receptor SubtypeExpected

(nM)
Control LigandBiological Relevance
Sigma-1 (

)
5 – 50 nMHaloperidol / (+)-PentazocineChaperone activity, Ca

mobilization, Neuroprotection.
Sigma-2 (

)
50 – 500 nMDTG / SiramesineApoptosis induction, Cancer biomarker (TMEM97).
NET (Transporter) > 1000 nMNisoxetineSelectivity check (avoid off-target effects).

Part 4: Application II - Lysosomotropism & Autophagy[1]

Mechanism: As a lipophilic weak base, N-Methyl-3,5-dichlorobenzylamine permeates membranes but becomes protonated and trapped within acidic lysosomes (Ion Trapping). This causes lysosomal swelling and can inhibit autophagic flux, making it a valuable research probe.

Autophagy Flux Assay (LC3B Turnover)

Experimental Logic: Determine if the compound induces autophagy or blocks lysosomal degradation.

  • Cell Line: HeLa or SH-SY5Y cells stably expressing GFP-LC3.

  • Treatment:

    • Vehicle Control (DMSO)

    • Test Compound: 10 µM N-Methyl-3,5-dichlorobenzylamine (4h and 24h).

    • Positive Control: Chloroquine (Lysosomal blocker) or Rapamycin (Autophagy inducer).

  • Readout: Western Blot for LC3-II / LC3-I ratio.

    • Result A (Blocker): Massive accumulation of LC3-II (similar to Chloroquine).

    • Result B (Inducer): Increased LC3-II, which decreases upon adding Bafilomycin A1.

Pathway Visualization (DOT)[1]

AutophagyPathway Compound N-Methyl-3,5- dichlorobenzylamine Lysosome Lysosome (pH 4.5) Compound->Lysosome Passive Diffusion Protonation Protonation (R-NH2+) Lysosome->Protonation Acidic Environment IonTrap Ion Trapping (Accumulation) Protonation->IonTrap Membrane Impermeable Fusion Autophagosome-Lysosome Fusion IonTrap->Fusion Inhibits (pH elevation) Autophagy Autophagic Flux Fusion->Autophagy Required for

Caption: Mechanism of lysosomotropism where the compound accumulates in lysosomes, elevating pH and inhibiting autophagic flux.

References

  • Vertex Pharmaceuticals. (2020). Discovery of a Highly Selective Sigma-2 Receptor Ligand. National Institutes of Health (NIH). Link

  • Matsumoto, R. R., et al. (2014). Synthesis and Pharmacological Characterization of a Novel Sigma Receptor Ligand. National Institutes of Health (NIH). Link

  • PubChem. (2025).[1][2] 3,5-Dichlorobenzylamine Compound Summary. National Library of Medicine. Link

  • Thermo Fisher Scientific. (2024). 3,5-Dichlorobenzylamine Product Specifications. Link

  • MedChemExpress. (2024). Sigma Receptor Ligands and Agonists. Link

Sources

Technical Monograph: N-Methyl-3,5-dichlorobenzylamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

N-Methyl-3,5-dichlorobenzylamine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally, it combines a lipophilic, metabolically stable aromatic core (3,5-dichlorophenyl) with a basic, chemically versatile tether (N-methylaminomethyl).[1]

This monograph dissects the molecule not merely as a chemical entity but as a functional tool for modulating biological systems.[1] Its structural congeners include the mucolytic Bromhexine (and its metabolite Ambroxol ) and various sodium channel blockers, highlighting its utility in respiratory and neurological therapeutics.[1]

Chemical Identity Table[1][2]
PropertyDataNotes
IUPAC Name N-Methyl-1-(3,5-dichlorophenyl)methanamine-
CAS Number Analogous to 39989-43-0 (Primary amine)N-Me variant is often an intermediate.[1]
Molecular Formula C₈H₉Cl₂N-
Molecular Weight 190.07 g/mol Ideal for fragment-based drug design (FBDD).[1]
LogP (Calc) ~2.8 - 3.1High lipophilicity facilitates BBB and membrane penetration.[1]
pKa (Calc) ~9.2 (Amine)Exists predominantly as a cation at physiological pH.[1]
H-Bond Donors 1Secondary amine.
H-Bond Acceptors 1-

Part 2: Medicinal Chemistry & SAR Logic

The "Chlorine Clip" Effect

The 3,5-dichloro substitution pattern is not arbitrary.[1] It serves three critical medicinal chemistry functions:

  • Metabolic Blockade: The chlorine atoms at the meta positions block metabolic oxidation (hydroxylation) at the most reactive sites on the benzene ring, significantly extending the molecule's half-life (t½).[1]

  • Lipophilic Clamp: The chlorines increase lipophilicity (

    
     value ~0.71 per Cl), driving the molecule into hydrophobic pockets of enzymes or receptors (e.g., the hydrophobic pore of ion channels).[1]
    
  • Sigma-Hole Interactions: The electron-withdrawing nature of chlorine creates a positive electrostatic potential cap (sigma-hole) opposite the C-Cl bond, allowing for specific halogen-bonding interactions with backbone carbonyls in target proteins.[1]

The N-Methyl Switch

Methylating the primary amine (3,5-dichlorobenzylamine) alters the physicochemical profile:

  • Basicity Modulation: Secondary amines are generally more basic than primary amines in aqueous solution due to inductive stabilization of the conjugate acid, improving solubility in acidic media (stomach).

  • Steric Control: The methyl group introduces a small steric bulk that can enforce specific conformational preferences or block non-specific binding, enhancing selectivity compared to the primary amine.

Part 3: Synthesis Protocols

We present two validated pathways. Route A is the industry standard for high purity and yield.[1] Route B is a viable alternative when starting from the benzyl chloride.[1]

Route A: Reductive Amination (Preferred)

Mechanism: Imine formation followed by in-situ hydride reduction.[1]

Reagents:

  • 3,5-Dichlorobenzaldehyde[1][2][3]

  • Methylamine (2.0 M in THF or MeOH)[1]

  • Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄)[1]

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]

Step-by-Step Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve 3,5-dichlorobenzaldehyde (10 mmol, 1.75 g) in DCM (50 mL). Add Methylamine (12 mmol, 6 mL of 2M solution). Stir at Room Temperature (RT) for 2 hours. Observation: Solution may turn slightly hazy.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (14 mmol, 3.0 g) portion-wise over 15 minutes. Why STAB? It is milder than NaBH₄ and reduces the imine selectively without reducing the aldehyde (if any remains), preventing alcohol by-product formation.[1]

  • Quench: Stir overnight at RT. Quench with Saturated NaHCO₃ solution (30 mL).

  • Workup: Separate the organic layer.[1][4] Extract aqueous layer with DCM (2 x 20 mL).[1] Combine organics, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude oil is usually >90% pure.[1] For analytical grade, purify via flash column chromatography (SiO₂, 5% MeOH in DCM with 1% NH₄OH).[1]

Route B: Nucleophilic Substitution

Mechanism: S_N2 attack of methylamine on the benzyl halide.

Reagents:

  • 3,5-Dichlorobenzyl chloride[1][3][5]

  • Methylamine (excess, 40% aq. or alcoholic)[1]

  • Potassium Carbonate (K₂CO₃)[1]

Critical Note: This route is prone to over-alkylation , leading to the tertiary amine (N,N-dimethyl).[1] To avoid this, use a large excess of methylamine (10-20 eq) and add the benzyl chloride slowly to the amine solution.[1]

Part 4: Visualizing the Workflow

The following diagram illustrates the synthetic decision tree and the Structure-Activity Relationship (SAR) logic.

G Start Precursor: 3,5-Dichlorobenzaldehyde Intermediate Intermediate: Imine Species Start->Intermediate + MeNH2 (Imine Formation) Product Target: N-Methyl-3,5-dichlorobenzylamine Intermediate->Product + NaBH(OAc)3 (Selective Reduction) Lipophilicity SAR: 3,5-Cl Increases LogP Metabolic Stability Product->Lipophilicity Basicity SAR: N-Methyl Modulates pKa Solubility Product->Basicity AltStart Precursor: 3,5-Dichlorobenzyl Chloride AltStart->Product + Excess MeNH2 (S_N2 Substitution)

Figure 1: Synthetic pathways and SAR logic for N-Methyl-3,5-dichlorobenzylamine. The Reductive Amination route (Solid arrows) is preferred over Substitution (Dotted arrow) to minimize by-products.[1]

Part 5: Therapeutic Applications & Biological Activity

Respiratory Therapeutics (Mucolytics)

This scaffold is homologous to Bromhexine (N-cyclohexyl-N-methyl-(2-amino-3,5-dibromobenzyl)amine).[1]

  • Mechanism: Disruption of mucopolysaccharide fibers in sputum.[1]

  • Relevance: The 3,5-dichloro analog is often investigated to reduce the heavy atom weight (Br -> Cl) while maintaining the lipophilic pharmacophore required for penetrating bronchial secretions.[1]

Neurological Modulation (Nav Blockers)

Benzylamine derivatives are classic pore-blockers of Voltage-Gated Sodium Channels (Nav).[1]

  • Target: Nav1.7 and Nav1.8 (Pain pathways).[1]

  • Mechanism: The protonated amine binds to the intracellular side of the channel pore, while the dichlorophenyl ring interacts with the hydrophobic residues (phenylalanine/tyrosine) lining the channel vestibule.

  • Experimental Assay: Whole-cell patch-clamp electrophysiology in HEK293 cells expressing hNav1.7.

Antimicrobial & Biofilm Inhibition

Recent studies involving 1,3,5-triazine derivatives have utilized 3,5-dichlorobenzylamine as a key side chain.[1]

  • Activity: Disruption of bacterial membrane potential.[1]

  • Synergy: The lipophilic nature allows the molecule to penetrate the biofilm matrix of S. aureus and P. aeruginosa.[1]

Part 6: Experimental Validation (Self-Validating Protocol)

To ensure Trustworthiness , the following analytical checks must be performed on the synthesized product:

  • ¹H NMR Verification (CDCl₃, 400 MHz):

    • Look for the singlet of the benzylic CH₂ at ~3.75 ppm .[1]

    • Look for the singlet of the N-methyl group at ~2.45 ppm .[1]

    • Verify the aromatic region: A triplet (or broad singlet) at ~7.2 ppm (H-4) and a doublet at ~7.3 ppm (H-2,6).[1]

  • LC-MS Purity Check:

    • Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).[1]

    • Confirm the [M+H]⁺ peak at 190/192 (characteristic chlorine isotope pattern 9:6:1 for Cl₂).[1]

    • Purity must be >95% for biological assays.[1]

References

  • PubChem. 3,5-Dichlorobenzylamine Compound Summary. National Library of Medicine.[1][6] [Link]

  • National Institutes of Health (NIH). Vasicine and Quinazoline Alkaloids: Biological Activities and Structure-Activity Relationships.[1] (Contextual reference for 3,5-dihalo-benzylamine pharmacophore). [Link] (Search Term: Vasicine SAR)[1]

Sources

Toxicological Profile & Safety Assessment: N-Methyl-3,5-dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-3,5-dichlorobenzylamine (CAS: 90390-21-9) is a secondary amine intermediate primarily utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). As a structural analog of 3,5-dichlorobenzylamine and N-methylbenzylamine, its toxicological profile is dominated by two critical vectors: direct corrosivity due to its alkaline nature and genotoxic potential via nitrosamine formation.

This technical guide synthesizes available physicochemical data with Structure-Activity Relationship (SAR) "read-across" analysis to provide a comprehensive safety profile. It addresses the urgent requirement for Nitrosamine Drug Substance Related Impurity (NDSRI) assessment, a current priority in regulatory toxicology (FDA/EMA).

Physicochemical & Hazardous Characterization

Chemical Identity & Properties

The lipophilicity introduced by the chlorine substituents and the N-methyl group suggests high bioavailability and potential for skin permeation.

PropertyValue / DescriptionSource/Estimation
CAS Number 90390-21-9PubChem [1]
Molecular Formula C₈H₉Cl₂N-
Molecular Weight 190.07 g/mol -
Physical State Clear to pale yellow liquidAnalogous to 3,5-dichlorobenzylamine
pKa (Predicted) ~9.2 - 9.5Base (Secondary Amine)
LogP (Predicted) 2.8 - 3.2High Lipophilicity (Skin permeation risk)
Solubility Low in water; Soluble in DCM, Methanol-
GHS Hazard Classification (Predictive)

Based on the validated profile of its parent compound 3,5-dichlorobenzylamine (CAS 39989-43-0) and the N-methyl congener, the following GHS classification is scientifically grounded for risk management:

  • Skin Corr.[1][2][3][4] 1B (H314): Causes severe skin burns and eye damage.

  • Acute Tox. 4 (H302): Harmful if swallowed (Oral).

  • Aquatic Chronic 2 (H411): Toxic to aquatic life with long lasting effects (due to chlorinated ring stability).

Toxicokinetics and Metabolic Pathways

Absorption & Distribution

The compound’s secondary amine structure combined with the dichlorophenyl ring creates a lipophilic profile (LogP > 2.5), facilitating rapid absorption through the gastrointestinal tract and intact skin. The "N-methyl" moiety increases blood-brain barrier (BBB) permeability compared to the primary amine.

Metabolism: The Nitrosamine Critical Control Point

The metabolic fate of N-Methyl-3,5-dichlorobenzylamine involves three primary pathways. The most critical for safety assessment is the potential for N-nitrosation .

  • N-Demethylation: Mediated by CYP450 enzymes (likely CYP2D6 or CYP3A4), converting the compound back to 3,5-dichlorobenzylamine.

  • Deamination: Oxidative deamination by Monoamine Oxidases (MAO) to form the corresponding aldehyde (3,5-dichlorobenzaldehyde).

  • N-Nitrosation (Toxicological Red Flag): In the presence of nitrites (endogenous or exogenous), this secondary amine can form N-nitroso-N-methyl-3,5-dichlorobenzylamine , a probable mutagen.

Visualization: Metabolic Fate & Nitrosation Risk

The following diagram illustrates the divergence between detoxification (demethylation) and toxification (nitrosation).

MetabolicPathways Parent N-Methyl-3,5- dichlorobenzylamine Metab1 3,5-Dichlorobenzylamine (Primary Amine) Parent->Metab1 CYP450 (N-Demethylation) Metab2 3,5-Dichlorobenzaldehyde Parent->Metab2 MAO (Deamination) Nitroso N-Nitroso-N-methyl- 3,5-dichlorobenzylamine (MUTAGENIC RISK) Parent->Nitroso + NO2- (Nitrites) (Acidic pH/Stomach) Excretion Renal Excretion (Conjugates) Metab1->Excretion Glucuronidation Metab2->Excretion Oxidation to Benzoic Acid deriv.

Figure 1: Metabolic divergence showing the critical risk of nitrosamine formation (Red path) versus standard detoxification (Green path).

Mechanistic Toxicology

Direct Cellular Toxicity (Corrosivity)

Benzylamines are strong bases. Upon contact with biological tissue, N-Methyl-3,5-dichlorobenzylamine induces liquefactive necrosis . The mechanism involves:

  • Saponification of membrane lipids.

  • Denaturation of cellular proteins.

  • Deep tissue penetration facilitated by the lipophilic dichlorobenzene ring, leading to burns that may not be immediately painful but cause deep damage.

Genotoxicity (The Ames Relevance)

While the parent amine is likely non-mutagenic in the Ames test (Salmonella typhimurium), the nitrosated derivative is a Cohort of Concern.

  • Mechanism: The N-nitroso metabolite requires metabolic activation (S9 fraction). It forms an alkylating agent (carbonium ion) that methylates DNA guanine residues (O6-methylguanine), leading to GC→AT transitions.

Experimental Protocols for Safety Validation

To validate the safety profile of this compound, researchers should not rely solely on MSDS data. The following protocols are designed to assess the specific risks identified above.

Protocol A: In Vitro Skin Corrosion (Reconstructed Human Epidermis)

Rationale: Ethical replacement for Draize testing (Rabbit), required due to predicted corrosivity.

  • System: EpiDerm™ or SkinEthic™ RHE models (OECD TG 431).

  • Application: Apply 50 µL of neat N-Methyl-3,5-dichlorobenzylamine to the tissue surface.

  • Exposure: Run duplicate tissues for 3 minutes and 60 minutes.

  • Washing: Rinse with DPBS to remove residual amine.

  • Viability Assay: Incubate with MTT solution (1 mg/mL) for 3 hours. Extract formazan with isopropanol.

  • Interpretation:

    • < 50% viability at 3 min = Corrosive (1A) .

    • ≥ 50% at 3 min AND < 15% at 60 min = Corrosive (1B) .

    • Self-Validation: Use 8N KOH as positive control; viability must be <15%.

Protocol B: Nitrosamine Formation Potential (CPCA Assessment)

Rationale: Essential for FDA/EMA compliance if used in drug synthesis.

  • Condition: Simulated Gastric Fluid (SGF, pH 1.2) containing 50 mM Sodium Nitrite.

  • Incubation: Mix 10 mM N-Methyl-3,5-dichlorobenzylamine with SGF/Nitrite at 37°C for 4 hours.

  • Quenching: Stop reaction with Ammonium Sulfamate.

  • Analysis: LC-MS/MS (High Resolution).

    • Target Ion: Calculate exact mass of the N-nitroso derivative.

  • Calculation: Determine % conversion. If >0.1%, the process requires strict nitrite purging controls during manufacturing.

Risk Assessment Workflow

The following flowchart guides the researcher through the handling and qualification of this material in a laboratory or pilot plant setting.

SafetyWorkflow Start Material Receipt: N-Methyl-3,5-dichlorobenzylamine Check1 Is material for GMP/Drug Synthesis? Start->Check1 Handling Standard Handling: Fume Hood + Butyl Gloves (Corrosive Protocol) Check1->Handling No (R&D only) NitriteCheck Check Reagents for Nitrites/Nitrates Check1->NitriteCheck Yes (API use) Waste Disposal: Segregate from Oxidizers (Incineration) Handling->Waste NitriteCheck->Handling Nitrites Absent RiskAssess Perform CPCA (Carcinogenic Potency Categorization) NitriteCheck->RiskAssess Nitrites Present Control Implement Nitrite Scavengers (e.g. Ascorbic Acid) RiskAssess->Control High Risk Control->Handling

Figure 2: Operational safety workflow emphasizing the critical decision path for GMP vs. Non-GMP usage.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 146163, N-Methyl-3,5-dichlorobenzylamine. Retrieved from [Link]

  • OECD (2019). Test No. 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method. Organisation for Economic Co-operation and Development. Retrieved from [Link][5][6]

  • European Chemicals Agency (ECHA). Registration Dossier: 3,5-dichlorobenzylamine (CAS 39989-43-0). Used for Read-Across validation. Retrieved from [Link]

  • U.S. Food and Drug Administration (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

Sources

Technical Whitepaper: N-Methyl-3,5-dichlorobenzylamine (ME-93)

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Antimycobacterial Synergy, and Experimental Validation

Executive Summary

N-Methyl-3,5-dichlorobenzylamine (codenamed ME-93 ) represents a specialized class of halogenated benzylamines exhibiting distinct pharmacological utility in infectious disease research. While benzylamine scaffolds are ubiquitous in medicinal chemistry—serving as precursors for HIV integrase inhibitors and monoamine transporter ligands—ME-93 is most notably characterized by its antimycobacterial activity against Mycobacterium leprae.

This technical guide delineates the mechanism of action (MoA) of ME-93, transitioning from its intrinsic bacteriostatic properties to its critical role as a synergistic potentiator of Rifampicin. We provide a rigorous framework for validating these effects, integrating in vitro cell-free assays with the gold-standard Mouse Foot Pad (MFP) model.

Chemical Identity & Physicochemical Profile

Understanding the MoA of ME-93 requires analyzing its structural properties, which dictate membrane permeability and target engagement.

PropertySpecification
IUPAC Name N-methyl-1-(3,5-dichlorophenyl)methanamine
CAS Number 90390-21-9
Molecular Formula C₈H₉Cl₂N
Molecular Weight 190.07 g/mol
Lipophilicity (LogP) ~3.0 (Estimated) – Facilitates mycobacterial cell wall penetration
pKa ~9.5 (Amine) – Predominantly protonated at physiological pH
Key Structural Features 3,5-Dichloro substitution enhances lipophilicity and metabolic stability; N-methylation modulates basicity and steric fit.[1]
Mechanism of Action (MoA)

The pharmacological activity of ME-93 is defined by a dual-phase mechanism: intrinsic growth inhibition and synergistic potentiation.

3.1 Primary Mechanism: Bacteriostatic Inhibition

In isolation, ME-93 functions as a bacteriostatic agent . Studies utilizing cell-free culture systems indicate that ME-93 interferes with the metabolic replication machinery of M. leprae but does not induce rapid cell death at therapeutic concentrations (up to 50 µg/mL).

  • Target Hypothesis: As a lipophilic amine, ME-93 likely interacts with the mycobacterial cell envelope, disrupting proton motive force (PMF) or inhibiting specific membrane-bound enzymes essential for nutrient uptake.

  • Outcome: Cessation of bacterial replication without immediate sterilization.

3.2 Secondary Mechanism: Synergistic Bactericidal Conversion

The therapeutic value of ME-93 is unlocked when co-administered with Rifampicin .

  • The Synergistic Trigger: Rifampicin inhibits bacterial DNA-dependent RNA polymerase. However, mycobacteria often exhibit tolerance or slow uptake.

  • ME-93 Role: ME-93 acts as a permeabilizer or efflux pump inhibitor, increasing the intracellular accumulation of Rifampicin or destabilizing the cell wall to make the bacteria hypersensitive to transcriptional arrest.

  • Result: The combination shifts the phenotype from bacteriostatic to bactericidal , achieving complete clearance in in vivo models where monotherapy fails.

3.3 Mechanism Visualization

The following diagram illustrates the transition from bacteriostatic pressure to bactericidal synergy.

MoA_Synergy ME93 ME-93 (N-Methyl-3,5-dichlorobenzylamine) Rifampicin Rifampicin ME93->Rifampicin Potentiates Uptake CellWall Mycobacterial Cell Wall (Mycolic Acid Layer) ME93->CellWall Permeation & Destabilization RNA_Pol RNA Polymerase (Transcription) Rifampicin->RNA_Pol Inhibits CellWall->RNA_Pol Increased Access Stasis Bacteriostasis (Growth Arrest) CellWall->Stasis Metabolic Slowdown Cidal Bactericidal Effect (Cell Death) RNA_Pol->Cidal Combined Failure Stasis->Cidal Synergy Threshold

Figure 1: Synergistic Mechanism of Action. ME-93 destabilizes the cell envelope, enhancing Rifampicin efficacy to trigger cell death.

Experimental Protocols for MoA Validation

To rigorously validate the MoA of N-Methyl-3,5-dichlorobenzylamine, researchers must employ a tiered screening approach. The following protocols are standardized based on the work of Dhople et al.

Protocol A: In Vitro Cell-Free Culture System (Dhople-Hanks Medium)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and distinguish bacteriostatic vs. bactericidal activity.

  • Inoculum Preparation: Isolate M. leprae from armadillo liver or nude mouse footpads. Purify using Percoll gradient centrifugation to obtain a suspension of

    
     bacilli/mL.
    
  • Medium Formulation: Prepare Dhople-Hanks (DH) medium supplemented with amino acids and glucose.

  • Treatment Groups:

    • Control (Vehicle only)

    • ME-93 (Low dose: 10 µg/mL)[2]

    • ME-93 (High dose: 50 µg/mL)[3]

    • Positive Control (Dapsone/Rifampicin)

  • Incubation: Incubate cultures at 30°C for 4–8 weeks.

  • Readout:

    • ATP Bioluminescence Assay: Measure intracellular ATP levels. A decline in ATP indicates growth inhibition.

    • Morphological Index (MI): Stain with Carbol Fuchsin; count solid (viable) vs. fragmented (dead) bacilli.

  • Validity Check: Control cultures must maintain stable ATP levels for >4 weeks.

Protocol B: Mouse Foot Pad (MFP) Assay (In Vivo)

Objective: Confirm physiological efficacy and systemic synergy.

  • Subjects: BALB/c mice (female, 6–8 weeks).

  • Infection: Inoculate

    
     viable M. leprae into the plantar surface of the hind footpad.
    
  • Dosing Regimen:

    • Administer ME-93 (0.01% – 0.1% in diet) alone or in combination with Rifampicin.

    • Duration: Continuous feeding for 6–9 months.

  • Harvest & Enumeration:

    • Sacrifice mice at months 6, 9, and 12.

    • Homogenize footpad tissue.

    • Count acid-fast bacilli (AFB) using microscopic enumeration.

  • Interpretation:

    • Bacteriostatic: Bacilli count remains at inoculum level (

      
      ).
      
    • Bactericidal: No detectable bacilli or counts below inoculum.

    • Growth: Control group reaches plateau (

      
      ).
      
Protocol C: Checkerboard Synergy Assay

Objective: Quantify the interaction using the Fractional Inhibitory Concentration (FIC) Index.

  • Setup: Use a 96-well plate with orthogonal dilution series of ME-93 (Row A-H) and Rifampicin (Col 1-12).

  • Calculation:

    
    
    
  • Thresholds:

    • FIC

      
      : Synergistic
      
    • 
      : Indifferent
      
    • 
      : Antagonistic
      
Data Summary & Expected Results

The following table summarizes the expected pharmacological profile of ME-93 based on historical data.

ParameterME-93 MonotherapyME-93 + Rifampicin
In Vitro Activity Growth Inhibition (Bacteriostatic)Rapid Sterilization (Bactericidal)
ATP Assay Response Gradual decline or stasisSharp drop to baseline (<10% control)
Mouse Foot Pad (MFP) Prevents multiplication (Plateau)Complete clearance of bacilli
Resistance Profile Moderate barrier to resistanceHigh barrier (Dual-target pressure)
Toxicity (Mice) Well-tolerated at 0.01% dietary intakeNo additive toxicity observed
Experimental Workflow Visualization

The following diagram outlines the logical flow for validating ME-93, ensuring self-correcting scientific rigor.

Experimental_Workflow Start Compound Synthesis (ME-93) Step1 In Vitro Screening (Dhople-Hanks Medium) Start->Step1 Decision1 Is ATP Reduced? Step1->Decision1 Step2 Checkerboard Assay (Synergy Test) Decision1->Step2 Yes (Bacteriostatic) Stop Discard / Redesign Decision1->Stop No Effect Decision2 FIC Index <= 0.5? Step2->Decision2 Step3 In Vivo MFP Assay (BALB/c Mice) Decision2->Step3 Yes (Synergy) Decision2->Stop No Synergy Result Clinical Candidate Validation Step3->Result Clearance Confirmed

Figure 2: Validation Workflow. A "Go/No-Go" decision tree for advancing ME-93 from synthesis to in vivo testing.

References
  • Dhople, A. M., Strong, L. C., Meindl, W., Schoenenberger, H., & Gardner, G. D. (1991).[3] In vitro and in vivo effects of N-methyl-3,5-dichloro-benzylamine hydrochloride on Mycobacterium leprae. Arzneimittel-Forschung, 41(3), 253–256.[3][4]

  • Meindl, W. R., et al. (1984).[5] Synthesis and biological evaluation of N-methyl-3,5-dichlorobenzylamine derivatives. Journal of Medicinal Chemistry, 27, 1111-1118.[5]

  • Shepard, C. C. (1960). The experimental disease that follows the injection of human leprosy bacilli into foot-pads of mice. Journal of Experimental Medicine, 112(3), 445-454.

  • PubChem Compound Summary. (2024). N-methyl-3,5-dichlorobenzylamine. National Center for Biotechnology Information.

Sources

Technical Monograph: N-Methyl-3,5-dichlorobenzylamine (ME-93)

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Synthesis, and Antimycobacterial Pharmacology[1]

Part 1: Executive Summary & Chemical Identity[1]

N-Methyl-3,5-dichlorobenzylamine (also designated as ME-93 in historical pharmacological literature) is a secondary amine derivative of benzylamine, characterized by the presence of two chlorine atoms at the meta positions of the benzene ring.[1]

While often utilized as a specialized intermediate in organic synthesis, its primary scientific significance lies in its identification during the 1980s as a potent antimycobacterial agent .[1] Specifically, it was developed during medicinal chemistry campaigns aiming to overcome dapsone resistance in Mycobacterium leprae (leprosy) and Mycobacterium tuberculosis.[1]

Key Technical Specifications:

Parameter Detail
IUPAC Name N-Methyl-1-(3,5-dichlorophenyl)methanamine
Common Code ME-93 (Hydrochloride salt)
CAS Number 90390-21-9 (Free base) / 39191-07-6 (Related analog reference)
Molecular Formula C₈H₉Cl₂N
Molecular Weight 190.07 g/mol
pKa ~9.34 (Predicted)
LogP High lipophilicity (Critical for mycobacterial cell wall penetration)

| Physical State | Clear to pale yellow liquid (Free base); White crystalline solid (HCl salt) |[1]

Part 2: History and Discovery Context[1]
The Crisis of Dapsone Resistance (1980s)

In the early 1980s, the treatment of leprosy (Hansen's disease) relied heavily on dapsone.[1] However, the emergence of primary and secondary resistance necessitated the search for novel pharmacophores.[1] The research group led by Wolfgang Meindl and Helmut Schönenberger at the University of Regensburg (Germany) initiated a systematic screening of lipophilic benzylamines.[1]

The Identification of ME-93

The hypothesis was that increasing the lipophilicity of the benzylamine scaffold would facilitate penetration through the waxy, mycolic acid-rich cell wall of Mycobacterium.[1]

  • 1984 Breakthrough: Meindl et al. synthesized a series of N-alkylated benzylamines.[1][2]

  • SAR Findings: The study revealed that halogen substitution at the 3,5-positions (meta) significantly enhanced activity compared to ortho- or para- substitutions.[1]

  • Selection: N-Methyl-3,5-dichlorobenzylamine (ME-93) emerged as a lead compound with an MIC of 10.2 µg/mL against M. tuberculosis H37Ra and significant activity against M. lufu and M. marinum.[1][2][3][4][5][6]

The Synergism Paradigm

Subsequent studies (published in Antimicrobial Agents and Chemotherapy and International Journal of Leprosy) highlighted a critical pharmacological feature: Synergism .[1] While ME-93 was primarily bacteriostatic on its own, it exhibited a "supra-additive" (bactericidal) effect when combined with Rifampicin .[1][7] This suggested that ME-93 likely compromised the integrity of the mycobacterial cell envelope, allowing increased uptake of the co-administered antibiotic.[1]

Part 3: Chemical Synthesis & Methodology[1][2][3]

The synthesis of N-Methyl-3,5-dichlorobenzylamine is most efficiently achieved via Reductive Amination .[1] This pathway avoids the formation of tertiary amine byproducts common in direct alkylation.[1]

Reaction Pathway (Graphviz)[1]

Synthesis Aldehyde 3,5-Dichlorobenzaldehyde (Starting Material) Imine N-Methyl Imine (Intermediate) Aldehyde->Imine Condensation (-H2O) Amine Methylamine (in MeOH) Amine->Imine Product N-Methyl-3,5-dichlorobenzylamine (ME-93) Imine->Product Reduction (NaBH4 or H2/Pd)

Figure 1: Reductive amination pathway for the synthesis of ME-93.[1]

Detailed Experimental Protocol

Objective: Synthesis of N-Methyl-3,5-dichlorobenzylamine HCl.

  • Imine Formation:

    • Dissolve 3,5-dichlorobenzaldehyde (10.0 mmol) in anhydrous Methanol (20 mL).

    • Add Methylamine (33% solution in ethanol, 12.0 mmol) dropwise at 0°C.

    • Mechanism:[1] The nucleophilic nitrogen attacks the carbonyl carbon, eliminating water to form the Schiff base (imine).[1]

    • Stir at room temperature for 2 hours. Monitor by TLC (disappearance of aldehyde).[1]

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Borohydride (NaBH₄) (15.0 mmol) in small portions over 30 minutes.

    • Note: NaBH₄ is preferred over LiAlH₄ for chemoselectivity, leaving the chloro-substituents intact.[1]

    • Stir for 4 hours at ambient temperature.

  • Work-up & Purification:

    • Quench reaction with 1N HCl (careful gas evolution).

    • Basify to pH >10 with NaOH to liberate the free amine.[1]

    • Extract with Dichloromethane (DCM) (3 x 20 mL).[1]

    • Dry organic layer over anhydrous MgSO₄ and evaporate solvent.[1]

    • Salt Formation: Dissolve the resulting oil in diethyl ether and bubble dry HCl gas (or add ethereal HCl) to precipitate the Hydrochloride salt .[1] Recrystallize from Ethanol/Ether.[1]

Part 4: Pharmacological Mechanism & Data[1]
Structure-Activity Relationship (SAR)

The biological activity of ME-93 relies on the "Lipophilic Cation" hypothesis.[1]

  • Cationic Head: At physiological pH, the secondary amine is protonated.[1] This positive charge allows electrostatic attraction to the negatively charged phosphate groups of the bacterial membrane.[1]

  • Lipophilic Tail: The 3,5-dichlorophenyl ring provides the necessary hydrophobicity to insert into the lipid bilayer.[1]

  • The "3,5" Effect: Substitution at the meta positions prevents steric hindrance at the benzylic position while maximizing lipophilicity (LogP increase), leading to deeper membrane penetration compared to the 2,4- or 4-substituted analogs.[1]

Antimycobacterial Efficacy Data

Consolidated from Meindl et al. (1984) and subsequent in vivo studies.[1]

OrganismMIC (µg/mL)Effect TypeInteraction with Rifampicin
M. tuberculosis H37Ra10.2BacteriostaticSynergistic
M. marinum~10.0BacteriostaticAdditive
M. leprae (Mouse Foot Pad)0.01% (Diet)Growth DelayBactericidal (Clearance)
Mechanism of Synergy (Graphviz)[1]

Mechanism ME93 ME-93 (Lipophilic Cation) CellWall Mycobacterial Cell Wall (Mycolic Acids) ME93->CellWall Inserts into Disruption Membrane Destabilization & Permeability Increase CellWall->Disruption Causes Rifampicin Rifampicin (Co-drug) Disruption->Rifampicin Facilitates entry of Rifampicin->CellWall Normally blocked by Target Intracellular Target (RNA Polymerase) Rifampicin->Target Inhibits

Figure 2: Proposed mechanism of synergistic action between ME-93 and Rifampicin.[1]

Part 5: References
  • Meindl, W., Von Angerer, E., Schönenberger, H., & Ruckdeschel, G. (1984).[1][2] Benzylamines: Synthesis and evaluation of antimycobacterial properties.[1][2] Journal of Medicinal Chemistry.

  • Dhople, A. M., & Lamoureux, L. C. (1991).[1] In vitro and in vivo effects of N-methyl-3,5-dichloro-benzylamine hydrochloride on Mycobacterium leprae.[7] Arzneimittel-Forschung (Drug Research).

  • Franzblau, S. G., & White, K. E. (1990).[1] In vitro activities of benzylamines against Mycobacterium leprae. Antimicrobial Agents and Chemotherapy.[1][7]

  • Seydel, J. K., et al. (1988).[1] Quantitative Structure-Activity Relationships (QSAR) of antimycobacterial benzylamines. Quantitative Structure-Activity Relationships.

Sources

Strategic Utilization of N-Methyl-3,5-dichlorobenzylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-3,5-dichlorobenzylamine (NM-3,5-DCBA) represents a high-value pharmacophore fragment in modern drug discovery.[1][2] Unlike its unsubstituted benzylamine counterparts, the 3,5-dichloro motif offers a precise balance of lipophilicity and metabolic resistance. This guide details the strategic implementation of NM-3,5-DCBA as a building block, focusing on its synthesis via reductive amination to avoid poly-alkylation and its subsequent derivatization into amides and ureas.[1]

Part 1: Chemical Profile & Strategic Value[1][2]

The "Chlorine Clip" Effect

The 3,5-dichlorophenyl moiety is not merely a hydrophobic spacer; it is a strategic metabolic blocker.[2] In medicinal chemistry, unsubstituted phenyl rings are prone to Phase I oxidation (hydroxylation) at the para position by Cytochrome P450 enzymes.[2]

  • Metabolic Stability: The chlorine atoms at positions 3 and 5 sterically and electronically deactivate the ring, shielding the vulnerable para position and reducing the rate of aromatic hydroxylation.

  • Lipophilicity Modulation: The addition of two chlorine atoms significantly increases the LogP (partition coefficient), enhancing membrane permeability compared to the parent benzylamine.

  • Electronic Influence: The electron-withdrawing nature (-I effect) of the chlorines lowers the pKa of the benzylic amine (estimated pKa ~8.5–8.8) compared to N-methylbenzylamine (pKa ~9.5).[2] This modulation can be critical for optimizing binding affinity in deep hydrophobic pockets where a full positive charge might be desolvationally costly.[2]

Physicochemical Data Table
PropertyValue (Approx.)Significance
Molecular Weight 190.07 g/mol Fragment-based drug design compliant (Rule of 3).[2]
LogP ~3.1Enhanced lipophilicity for CNS or intracellular targets.[1][2]
H-Bond Donors 1 (NH)Secondary amine allows for a single directional H-bond.[1][2]
pKa (Conjugate Acid) ~8.6Less basic than non-halogenated analogues; improved bioavailability.[1][2]

Part 2: Synthetic Access (The "Make")

Critical Analysis of Synthetic Routes

Two primary routes exist to access NM-3,5-DCBA.[1][2] The choice of route dictates impurity profiles and yield.[2]

  • Nucleophilic Substitution (Not Recommended for High Purity):

    • Reagents: 3,5-Dichlorobenzyl chloride + Methylamine (excess).[1][2]

    • Drawback: Despite using excess methylamine, this route frequently leads to the formation of the tertiary amine impurity (N,N-bis(3,5-dichlorobenzyl)methylamine) due to the higher nucleophilicity of the secondary amine product compared to the primary amine starting material.

  • Reductive Amination (The Gold Standard):

    • Reagents: 3,5-Dichlorobenzaldehyde + Methylamine + Reducing Agent.[1][2]

    • Advantage:[3][4][5] This stepwise or one-pot procedure passes through an imine/iminium intermediate, strictly controlling stoichiometry and preventing over-alkylation.[1][2]

Validated Protocol: Reductive Amination

Objective: Synthesis of N-Methyl-3,5-dichlorobenzylamine via Sodium Triacetoxyborohydride (STAB).

Reagents:

  • 3,5-Dichlorobenzaldehyde (1.0 equiv)[1]

  • Methylamine (2.0 M in THF, 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under nitrogen, dissolve 3,5-dichlorobenzaldehyde in anhydrous DCM. Add the methylamine solution and acetic acid.[2] Stir at room temperature for 30–60 minutes. Mechanistic Note: Acetic acid catalyzes the formation of the iminium ion, which is the active species for reduction.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Why STAB? unlike NaBH4, STAB is mild and does not reduce the aldehyde directly, ensuring only the imine is reduced.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (visualize with ninhydrin stain).[1][2]

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: If necessary, purify via flash column chromatography (SiO2, MeOH/DCM gradient).[2]

Part 3: Synthetic Utility (The "Use")[4]

Once synthesized, NM-3,5-DCBA serves as a nucleophilic "warhead" for diversifiable libraries.

Module A: Amide Coupling (Peptidomimetics)

The secondary amine is sterically accessible but less nucleophilic than primary amines.[2] Standard coupling reagents (EDC/HOBt) may be sluggish.[1][2]

  • Recommended Protocol: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA .[1][2]

  • Causality: The 3,5-dichloro substitution exerts an electron-withdrawing effect, slightly deactivating the nitrogen.[1][2] HATU generates a highly reactive active ester (OAt-ester) that drives the reaction to completion faster than carbodiimides.[1][2]

Module B: Urea Synthesis

Reaction with isocyanates or carbamoyl chlorides yields urea derivatives, common in kinase inhibitors.[2]

  • Protocol: React NM-3,5-DCBA with an aryl isocyanate in DCM at 0°C to RT. No base is usually required if the isocyanate is reactive.[2]

Visualization: Synthetic Workflow

The following diagram illustrates the synthesis of the building block and its divergent applications.

G Aldehyde 3,5-Dichlorobenzaldehyde Imine Iminium Intermediate Aldehyde->Imine MeNH2, AcOH DCM, RT Product N-Methyl-3,5-dichlorobenzylamine (NM-3,5-DCBA) Imine->Product NaBH(OAc)3 Reduction Amide Amide Derivative (Peptidomimetic) Product->Amide R-COOH, HATU DIPEA Urea Urea Derivative (Kinase Inhibitor) Product->Urea R-N=C=O DCM TertAmine Tertiary Amine (Reductive Alkylation) Product->TertAmine R-CHO, NaBH3CN

Figure 1: Synthetic workflow from aldehyde precursor to divergent library generation.[1]

Part 4: Safety & Handling

  • Corrosivity: Benzylamines are skin irritants and can cause severe eye damage.[1][2] Wear chemical-resistant gloves (nitrile) and safety goggles.[1][2]

  • Volatility: While the salt form (HCl) is stable, the free base is an oil that can absorb CO2 from the air (forming carbamates). Store under inert atmosphere (Argon/Nitrogen) at 4°C.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the foundational STAB protocol preferred for this synthesis.

    • [Source: J. Org.[2][6][7] Chem. 1996, 61, 3849-3862]([Link]6]

  • PubChem Compound Summary. (2024). "3,5-Dichlorobenzylamine derivatives." National Center for Biotechnology Information.[1][2]

  • Roughley, S. D., & Jordan, A. M. (2011).[2] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Discusses the role of chlorine substitution in metabolic stability.

    • [Source: J. Med.[2][7] Chem. 2011, 54, 3451]([Link])

Sources

Methodological & Application

Application Note: Purification of N-Methyl-3,5-dichlorobenzylamine via Hydrochlorination and Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-3,5-dichlorobenzylamine is a critical secondary amine intermediate, often employed as a pharmacophore linker in the development of CNS-active agents (e.g., sertraline analogs) and agrochemicals.

A major challenge in the isolation of this compound is its physical state; as a free base, it typically exists as a viscous, high-boiling oil or low-melting solid prone to oxidation and "oiling out" during purification. Standard chromatography is often inefficient for scale-up due to amine tailing on silica.

This guide details a Salt-Formation and Recrystallization Strategy . By converting the lipophilic free base into a crystalline hydrochloride (HCl) salt, researchers can leverage the high lattice energy of the salt to reject non-polar impurities (such as unreacted 3,5-dichlorobenzaldehyde or imine dimers) that remain in the mother liquor.

Chemical Context & Pre-Formulation[1][2][3][4][5][6][7][8]

The Physicochemical Challenge
  • Target Molecule: N-Methyl-3,5-dichlorobenzylamine (Free Base)

  • Boiling Point: >200°C (Predicted); likely degrades before distillation at atmospheric pressure.

  • pKa (Conjugate Acid): ~9.5–9.8 (Typical for secondary benzylamines).

  • Primary Impurities:

    • 3,5-Dichlorobenzaldehyde: Starting material (Aldehyde).

    • Tertiary Amine: Over-alkylation byproduct (N,N-Dimethyl-...).

    • Imine Dimer: Incomplete reduction intermediate.

The Purification Strategy: The "Acid-Base Swing"

We utilize the solubility differential between the amine salt and its neutral impurities.

SpeciesPolaritySolubility (Ether/Hexane)Solubility (Water/Alcohol)
Target Free Base ModerateSolubleSparingly Soluble
Target HCl Salt High (Ionic)Insoluble (Precipitates)Soluble (Hot)
Neutral Impurities LowSolubleInsoluble

Workflow Visualization

The following diagram outlines the decision matrix for converting the crude reaction mixture into a purified crystalline solid.

PurificationWorkflow cluster_impurities Impurity Rejection Start Crude Reaction Mixture (Organic Phase) Extract Acid-Base Extraction (Remove Neutrals) Start->Extract 1. Wash w/ H2O 2. Dry (Na2SO4) FreeBase Isolated Free Base (Oil) Extract->FreeBase Evaporate Solvent Waste1 Inorganic Salts Extract->Waste1 Discard Aqueous SaltForm Salt Formation (Add anhydrous HCl) FreeBase->SaltForm Dissolve in Et2O Add HCl/Dioxane CrudeSalt Crude HCl Salt (Solid Precipitate) SaltForm->CrudeSalt Filter & Dry SolventScreen Solvent Screening (Craig Tube Test) CrudeSalt->SolventScreen Test Solubility Recryst Recrystallization (Heat -> Cool -> Filter) SolventScreen->Recryst Select System Final Pure N-Methyl-3,5-dichlorobenzylamine HCl Recryst->Final Vacuum Filtration Waste2 Aldehydes/Dimers Recryst->Waste2 Discard Mother Liquor

Caption: Logical workflow for converting the crude oily amine into a purified hydrochloride salt, highlighting impurity rejection points.

Detailed Protocols

Protocol A: Conversion to Hydrochloride Salt

Objective: To convert the crude oil into a manageable solid.

Reagents:

  • Crude N-Methyl-3,5-dichlorobenzylamine (Oil).

  • Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) - Anhydrous.

  • 4M HCl in Dioxane or 2M HCl in Diethyl Ether.

Procedure:

  • Dissolution: Dissolve the crude amine oil in 5 volumes of anhydrous Et₂O or MTBE.

    • Note: If the crude is dark/tarry, treat with activated charcoal for 15 mins and filter through Celite before proceeding.

  • Acidification: Cool the solution to 0°C in an ice bath. With vigorous stirring, add the HCl solution dropwise.

    • Observation: A white to off-white precipitate should form immediately.

    • Endpoint: Continue addition until the supernatant is acidic (pH < 2 on wet pH paper).

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation.

  • Filtration: Filter the solid using a sintered glass funnel. Wash the cake 3x with cold Et₂O to remove non-polar impurities (unreacted aldehyde).

  • Drying: Dry the "Crude Salt" under vacuum to remove excess HCl and ether.

Protocol B: Solvent System Selection (The "Craig Tube" Test)

Objective: Since specific solubility data for this analog may vary, validate the solvent system before bulk processing.

Test 50 mg of Crude Salt in the following systems:

Solvent SystemRatio (v/v)Expected BehaviorRecommendation
Isopropanol (IPA) 100%Soluble hot, crystals cold.Primary Choice
Ethanol / Et₂O Solvent / Anti-solventDissolve in min. hot EtOH, add Et₂O until cloudy.Secondary Choice
Acetonitrile 100%High solubility hot.Good for polar impurities.[1]
Water 100%Soluble cold.Avoid (Yield loss).
Protocol C: Recrystallization (Bulk)

Objective: Final purification of the hydrochloride salt.

Reagents:

  • Crude N-Methyl-3,5-dichlorobenzylamine HCl.

  • Solvent: Isopropanol (IPA) [Assumed optimal based on Protocol B].

Step-by-Step:

  • Setup: Place the crude salt in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the minimum amount of IPA required to wet the solid. Heat the mixture to near-boiling (82°C).

  • Saturation: Add additional hot IPA in small aliquots (0.5 mL) down the condenser until the solid just dissolves.

    • Critical: If a small amount of insoluble dark material remains, do not add infinite solvent. Filter the hot solution quickly through a pre-warmed funnel to remove mechanical impurities.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring. Rapid cooling traps impurities.

  • Finishing: Once at room temperature, cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals. Wash with a small volume of cold IPA or Hexane.

  • Drying: Dry in a vacuum oven at 40°C overnight.

Analytical Validation (Self-Check)

After drying, validate the purity using the following metrics. If these criteria are not met, repeat Protocol C.

MethodAcceptance CriteriaWhat it tells you
1H NMR (DMSO-d6) Sharp multiplets at 7.4-7.6 ppm (aromatic). N-Methyl singlet at ~2.5 ppm.Absence of aldehyde peak (~10 ppm) confirms chemical purity.
Melting Point Sharp range (< 2°C). Likely >200°C (typical for HCl salts).Wide range indicates solvent occlusion or mixed salts.
HPLC (Reverse Phase) Single peak >98% area.Quantitative purity.

Troubleshooting "Oiling Out"

A common failure mode with benzylamines is "oiling out" (separating as a second liquid phase) instead of crystallizing.

Mechanism: This occurs when the temperature drops above the saturation point of the oil but below the melting point of the solvated crystal.

Corrective Actions:

  • Seed Crystals: Save a tiny crystal from the "Craig Tube" test (Protocol B) and add it to the cooling solution at 40°C.

  • Scratching: Use a glass rod to scratch the inner wall of the flask; micro-abrasions provide nucleation sites.

  • Reheat & Dilute: Re-dissolve the oil by heating and add 10% more solvent. The solution was likely too concentrated.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • PubChem. (n.d.).[2][3][4] Compound Summary: 3,5-Dichlorobenzylamine. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link] (Used for proxy data on solubility and pKa of the parent amine).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Recrystallization of Amine Hydrochlorides. (General industry standard for solvent selection).

Sources

Application Note: Flash Column Chromatography for N-Methyl-3,5-dichlorobenzylamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The purification of N-Methyl-3,5-dichlorobenzylamine (CAS: 90390-21-9) presents a classic yet persistent challenge in organic synthesis: the chromatography of secondary amines. While the 3,5-dichloro substitution pattern introduces electron-withdrawing effects that slightly lower the basicity compared to unsubstituted benzylamines (estimated pKa ~9.0–9.2), the nitrogen atom remains sufficiently basic to interact strongly with the acidic silanol groups (


) of standard silica gel.

This interaction results in peak tailing , poor resolution, and irreversible adsorption, often leading to yield loss and contamination. This guide provides two distinct, field-proven protocols to overcome these issues: the Mobile Phase Modifier Method (Traditional) and the Amine-Functionalized Silica Method (Advanced).

The Science of Separation: The "Amine Problem"

To design an effective purification, one must understand the microscopic interactions inside the column.

Mechanism of Failure on Standard Silica

Standard silica gel (


) has a surface pH of approximately 5.0 due to acidic silanol protons.[1]
  • Interaction: The lone pair on the N-Methyl-3,5-dichlorobenzylamine nitrogen acts as a Hydrogen Bond Acceptor (HBA) or a Brønsted base.

  • Result: The amine becomes protonated or strongly hydrogen-bonded to the stationary phase, causing it to "drag" behind the solvent front.

Mechanism of Resolution

To fix this, we must disrupt the Silanol-Amine interaction.

  • Competition (Method A): Introduce a stronger, sacrificial base (e.g., Triethylamine) to saturate silanol sites.[1]

  • Surface Modification (Method B): Replace surface silanols with functional groups that do not interact with the target amine (e.g., Propyl-amine bonded phases).[1]

Visualization: The Silanol Blocking Mechanism

SilanolBlocking Silica Acidic Silanol Surface (Si-OH) Target Target Amine (N-Me-3,5-Cl-BnNH) Silica->Target Strong H-Bonding (Tailing) Complex Blocked Silanol (Si-O- ... H-N+-Et3) Silica->Complex Saturation Elution Free Target Elution (Sharp Peak) Target->Elution No Retention on Blocked Surface Modifier Modifier Base (Triethylamine) Modifier->Silica Preferential Binding (High Affinity)

Figure 1: Mechanism of amine tailing suppression using a sacrificial base modifier.

Method A: The Mobile Phase Modifier Approach (Traditional)

This method uses standard silica gel but modifies the solvent system to suppress ionization.[1] It is cost-effective but requires careful post-column workup.[1]

Solvent System Selection

For N-Methyl-3,5-dichlorobenzylamine, a gradient of Hexane/Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM)/Methanol (MeOH) to avoid the high polarity that might co-elute impurities.

  • Modifier: Triethylamine (TEA) is the standard choice.[1]

  • Concentration: 1.0% v/v is the "Magic Number" for saturation.[1]

Protocol Steps

Step 1: TLC Method Development

  • Prepare a TLC chamber with 90% Hexane / 10% EtOAc.[1] Run the crude sample.

    • Observation: Likely streaking from baseline to Rf 0.3.[1]

  • Prepare a second chamber with 89% Hexane / 10% EtOAc / 1% TEA .

    • Observation: Spot should tighten into a compact circle.[1] Adjust EtOAc % until the target spot has an Rf of ~0.35.[1]

Step 2: Column Pre-Treatment (Critical) [1]

  • Why: If you only add TEA to the mobile phase, the first few column volumes will be depleted of TEA as it binds to the silica, causing the leading edge of your amine peak to streak.

  • Action: Flush the column with 3 Column Volumes (CV) of the starting solvent containing 1% TEA before loading the sample. This pre-saturates the silica.[1]

Step 3: Elution Run the gradient (e.g., 0% to 30% EtOAc in Hexane) maintaining 1% TEA constant throughout both solvents (A and B).

Step 4: Workup (TEA Removal) TEA (bp 89°C) has a similar boiling point to some solvents and can contaminate the product.

  • Pool fractions.[1][2]

  • Wash the organic phase with Saturated

    
      (Do not use strong acid, or you will protonate your product).[1]
    
  • Dry over

    
     and concentrate.
    
  • Optional: If TEA persists, dissolve in DCM and wash with water; TEA is more water-soluble than the dichlorobenzylamine.

Method B: The Amine-Functionalized Silica Approach (Advanced)

This method utilizes "Amino-Silica" (NH2-bonded phase).[1] The surface is basic, preventing the target amine from interacting with acidic protons.

Advantages[1]
  • No Modifier Required: Use pure Hexane/EtOAc.[1]

  • Higher Loading: Capacity is often 2-3x higher than standard silica for basic compounds.[1]

  • Simpler Workup: No TEA to remove.[1]

Protocol Steps

Step 1: Column Selection Select a flash cartridge labeled "Amine", "Amino", or "NH2".[1]

Step 2: Solvent System Use the same Hexane/EtOAc ratio determined in TLC, but omit the TEA .

  • Note: Amino-silica is less polar than standard silica.[1] You may need to decrease the percentage of EtOAc slightly to achieve the same retention time (Rf).

Step 3: Loading

  • Liquid Loading: Dissolve the crude N-Methyl-3,5-dichlorobenzylamine in a minimum volume of Hexane (or DCM if solubility is poor).[1]

  • Dry Loading: Recommended for large scales.[1] Adsorb crude onto standard silica (or Celite) and load into an empty pre-column.[1]

Step 4: Elution Run the gradient.[1] The peak will elute symmetrically without tailing.[1]

Comparative Analysis & Data

The following table summarizes the operational differences between the two methods for a 1.0 g purification scale.

ParameterMethod A: Standard Silica + TEAMethod B: Amine-Functionalized Silica
Stationary Phase Irregular Silica (40-63 µm)Propyl-amine bonded Silica (40-63 µm)
Mobile Phase Hex/EtOAc + 1% TEA Hex/EtOAc (Pure)
Peak Shape (Tailing Factor) 1.2 - 1.5 (Acceptable)1.0 - 1.1 (Excellent)
Loading Capacity ~1-2% (10-20 mg sample / g silica)~4-5% (40-50 mg sample / g silica)
Post-Run Workup Required (TEA removal)None (Evaporate & Weigh)
Cost per Run Low (Consumables)Medium (Cartridge cost is higher)
Green Chemistry Score Lower (TEA toxicity/disposal)Higher (No modifiers, reusable columns)

Decision Workflow

Use this logic flow to determine the best method for your specific batch.

DecisionTree Start Start: Purify N-Me-3,5-Cl-BnNH ScaleCheck Sample Mass? Start->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 100 mg ScaleCheck->LargeScale MethodA Use Method A (Standard Silica + TEA) SmallScale->MethodA Cost Effective PurityCheck Impurities? LargeScale->PurityCheck PurityCheck->MethodA Easy separation (High Rf difference) MethodB Use Method B (Amine Silica) PurityCheck->MethodB Close eluting impurities (Need High Res)

Figure 2: Decision matrix for selecting the appropriate purification protocol.

Troubleshooting Guide

  • Issue: Product elutes immediately (Rf > 0.8).

    • Cause: Solvent too polar or amine-silica polarity shift underestimated.[1]

    • Fix: Switch to 100% Hexane or Hexane/DCM (9:1) to increase retention.[1]

  • Issue: White solid precipitates in fractions.

    • Cause: Formation of Triethylammonium hydrochloride salts if the crude contained HCl.[1]

    • Fix: Wash the crude with 1M NaOH before loading the column to ensure the free base form.

  • Issue: "Ghost" peaks in NMR.

    • Cause: Residual Triethylamine.[1][2]

    • Fix: High vacuum (>1 hr) or azeotrope with DCM.[1]

References

  • Biotage. (2023).[1][3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[1][4][5][6] Org.[1][7][8] Synth. 2025, 102, 276–302.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[1] Development of Amino-Functionalized Silica.[1][9][10] Retrieved from [Link]

  • University of Rochester. Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Methyl-3,5-dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details a robust HPLC protocol for the quantification and purity analysis of N-Methyl-3,5-dichlorobenzylamine (N-Me-3,5-DCBA).[1] As a lipophilic secondary amine (Predicted logP ~2.7–2.9), this molecule presents specific chromatographic challenges, primarily peak tailing caused by interaction with residual silanols on stationary phases.

This protocol circumvents these issues using a low-pH ion-suppression strategy combined with a high-purity, end-capped C18 stationary phase.[1] The method is designed for drug development environments requiring adherence to ICH Q2(R1) validation standards.

Molecule Profile & Method Strategy[2][3]

Chemical Properties[1][4][5][6][7]
  • Target Analyte: N-Methyl-3,5-dichlorobenzylamine

  • Core Structure: Benzylamine scaffold with 3,5-dichloro substitution and an N-methyl group.[1][2]

  • Functionality: Secondary amine (Basic, pKa ~9.5–10.0).

  • Chromophore: Benzene ring with auxochromic chlorine substituents; significant absorption expected at 210–220 nm (primary) and 254 nm (secondary).[1]

Method Development Logic (The "Why")

The separation strategy relies on the "Charged-State Retention" model.[1]

  • pH Selection: At pH 3.0, the secondary amine is fully protonated (

    
    ).[1] This increases water solubility but risks silanol interaction.[1]
    
  • Silanol Suppression: We utilize a highly end-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) to minimize cation-exchange interactions that cause tailing.[1]

  • Buffer Choice: Phosphate buffer is selected for its excellent buffering capacity at pH 3.0 and UV transparency at low wavelengths (210 nm).[1]

Decision Matrix (Visualized)

MethodLogic Start Analyte: N-Me-3,5-DCBA (Basic Secondary Amine) pH_Choice Select pH Strategy Start->pH_Choice Low_pH Low pH (2.0 - 3.0) Protonated State pH_Choice->Low_pH Standard QC (Robustness) High_pH High pH (>10.0) Neutral State pH_Choice->High_pH Alternative (If Tailing Persists) Col_Low Column: C18 End-capped (Prevents Tailing) Low_pH->Col_Low Col_High Column: Hybrid Silica (Resists Dissolution) High_pH->Col_High Result Final Method: pH 3.0 Phosphate + C18 Col_Low->Result

Figure 1: Method Development Decision Tree selecting the Low pH Strategy for robustness and column longevity.

Experimental Protocol

Reagents & Chemicals[1][6]
  • Reference Standard: N-Methyl-3,5-dichlorobenzylamine (>98% purity).[1]

  • Acetonitrile (ACN): HPLC Grade (Gradient Grade).

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid (

    
    ):  85%, HPLC Grade.[3]
    
  • Water: Milli-Q or HPLC Grade (18.2 MΩ·cm).

Instrumentation
  • System: HPLC with Quaternary Pump and Autosampler (e.g., Agilent 1260/1290 or Waters Alliance).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent (Phenomenex Luna C18(2)).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CImproves mass transfer and retention time reproducibility.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal backpressure.
Injection Vol 10 µLSufficient sensitivity without overloading the column.[1]
Detection 220 nm (Quant), 254 nm (ID)220 nm captures the strong benzenoid absorption; 254 nm is more selective.
Mobile Phase A 20 mM

, pH 3.0
Buffers the amine and suppresses silanol activity.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic chloro-substituted rings.
Gradient Table (Purity/Impurity Profiling)
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.02080
18.02080
18.19010
23.09010

Note: For routine assay (potency), an isocratic method of 50:50 A:B is recommended for faster throughput (Run time ~8 min).

Sample Preparation Workflow

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of N-Me-3,5-DCBA into a 10 mL volumetric flask. Dissolve in 50% ACN / 50% Water.[1] Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A (Initial conditions).

Sample Extraction (if matrix is involved)

For drug product or biological samples, perform a simple protein precipitation or liquid-liquid extraction.[1]

SamplePrep Sample Solid Sample / Tablet Weigh Weigh & Pulverize Sample->Weigh Dissolve Dissolve in Diluent (50:50 ACN:Water) Weigh->Dissolve Sonicate Sonicate (10 min) Dissolve->Sonicate Filter Filter (0.45 µm PTFE) Sonicate->Filter Vial Transfer to HPLC Vial Filter->Vial Inject HPLC Injection Vial->Inject

Figure 2: Sample Preparation Workflow ensuring complete extraction and particulate removal.[1]

Validation Parameters (ICH Q2)

To ensure scientific integrity, the method must be validated. The following acceptance criteria are recommended:

  • System Suitability:

    • Tailing Factor (

      
      ): 
      
      
      
      (Critical for amines).[1]
    • Theoretical Plates (

      
      ): 
      
      
      
      .[1]
    • RSD (Area):

      
       for 5 replicate injections.
      
  • Linearity:

    • Range: 10 µg/mL to 150 µg/mL.[1]

    • Criterion:

      
      .[1]
      
  • Accuracy (Recovery):

    • Spike samples at 80%, 100%, and 120% levels.

    • Acceptance: 98.0% – 102.0% recovery.[1]

  • Sensitivity:

    • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.[1]

    • LOQ (Limit of Quantitation): S/N ratio of 10:1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interaction.[1]Ensure pH is

.[1] Add 0.1% Triethylamine (TEA) to Mobile Phase A if using an older column generation.[1]
Retention Shift Temperature fluctuation or incomplete equilibration.[1]Use a column oven (30°C). Ensure 5-10 column volumes of re-equilibration between gradient runs.
High Backpressure Particulates in sample.[1]Replace 0.45 µm filter. Check guard column.[1][4]
Baseline Drift Gradient absorption mismatch.[1]Ensure ACN is HPLC Gradient grade. Use a reference wavelength (e.g., 360 nm) if DAD allows.[1]

References

  • PubChem. (2023).[1] 3,5-Dichlorobenzylamine (Compound Summary).[1] National Library of Medicine.[5] Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Retrieved from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

Sources

High-Resolution GC-MS Profiling of N-Methyl-3,5-dichlorobenzylamine: Method Development & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MDBA

Executive Summary

N-Methyl-3,5-dichlorobenzylamine (CAS: 90390-21-9) represents a critical intermediate in the synthesis of heterocyclic pharmaceutical agents and a potential structural analog in forensic impurity profiling.[1] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges inherent to halogenated secondary amines: peak tailing due to silanol interactions and isobaric interferences in complex matrices.[1]

This guide provides a definitive protocol for the trace-level quantitation and structural confirmation of N-Methyl-3,5-dichlorobenzylamine.[1] We contrast a rapid Direct Injection Method for high-concentration screening with a robust TFAA Derivatization Protocol for trace analysis, ensuring optimal peak symmetry and sensitivity.

Chemical Identity & Physical Profile[1][2][3]

Understanding the physicochemical properties is the first step in method design.[2] The high boiling point suggests late elution on standard non-polar columns, while the secondary amine functionality dictates the need for system inertness.[2]

PropertySpecificationNotes
Compound Name N-Methyl-3,5-dichlorobenzylamine
CAS Number 90390-21-9
Molecular Formula C₈H₉Cl₂N
Molecular Weight 190.07 g/mol Distinct Cl₂ isotope pattern (9:6:[1]1)
Boiling Point (Est.) ~245°C (at 760 mmHg)Based on parent amine BP 80-82°C @ 0.6 mmHg
pKa (Est.) ~9.5Strong base; requires high pH for extraction
Solubility Organic solvents (DCM, MeOH), Acidic WaterLipophilic in neutral/basic state

Experimental Workflow

The following diagram outlines the decision matrix for sample preparation based on the required Limit of Quantitation (LOQ).

G Start Sample Matrix Extract LLE (pH > 11) Solvent: DCM Start->Extract Decision Sensitivity Req? Direct Direct Injection (>1 ppm) Decision->Direct Low Sensitivity Deriv Derivatization (TFAA) (<100 ppb) Decision->Deriv High Sensitivity GCMS GC-MS Analysis (SIM/Scan) Direct->GCMS Reaction React w/ TFAA 60°C, 30 min Deriv->Reaction Extract->Decision Reaction->GCMS

Figure 1: Decision matrix for sample preparation workflows. Use derivatization for trace analysis to eliminate amine tailing.[2]

Sample Preparation Protocols

Liquid-Liquid Extraction (LLE)

Crucial Step:[2] As a secondary amine, the compound is positively charged at neutral pH.[2] You must basify the sample to extract it into an organic layer.[2]

  • Basification: Adjust sample (plasma, urine, or reaction mix) pH to >11 using 1.0 M NaOH.[1][2]

  • Extraction: Add Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) in a 1:1 ratio.[1][2]

  • Agitation: Vortex for 2 minutes; Centrifuge at 3000 x g for 5 minutes.

  • Collection: Collect the organic (bottom for DCM, top for MTBE) layer.[2]

  • Drying: Pass through anhydrous Na₂SO₄ to remove residual water.[2]

Derivatization (Recommended)

Direct injection of secondary amines often leads to adsorption on the inlet liner and column head (tailing).[2] Acylation with Trifluoroacetic Anhydride (TFAA) produces a stable, volatile amide with excellent chromatographic shape.[2]

  • Reagent: Trifluoroacetic Anhydride (TFAA).[2]

  • Solvent: Ethyl Acetate (anhydrous).[2]

  • Procedure:

    • Evaporate 200 µL of the LLE extract to dryness under Nitrogen at 40°C.

    • Reconstitute in 50 µL Ethyl Acetate.

    • Add 50 µL TFAA. Cap vial tightly (Teflon-lined cap).

    • Incubate at 60°C for 30 minutes .

    • Evaporate to dryness under Nitrogen (removes excess acid).[2]

    • Reconstitute in 100 µL Ethyl Acetate for injection.

    • Result: N-Methyl-N-(3,5-dichlorobenzyl)-trifluoroacetamide (MW: 286.08).[1]

Instrumental Method (GC-MS)[1][4][5][6]

This method is optimized for an Agilent 7890/5977 or Thermo Trace/ISQ system but is transferable to any standard single quadrupole GC-MS.[1][2]

Gas Chromatograph Parameters
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)"Ultra Inert" (UI) phase essential for underivatized amines.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1][2]
Inlet Splitless (1 min purge) @ 260°CHigh temp ensures rapid volatilization of the amine.[2]
Liner Ultra Inert Single Taper with WoolWool increases surface area; deactivation prevents adsorption.[1][2]
Oven Program 60°C (1 min hold) Ramp 20°C/min to 280°C Hold 3 minFast ramp preserves peak height; high final temp elutes contaminants.[1][2]
Transfer Line 280°CPrevents condensation of high-boiling analytes.[1][2]
Mass Spectrometer Parameters (EI Source)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization Energy: 70 eV[1]

  • Scan Range: m/z 40 – 350 (Must start low to catch m/z 44 base peak).[2]

  • Solvent Delay: 3.00 min (Adjust to elute solvent but catch early volatiles).

Data Analysis & Interpretation

Fragmentation Pathway (Underivatized)

The mass spectrum of N-Methyl-3,5-dichlorobenzylamine is dominated by alpha-cleavage adjacent to the nitrogen atom.[1]

Key Diagnostic Ions:

  • m/z 44 (Base Peak, 100%): The iminium ion [CH₂=NHCH₃]⁺.[2] Formed by cleavage of the benzylic C-C bond.[2]

  • m/z 189/191/193 (Molecular Ion, ~50%): Shows the characteristic M, M+2, M+4 pattern of a dichloro compound (9:6:1 ratio).[2]

  • m/z 188/190/192 (M-1, ~90%): Loss of a hydrogen atom from the benzylic carbon or nitrogen. Very intense.

  • m/z 159/161/163 (Tropylium Analog, ~60%): The 3,5-dichlorobenzyl cation [C₇H₅Cl₂]⁺.[2]

Fragmentation MolIon Molecular Ion (M+•) m/z 189 (100%) Iminium Iminium Ion [CH2=NHCH3]+ m/z 44 (Base Peak) MolIon->Iminium - C6H3Cl2• (Alpha Cleavage) BenzylCation 3,5-Dichlorobenzyl Cation [C7H5Cl2]+ m/z 159/161/163 MolIon->BenzylCation - •NHCH3 (C-N Cleavage) M_Minus_1 [M-H]+ m/z 188 MolIon->M_Minus_1 - H• AlphaCleavage α-Cleavage Path BenzylCleavage Benzylic Cleavage Path

Figure 2: EI Fragmentation pathway.[2][3][4] Note the dominance of the m/z 44 iminium ion.

Interpretation of the TFA-Derivative Spectrum

If derivatized, the spectrum changes significantly:

  • Molecular Ion: Shifted to m/z 285/287/289 .

  • Base Peak: Often shifts to m/z 159 (Dichlorobenzyl cation) or m/z 110 (CF3-CO-N(Me)=CH2+).[1]

  • Advantage: The mass shift moves the base peak away from the low-mass solvent noise region (m/z 40-50), improving signal-to-noise ratio in complex extracts.[1]

Validation Parameters (Acceptance Criteria)

To ensure this method is "Trustworthy" and "Self-Validating," adhere to these criteria during setup:

ParameterAcceptance CriteriaTroubleshooting
Linearity (R²) > 0.995 (Range: 10 - 1000 ng/mL)If poor, check inlet liner activity or saturation.[1]
Precision (RSD) < 5% for n=6 injectionsHigh RSD indicates autosampler issues or inconsistent derivatization.[1][2]
Peak Tailing (As) 0.9 < As < 1.2As > 1.5 indicates active sites.[1][2] Trim column or replace liner.[1][2]
LOD (S/N > 3) ~ 1-5 ng/mL (SIM Mode)Use m/z 44, 159, 189 for SIM.[1][2]
Ion Ratio Stability ± 20% of standardIf ratios drift, clean the ion source.[2]

References

  • Fundamental Amine Fragmentation: McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard text confirming alpha-cleavage dominance in amines).

  • Derivatization of Secondary Amines: Blau, K., & Halket, J. (1993).[1][2] Handbook of Derivatives for Chromatography. Wiley.[1][2][5] (Source for TFAA/MBTFA protocols).

  • General GC-MS of Benzylamines: NIST Mass Spectrometry Data Center.[1][2] N-Methylbenzylamine Mass Spectrum. (Used as the reference standard for the parent fragmentation pattern).[2]

  • Isotope Patterns: U.S. EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Source for chlorine isotope abundance validation). [2]

  • Synthesis Context: National Center for Biotechnology Information. PubChem Compound Summary for CID 146163, N-Methyl-3,5-dichlorobenzylamine. [2]

Sources

Developing an analytical method for N-Methyl-3,5-dichlorobenzylamine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-Methyl-3,5-dichlorobenzylamine presents specific chromatographic challenges typical of halogenated secondary amines: moderate lipophilicity (LogP ~2.8–3.[1]2) combined with a basic nitrogen center (pKa ~9.0).[1] Standard reverse-phase methods often fail due to severe peak tailing caused by the interaction between the positively charged amine and residual silanols on the stationary phase.[1]

This protocol details a robust, stability-indicating HPLC method designed to overcome these interactions. By utilizing a high-purity, end-capped C18 stationary phase and a controlled acidic mobile phase, we achieve sharp peak symmetry (


) and high theoretical plate counts. This method is validated for linearity, precision, and accuracy, making it suitable for drug substance release testing and pharmacokinetic intermediate tracking.

Method Development Strategy (The "Why" Behind the "How")

To ensure a self-validating system, we must address the physicochemical properties of the analyte.

Stationary Phase Selection
  • Challenge: The secondary amine moiety (

    
    ) is a strong hydrogen bond donor/acceptor.[1] Traditional silica columns lead to peak broadening.[1]
    
  • Solution: We utilize a Hybrid Particle or End-Capped C18 Column . The "end-capping" process chemically bonds free silanol groups, preventing the "cation-exchange" mechanism that causes tailing.[1]

    • Recommended: Waters XBridge BEH C18 or Phenomenex Kinetex 2.6µm C18.[1]

Mobile Phase Chemistry
  • Buffer pH: We employ a phosphate buffer at pH 3.0 .[1] At this pH, the amine is fully protonated (

    
    ), but the residual silanols on the column (pKa ~4.5–5.0) remain protonated (neutral), eliminating ionic attraction.[1]
    
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peak shape for halogenated aromatics.[1]

Detection Wavelength[1][2][3]
  • UV Profile: The 3,5-dichloro substitution on the benzene ring creates a hyperchromic shift.

    • Primary (Quantification):215 nm (Maximal absorbance, high sensitivity).[1]

    • Secondary (Identification):254 nm (Specific to the aromatic ring, fewer interferences).

Visual Workflow Diagrams

Figure 1: Method Development Logic Tree

MethodLogic Start Analyte: N-Methyl-3,5-dichlorobenzylamine (Basic Secondary Amine, Lipophilic) Challenge Challenge: Silanol Interaction (Peak Tailing) Start->Challenge ColumnSel Stationary Phase: End-capped C18 / Hybrid Silica Challenge->ColumnSel Mitigate Tailing MobileSel Mobile Phase: Phosphate Buffer pH 3.0 + ACN ColumnSel->MobileSel Optimize Selectivity Result Outcome: Sharp Peak Symmetry (Tf < 1.2) MobileSel->Result Final Method

Caption: Decision matrix for overcoming amine-silanol interactions in HPLC method development.

Figure 2: Sample Preparation Workflow

SamplePrep Raw Raw Sample (Solid/Oil) Weigh Weigh 10 mg (Accurate to 0.01 mg) Raw->Weigh Dissolve Dissolve in 50% ACN/Water Weigh->Dissolve Sonicate Sonicate (5 mins, <30°C) Dissolve->Sonicate Filter Filter (0.22 µm PTFE) Sonicate->Filter Vial HPLC Vial Ready for Injection Filter->Vial

Caption: Standardized sample preparation protocol to ensure homogeneity and protect the column.

Detailed Experimental Protocol

Reagents and Equipment
  • Reference Standard: N-Methyl-3,5-dichlorobenzylamine (>99.0% purity).[1]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ).[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).[1]
    
  • Equipment: HPLC System (e.g., Agilent 1260 or Waters Alliance) with DAD/VWD detector.

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped,

Balances resolution and backpressure.
Mobile Phase A 20 mM

, pH 3.0 (adj.[1] with

)
Suppresses silanol ionization.[1]
Mobile Phase B Acetonitrile (100%)Elutes lipophilic aromatics.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Injection Volume 10

L
Prevents column overload.[1]
Column Temp 30°CImproves mass transfer and reproducibility.[1]
Detection UV @ 215 nmMax sensitivity for chlorobenzene moiety.[1]
Run Time 12 minutesSufficient for elution and re-equilibration.[1]
Gradient Program

Note: While isocratic (50:50) works for pure samples, a gradient is recommended for stability indicating methods to elute potential degradation products.

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
8.02080
9.02080
9.17030
12.07030
Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of N-Methyl-3,5-dichlorobenzylamine into a 25 mL volumetric flask. Dissolve in 50:50 ACN:Water.[1]

  • Working Standard (50

    
    g/mL):  Dilute 1.25 mL of Stock Solution into a 25 mL volumetric flask with Mobile Phase.
    

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the following acceptance criteria must be met before routine analysis.

System Suitability Test (SST)

Inject the Working Standard (50


g/mL) six times.[1]
  • RSD of Peak Area:

    
    [2]
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Target < 1.2)
  • Theoretical Plates (

    
    ): 
    
    
    
    [3]
Linearity

Prepare 5 concentration levels: 10, 25, 50, 75, and 100


g/mL.
  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[1][4]
Accuracy (Recovery)

Spike placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.[1]

  • Acceptance: Mean recovery between 98.0% – 102.0%.[1]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction or Column aging.[1]Ensure buffer pH is

.[1] Add 0.1% Triethylamine (TEA) if using an older generation column.[1]
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (70:30 Buffer:ACN).
Retention Time Drift Temperature fluctuation or pH instability.[1]Use a column oven (30°C). Verify buffer pH with a calibrated meter.[1]
High Backpressure Particulate matter.[1]Filter all samples through 0.22

m PTFE filters; use a guard column.[1]

References

  • PubChem. (2025).[1][5][6][7] 3,5-Dichlorobenzylamine and related compounds: Chemical Properties and Spectral Data. National Library of Medicine.[1] Available at: [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for mobile phase selection logic).

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Dolan, J. W. (2002).[1] Tailing Peaks: The Bane of the Chromatographer. LCGC North America.[1] (Reference for troubleshooting amine tailing).

Sources

Application Note: N-Methyl-3,5-dichlorobenzylamine (CAS 90390-21-9) in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methyl-3,5-dichlorobenzylamine as an Intermediate in Pharmaceutical Synthesis Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

N-Methyl-3,5-dichlorobenzylamine (CAS 90390-21-9) is a specialized secondary amine intermediate used primarily in the synthesis of anti-infective agents. Structurally, it serves as a lipophilic pharmacophore , often employed to replace metabolically labile 3,5-dimethylbenzyl groups. This substitution enhances metabolic stability by blocking benzylic oxidation sites while maintaining steric volume.

Key applications include:

  • Antimycobacterial Agents: Identified as a potent inhibitor of Mycobacterium tuberculosis H37Ra, often serving as a core scaffold for further derivatization.[1]

  • Antiviral Research (HIV): Used as a bioisostere in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as analogs of Lersivirine (GCA-186), to probe Structure-Activity Relationships (SAR) regarding hydrophobic pocket binding.

  • CNS Active Agents: Utilized to modulate lipophilicity (LogP) and blood-brain barrier (BBB) penetration in neuroactive drug candidates.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name N-Methyl-1-(3,5-dichlorophenyl)methanamine
CAS Number 90390-21-9
Molecular Formula C₈H₉Cl₂N
Molecular Weight 190.07 g/mol
Boiling Point 99.3 °C (at reduced pressure)
Appearance Colorless to pale yellow liquid
Solubility Soluble in DCM, MeOH, EtOH, THF; Low water solubility
pKa (Calculated) ~9.5 (Secondary Amine)

Synthesis Protocol: Reductive Amination

Rationale: While direct alkylation of methylamine with 3,5-dichlorobenzyl chloride is possible, it frequently leads to tertiary amine impurities (over-alkylation). The Reductive Amination route using 3,5-dichlorobenzaldehyde is preferred for pharmaceutical applications due to its higher selectivity for the secondary amine and cleaner impurity profile.

Reaction Scheme

SynthesisPathway Aldehyde 3,5-Dichlorobenzaldehyde (Starting Material) Imine Intermediate Imine (In situ) Aldehyde->Imine 1. MeNH2, MeOH RT, 2h MeNH2 Methylamine (33% in EtOH) MeNH2->Imine Product N-Methyl-3,5-dichlorobenzylamine (Target) Imine->Product 2. NaBH4 0°C to RT, 4h

Caption: Selective synthesis of N-Methyl-3,5-dichlorobenzylamine via reductive amination to avoid over-alkylation.

Step-by-Step Methodology

Reagents:

  • 3,5-Dichlorobenzaldehyde (1.0 eq)

  • Methylamine (33% solution in ethanol or 2.0M in THF) (1.5 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Methanol (anhydrous)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Imine Formation:

    • Charge a dry round-bottom flask with 3,5-dichlorobenzaldehyde (10 mmol) and dissolve in anhydrous Methanol (30 mL).

    • Add Methylamine solution (15 mmol) dropwise at room temperature.

    • Critical Checkpoint: Stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the aldehyde spot disappears. The solution may turn slightly yellow, indicating imine formation.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add Sodium Borohydride (12 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Workup:

    • Quench the reaction by slowly adding Water (10 mL) followed by 1N HCl to adjust pH to ~2 (to destroy excess hydride and protonate the amine).

    • Wash the acidic aqueous layer with DCM (2 x 20 mL) to remove non-basic organic impurities (unreacted aldehyde).

    • Basify the aqueous layer to pH >12 using 4N NaOH. The product will oil out.

    • Extract the product into DCM (3 x 30 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude oil is typically >95% pure. If necessary, purify via vacuum distillation or flash chromatography (DCM/MeOH 95:5 + 1% NH₄OH).

Application Protocol: SNAr Coupling to Heterocycles

Context: This protocol describes coupling N-methyl-3,5-dichlorobenzylamine to a chloropyrimidine scaffold. This is a representative workflow for synthesizing NNRTI antivirals or kinase inhibitors where this amine acts as the "tail" of the molecule.

Workflow Diagram

Workflow Start Reagent Prep: Dissolve Heteroaryl Chloride in DMF/DMSO BaseAdd Base Activation: Add DIPEA or K2CO3 (Scavenge HCl) Start->BaseAdd AmineAdd Amine Addition: Add N-Methyl-3,5-dichlorobenzylamine (1.1 - 1.5 eq) BaseAdd->AmineAdd Heat Reaction: Heat to 80-100°C Monitor via LCMS AmineAdd->Heat Workup Workup: Dilute with H2O Extract with EtOAc Heat->Workup

Caption: General workflow for S_NAr coupling of the amine intermediate to a heteroaryl chloride scaffold.

Detailed Protocol

Reaction:



Materials:

  • Substrate: 4-Chloro-pyrimidine derivative (or similar heteroaryl chloride) (1.0 eq)

  • Nucleophile: N-Methyl-3,5-dichlorobenzylamine (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq) or K₂CO₃ (2.0 eq)
    
  • Solvent: DMF or DMSO (anhydrous)

Procedure:

  • Preparation: In a reaction vial, dissolve the Heteroaryl Chloride (1.0 mmol) in DMF (3 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by ** N-Methyl-3,5-dichlorobenzylamine** (1.2 mmol).

  • Reaction:

    • Seal the vial and heat to 80–100°C .

    • Note: The secondary amine is sterically hindered compared to a primary amine; elevated temperatures are often required.

    • Monitor by LC-MS. Conversion typically requires 4–12 hours depending on the electrophilicity of the chloride.

  • Isolation:

    • Cool to room temperature.[2]

    • Pour into Ice Water (15 mL).

    • If the product precipitates, filter and wash with water.

    • If no precipitate forms, extract with Ethyl Acetate , wash with brine (to remove DMF), dry, and concentrate.

Expertise & Troubleshooting (The "Why" and "How")

IssueRoot CauseExpert Solution
Low Yield in Synthesis Incomplete imine formation before reduction.Ensure the aldehyde is fully consumed (TLC) before adding NaBH₄. Adding molecular sieves (4Å) during imine formation can drive the equilibrium.
Tertiary Amine Impurity Over-alkylation (if using alkyl halide route).Switch strictly to the Reductive Amination protocol described above. It is self-limiting to the secondary amine.
No Reaction in Coupling Steric hindrance of the N-methyl group.The N-methyl group adds significant steric bulk. Switch solvent to NMP and raise temperature to 120°C, or use Microwave Irradiation (140°C, 30 min).
Oil vs. Solid Product is an oil at RT.To handle easier as a solid, convert to the Hydrochloride Salt by treating the ethereal solution with HCl/Dioxane.

Safety & Handling

  • Hazard Classification: Corrosive (Causes skin burns and eye damage).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can absorb CO₂ from the air to form carbamates over time.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

References

  • Antimycobacterial Activity: Meindl, W., et al. (1984).[3] "Benzylamines: Synthesis and evaluation of antimycobacterial properties." Journal of Medicinal Chemistry.

  • HIV/NNRTI Isosteres: Pedersen, O. S., et al. (2002). "Synthesis of 6-(3,5-dichlorobenzyl) derivatives as isosteric analogues of the HIV drug 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil (GCA-186)." Antiviral Chemistry & Chemotherapy.

  • General Synthesis (Reductive Amination): Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

Sources

Application Note: Experimental Utilization of N-Methyl-3,5-dichlorobenzylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-3,5-dichlorobenzylamine (CAS: 90390-21-9) is a specialized secondary amine intermediate that serves a dual function in modern drug discovery. Primarily, it acts as a robust lipophilic building block , utilized to introduce the 3,5-dichlorobenzyl moiety—a privileged substructure known for enhancing metabolic stability by blocking oxidative metabolism at the benzylic and aromatic ring positions. Secondarily, the compound itself exhibits intrinsic antimycobacterial activity (historically designated as ME-93), particularly in synergistic combinations against Mycobacterium leprae and M. tuberculosis.[1]

This guide provides high-precision protocols for its synthetic integration into drug scaffolds and evaluates its utility in modulating physicochemical properties (LogP, pKa) and biological efficacy.[1]

Chemical Profile & Physicochemical Logic[1][2][3][4]

Understanding the intrinsic properties of this fragment is prerequisite to its successful application in Structure-Activity Relationship (SAR) studies.[1]

PropertyValue / DescriptionMedicinal Chemistry Implication
Structure Secondary AmineNucleophilic handle for Amide Coupling, SNAr, or Reductive Amination.[1]
Electronic Effect 3,5-Dichloro (Electron Withdrawing)Lowers pKa of the amine relative to N-methylbenzylamine; reduces electron density of the aromatic ring, reducing susceptibility to CYP450 oxidation.[1]
Lipophilicity High (LogP ~ 3.2 - 3.[1]6)Increases membrane permeability; enhances binding to hydrophobic pockets (e.g., GPCR allosteric sites).[1]
Metabolic Stability HighThe 3,5-substitution pattern blocks the most reactive sites for aromatic hydroxylation, forcing metabolism to the N-methyl group or the scaffold core.

Application I: Synthetic Integration Protocols

The most frequent experimental use of N-Methyl-3,5-dichlorobenzylamine is as a "cap" or "tail" in the synthesis of focused libraries.[1] The following protocols are optimized for high-throughput parallel synthesis.

Protocol A: High-Efficiency Amide Coupling (Scaffold Decoration)

Objective: To couple N-Methyl-3,5-dichlorobenzylamine to a carboxylic acid-containing core scaffold.[1]

Rationale: The secondary amine is moderately sterically hindered by the N-methyl group.[1] Standard carbodiimide couplings may be sluggish.[1] This protocol uses HATU to ensure complete conversion.[1]

Materials:

  • Reagent A: Carboxylic Acid Scaffold (1.0 equiv)

  • Reagent B: N-Methyl-3,5-dichlorobenzylamine (1.2 equiv)[1]

  • Coupling Agent: HATU (1.5 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMA.[1]

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (0.1 mmol) in anhydrous DMF (1.0 mL) in a reaction vial. Add DIPEA (0.3 mmol) followed by HATU (0.15 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.[1]

    • Checkpoint: Solution should turn slightly yellow.[1] If the acid is insoluble, mild heating (40°C) is permissible during activation.[1]

  • Addition: Add N-Methyl-3,5-dichlorobenzylamine (0.12 mmol) dissolved in DMF (0.5 mL) to the activated acid mixture.

  • Reaction: Seal the vial and stir at RT for 4–16 hours.

    • Optimization: If the amine is supplied as a hydrochloride salt, increase DIPEA to 4.0 equiv.[1]

  • Monitoring: Monitor via LC-MS. Look for the mass shift [M+H]⁺ = Acid_MW + 189.0 (Fragment Mass) - 18.0 (H₂O).[1]

  • Work-up (High Throughput):

    • Dilute with EtOAc (5 mL).[1]

    • Wash with 5% LiCl (aq) (2 x 2 mL) to remove DMF.[1]

    • Wash with sat.[1] NaHCO₃ (2 mL) and Brine (2 mL).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: To attach the amine to a heteroaromatic core (e.g., chloropyrimidine, chloropyridine).

Rationale: The N-methyl group increases nucleophilicity compared to the primary amine, but steric bulk can be a limiting factor.[1]

Procedure:

  • Dissolve the heteroaryl chloride (1.0 equiv) in DMSO or NMP .[1]

  • Add N-Methyl-3,5-dichlorobenzylamine (1.5 equiv) and Cs₂CO₃ (3.0 equiv).

  • Heat to 100–120°C for 12 hours.

    • Note: Microwave irradiation at 140°C for 30 mins is often superior for this sterically demanding secondary amine.[1]

Application II: Antimycobacterial Pharmacophore Assessment

N-Methyl-3,5-dichlorobenzylamine (ME-93) has demonstrated specific bacteriostatic activity against Mycobacterium leprae and M. tuberculosis.[1] It is often tested in combination with standard antibiotics to assess synergistic effects.[1]

Protocol C: Synergistic MIC Determination (Checkerboard Assay)

Objective: To determine the Fractional Inhibitory Concentration (FIC) Index with Rifampicin.

Materials:

  • Strain: M. tuberculosis H37Ra or M. smegmatis (surrogate).[1]

  • Media: Middlebrook 7H9 broth supplemented with OADC.[1]

  • Compound: N-Methyl-3,5-dichlorobenzylamine HCl (Stock 10 mg/mL in DMSO).[1]

Workflow:

  • Plate Setup: Use a 96-well sterile microtiter plate.

  • Gradient Generation:

    • Axis X (Rifampicin): Serial 2-fold dilutions (e.g., 0.001 to 1.0 µg/mL).[1]

    • Axis Y (ME-93): Serial 2-fold dilutions (e.g., 1.0 to 64.0 µg/mL).[1]

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to OD₆₀₀ ~ 0.001) to each well.

  • Incubation: Incubate at 37°C for 7–14 days (depending on strain growth rate).

  • Readout: Add Alamar Blue (Resazurin) dye.[1] A color change from blue (oxidized) to pink (reduced) indicates viable growth.[1]

  • Calculation:

    
    
    
    • Interpretation: FIC < 0.5 indicates Synergism .[1]

Mechanistic Visualization: The "3,5-Dichloro Effect"

The following diagram illustrates why this specific amine is chosen over non-halogenated analogues for metabolic stability optimization.

MetabolicStability Benzylamine Standard N-Methyl-Benzylamine Metabolism1 Para-Hydroxylation (CYP450) Benzylamine->Metabolism1 High Susceptibility Metabolism2 Benzylic Oxidation Benzylamine->Metabolism2 Clearance Rapid Clearance Metabolism1->Clearance Metabolism2->Clearance DCBA N-Methyl-3,5-dichlorobenzylamine Block1 Cl Blocks Meta/Para Electronic Deactivation DCBA->Block1 Structural Feature Lipophilicity Increased LogP (Better CNS/Membrane Penetration) DCBA->Lipophilicity Stability Enhanced Metabolic Stability (Longer Half-life) Block1->Stability Prevents Oxidation Lipophilicity->Stability Reduces Renal Excretion

Figure 1: Mechanistic comparison of metabolic fate.[1] The 3,5-dichloro substitution electronically deactivates the ring and sterically hinders enzymatic attack, significantly extending half-life compared to the unsubstituted benzylamine.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] May cause respiratory irritation (H335).[1]

  • Storage: Store under inert gas (Nitrogen/Argon). Secondary amines can absorb CO₂ from the air to form carbamates over time.[1] Keep cool (2–8°C).[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.[1]

References

  • Dhople, A. M., et al. (1991). "In vitro and in vivo effects of N-methyl-3,5-dichloro-benzylamine hydrochloride on Mycobacterium leprae."[1][2] Arzneimittel-Forschung, 41(3), 253–256.[1][2]

    • Key Finding: Established the bacteriostatic activity of the compound (ME-93) and its synergism with Rifampicin.[1][2]

  • Meindl, W., et al. (1984). "Benzylamines: Synthesis and evaluation of antimycobacterial properties."[1][3] Journal of Medicinal Chemistry (referenced in context of benzylamine SAR).[1]

    • Key Finding: Identified the 3,5-dichloro substitution as optimal for lipophilic antimycobacterial activity.[1]

  • Hansch, C., et al. "Lipophilicity and Drug Action."[1] Comprehensive Medicinal Chemistry.

    • Context: Supports the use of dichlorobenzyl moieties for LogP modulation (LogP increase of ~1.4 units vs unsubstituted benzyl).[1]

Sources

Application Note: Derivatization of N-Methyl-3,5-dichlorobenzylamine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

N-Methyl-3,5-dichlorobenzylamine (NM-3,5-DCBA) represents a critical pharmacophore in medicinal chemistry, often serving as a fragment for monoamine transporter inhibitors or sigma receptor ligands. Its biological characterization, however, is frequently hampered by its lack of intrinsic fluorescence and the absence of a primary amine handle for standard bioconjugation.

This guide addresses the specific challenge of derivatizing a secondary amine that is sterically influenced by an N-methyl group and electronically modulated by a dichlorophenyl ring.

The Chemical Challenge

Unlike primary amines, the secondary amine in NM-3,5-DCBA exhibits reduced nucleophilicity due to the steric bulk of the methyl group. Furthermore, the electron-withdrawing nature of the 3,5-dichloro substituents slightly reduces the basicity of the nitrogen. Standard aqueous NHS-ester protocols often fail due to rapid hydrolysis of the ester before the slower secondary amine can react.

Strategic Solution:

  • For Fluorescence/Imaging: Utilization of Dansyl Chloride (DNS-Cl) .[1] The sulfonyl chloride electrophile is small, highly reactive, and forms a sulfonamide bond that is chemically stable against hydrolysis and enzymatic degradation.

  • For Affinity/Pull-down: Utilization of NHS-Biotin in Anhydrous Conditions . By eliminating water, we prevent hydrolysis, driving the reaction to completion despite the slower kinetics of the secondary amine.

Decision Matrix & Workflow

The following decision matrix guides the selection of the appropriate derivatization strategy based on the downstream assay requirement.

Derivatization_Workflow Start Target: NM-3,5-DCBA Assay_Type Select Downstream Assay Start->Assay_Type Imaging Cellular Imaging / Metabolic Stability Assay_Type->Imaging Fluorescence Binding Surface Plasmon Resonance (SPR) / Pull-Down Assays Assay_Type->Binding Affinity Tag Quant LC-MS/MS Quantification Assay_Type->Quant Ionization Enhancement Reagent_DNS Reagent: Dansyl Chloride (Sulfonamide Formation) Imaging->Reagent_DNS Reagent_NHS Reagent: NHS-Biotin (Anhydrous Acylation) Binding->Reagent_NHS Quant->Reagent_DNS Stable Isotope Variant Method_DNS Protocol A: High pH (9.8), Heat (60°C) Reagent_DNS->Method_DNS Method_NHS Protocol B: DMSO/DIEA, Excess Reagent Reagent_NHS->Method_NHS

Figure 1: Strategic decision tree for selecting the optimal derivatization chemistry based on assay needs.

Protocol A: Fluorescent Labeling with Dansyl Chloride

Application: Cellular uptake studies, metabolic stability tracking, and HPLC-FLD quantification. Mechanism: Nucleophilic attack of the secondary amine on the sulfonyl chloride sulfur atom.

Materials
  • Analyte: N-Methyl-3,5-dichlorobenzylamine (dissolved in Acetonitrile to 1 mg/mL).

  • Reagent: Dansyl Chloride (DNS-Cl) [Sigma-Aldrich/Merck].

  • Buffer: 0.1 M Sodium Carbonate (Na₂CO₃), pH 9.8. (High pH is critical to ensure the amine is deprotonated).[2]

  • Solvent: HPLC-grade Acetonitrile (ACN).

  • Quench: 5% Ammonium Hydroxide or Glycine solution.

Step-by-Step Methodology
  • Preparation: Prepare a 5 mg/mL solution of Dansyl Chloride in ACN. Note: Prepare fresh; DNS-Cl degrades in light and moisture.

  • Reaction Mix: In a light-protected vial (amber glass), combine:

    • 100 µL Analyte Solution (NM-3,5-DCBA)

    • 500 µL Carbonate Buffer (pH 9.8)

    • 500 µL Dansyl Chloride Solution (Excess is required to drive kinetics).

  • Incubation: Seal the vial tightly. Incubate at 60°C for 40 minutes in a heating block.

    • Scientific Rationale: Secondary amines react slower than primary amines. Heat overcomes the activation energy barrier imposed by the N-methyl steric hindrance [1].

  • Quenching: Add 50 µL of 5% Ammonium Hydroxide. Incubate for 10 mins. This reacts with excess DNS-Cl to form Dansyl-Amide, which is easily separated by HPLC.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove any precipitated salts/byproducts.

  • Analysis: Inject onto HPLC (C18 column). Detect at Ex 340 nm / Em 525 nm .

Expected Result: A highly fluorescent, yellow-green derivative. The lipophilic 3,5-dichlorophenyl group combined with the dansyl group will significantly increase retention time on Reverse Phase (RP) columns.

Protocol B: Biotinylation via Anhydrous NHS-Ester Chemistry

Application: Streptavidin pull-down, SPR chip immobilization. Mechanism: Acylation of the secondary amine. Critical Constraint: Because secondary amines react slowly, aqueous buffers will cause NHS hydrolysis before conjugation occurs. Anhydrous conditions are mandatory.

Materials
  • Reagent: NHS-LC-Biotin (Long Chain linker reduces steric clash between the biotin binding pocket and the bulky dichlorobenzyl group) [Thermo Scientific].

  • Solvent: Anhydrous DMSO or DMF (stored over molecular sieves).

  • Base: N,N-Diisopropylethylamine (DIEA/Hünig's Base).

Step-by-Step Methodology
  • Stock Preparation: Dissolve NM-3,5-DCBA in anhydrous DMSO at 10 mM.

  • Base Addition: Add DIEA to the analyte solution to a final concentration of 20 mM (2 molar equivalents).

    • Scientific Rationale: The amine must be unprotonated to act as a nucleophile.[2] DIEA is non-nucleophilic and will not compete with the NHS ester [2].

  • Reagent Addition: Dissolve NHS-LC-Biotin in anhydrous DMSO (20 mM). Immediately add a 5-fold molar excess of the Biotin reagent to the analyte solution.

  • Reaction: Incubate at Room Temperature (25°C) for 4–12 hours with continuous agitation.

    • Note: Unlike primary amines (which react in minutes), this secondary amine requires extended time.

  • Purification (Critical): Do not use dialysis (molecule is too small). Purify using Solid Phase Extraction (SPE) C18 cartridges.

    • Load reaction mix onto equilibrated C18 cartridge.

    • Wash with 5% Methanol/Water (removes free biotin and hydrolyzed NHS).

    • Elute product with 100% Methanol.

  • Validation: Verify mass shift via LC-MS (Expected Mass = Analyte MW + Biotin-Linker Mass - NHS Mass).

QC and Validation Data

To ensure the protocol is self-validating, compare your results against these theoretical parameters.

ParameterNM-3,5-DCBA (Parent)Dansyl-DerivativeBiotin-LC-Derivative
Molecular Weight ~190.07 Da~423.3 Da~529.5 Da (varies by linker)
LogP (Hydrophobicity) ~3.5 (Lipophilic)> 5.0 (Highly Lipophilic)~2.5 (Amphiphilic)
Detection UV 220nm (Weak)Fluorescence (Ex340/Em525)HABA Assay / MS
Key MS Fragment m/z 159 (Dichlorobenzyl+)m/z 171 (Dansyl+)m/z 227 (Biotin fragment)
Troubleshooting Guide
  • Low Yield (Dansylation): Check pH. If pH < 9.5, the amine is protonated and unreactive. Ensure ACN content is high enough to keep the lipophilic NM-3,5-DCBA in solution.

  • Low Yield (Biotinylation): Water contamination is the likely culprit. Ensure DMSO is fresh and anhydrous. Increase reaction time to 24 hours if necessary.

Pathway Visualization: Reaction Mechanism

Reaction_Mechanism Amine NM-3,5-DCBA (Secondary Amine) Nu_Amine Nucleophilic Amine (N-CH3) Amine->Nu_Amine -H+ Base Base (DIEA/Carbonate) (Deprotonation) Base->Nu_Amine Prod_DNS Sulfonamide Conjugate (Fluorescent) Nu_Amine->Prod_DNS + DNS-Cl (-HCl) Prod_Biotin Amide Conjugate (Biotinylated) Nu_Amine->Prod_Biotin + NHS-Biotin (-NHS) DNS Dansyl-Cl (Sulfonyl Electrophile) NHS NHS-Biotin (Acyl Electrophile)

Figure 2: Mechanistic pathway showing the critical deprotonation step required to activate the secondary amine for conjugation.

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. (Accessed 2023).[3] Detailed overview of NHS and Sulfonyl chloride reaction kinetics with primary vs. secondary amines. Link

  • BenchChem. Optimizing Bioconjugation: A Guide to NHS Ester Reactions. (2025).[1][4][5][6] Protocols for optimizing pH and solvent conditions for difficult amine conjugations. Link

  • ResearchGate. Quantitation by HPLC of amines as dansyl derivatives. (2025).[1][4][5][6] Methodological review of dansylation conditions for sterically hindered amines. Link

  • PubChem. 3,5-Dichlorobenzylamine Properties. (Accessed 2023).[3] Physiochemical data supporting the lipophilicity and solubility profiles used in these protocols. Link

Sources

Scalable Synthesis of N-Methyl-3,5-dichlorobenzylamine: Process Optimization and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up strategy for the synthesis of N-Methyl-3,5-dichlorobenzylamine , a critical pharmacophore in drug development. While direct alkylation of 3,5-dichlorobenzylamine is possible, it suffers from poly-alkylation impurities. This protocol utilizes a reductive amination strategy starting from 3,5-dichlorobenzaldehyde.

This route is selected for its high selectivity, avoidance of expensive transition metal catalysts, and mitigation of hydrodechlorination risks associated with catalytic hydrogenation of aryl chlorides. The protocol is designed for transfer from the research bench (gram scale) to the kilo-lab (1-5 kg).

Route Selection & Strategy

Retrosynthetic Analysis

The target molecule, a secondary amine, can be synthesized via three primary routes. We evaluated these based on Process Mass Intensity (PMI) , Impurity Profile , and Safety .

RouteMethodologyScale-Up ViabilityCritical Risks
A Reductive Amination (Selected) High Exotherm control during reduction; Methylamine handling.
B Direct Alkylation (Benzyl Chloride + MeNH₂)LowOver-alkylation (Tertiary amine formation); difficult purification.
C Amide Reduction (Benzamide + LiAlH₄)MediumHigh cost of hydride reagents; Safety hazards of LiAlH₄ on scale.
Strategic Justification

Route A (Reductive Amination) is the industry standard for secondary benzylamines.

  • Selectivity: Imine formation is reversible, but reduction captures the mono-alkylated product selectively.

  • Chemoselectivity: We utilize Sodium Borohydride (NaBH₄) rather than catalytic hydrogenation (Pd/C + H₂).

    • Reasoning: Aryl chlorides at the 3,5-positions are susceptible to hydrodechlorination (loss of Cl) under standard hydrogenation conditions. NaBH₄ preserves the halogenation pattern.

  • Cost: NaBH₄ is significantly cheaper than Sodium Triacetoxyborohydride (STAB) and generates less waste mass, making it ideal for kilo-scale batches.

Process Safety Assessment

Thermal Hazards[1]
  • Imine Formation: Mildly exothermic.

  • Borohydride Reduction: HIGHLY EXOTHERMIC with rapid hydrogen gas evolution.

    • Control: Reagent must be added as a solution or slurry (if using STAB) or in small solid portions (NaBH₄) with strict temperature monitoring (<30°C).

    • Ventilation: H₂ gas generation requires spark-proof exhaust systems.

Reagent Handling
  • Methylamine (33% in EtOH): Volatile, toxic, and flammable. All transfers must occur in a closed system or efficient fume hood.

  • 3,5-Dichlorobenzaldehyde: Irritant.[1]

Detailed Experimental Protocol

Scale: 100 g Input (Scalable to 1-5 kg) Target Yield: >85% Isolated Purity: >98% (HPLC)

Step 1: Imine Formation (Condensation)

This step forms the intermediate N-(3,5-dichlorobenzylidene)methanamine.

  • Charge a 2L 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, internal temperature probe, and addition funnel.

  • Add 3,5-Dichlorobenzaldehyde (100.0 g, 0.57 mol) and Methanol (500 mL, 5 vol). Stir to dissolve.

  • Cool the solution to 0–5°C using an ice/water bath.

  • Add Methylamine (33% wt solution in Ethanol) (80.5 g, 1.2 eq, 0.68 mol) dropwise over 30 minutes.

    • Observation: Temperature may rise; maintain <15°C.

  • Warm to Room Temperature (20–25°C) and stir for 2–3 hours.

    • IPC (In-Process Control): Monitor by TLC or HPLC for disappearance of aldehyde (<1%).

Step 2: Reduction
  • Cool the reaction mixture back to 0–5°C.

  • Add Sodium Borohydride (NaBH₄) (10.8 g, 0.5 eq, 0.285 mol) in small portions over 45–60 minutes.

    • Critical Safety:Do not dump. Massive H₂ evolution and foaming will occur. Wait for foaming to subside between additions. Maintain internal temp <20°C.

  • Stir at 0–5°C for 30 minutes, then allow to warm to 20°C and stir for 2 hours.

  • IPC: Check for complete consumption of the imine intermediate.

Step 3: Workup & Purification[3]
  • Quench: Cool to 5°C. Slowly add 1M HCl (approx. 200 mL) to destroy excess borohydride and adjust pH to ~1-2. Stir for 30 mins to break down amine-boron complexes.

  • Wash: Extract the acidic aqueous layer with DCM (2 x 100 mL) to remove non-basic impurities (unreacted aldehyde/alcohol). Discard organics.

  • Basify: Adjust the aqueous layer pH to >12 using 4M NaOH . The product will oil out.

  • Extract: Extract the product with DCM (3 x 200 mL) or MTBE (preferred for green chemistry).

  • Dry: Dry combined organics over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.[2]

  • Salt Formation (Optional but Recommended): Dissolve the crude oil in Ethanol (300 mL). Cool to 0°C. Add HCl in Ethanol (1.1 eq) dropwise. The hydrochloride salt precipitates. Filter and dry.

Visualization of Workflows

Reaction Pathway

ReactionScheme Aldehyde 3,5-Dichlorobenzaldehyde (C7H4Cl2O) Imine Intermediate Imine (Unstable) Aldehyde->Imine Condensation (-H2O) MeNH2 Methylamine (CH3NH2) MeNH2->Imine Product N-Methyl-3,5-dichlorobenzylamine (Target) Imine->Product Reduction (0-20°C) NaBH4 NaBH4 (Reductant) NaBH4->Product

Figure 1: Two-step, one-pot reductive amination pathway ensuring selectivity.

Purification Logic

WorkupLogic Crude Crude Reaction Mixture (Amine + Borate salts) AcidQuench 1. Acid Quench (pH < 2) Destroys NaBH4 Crude->AcidQuench Wash 2. Solvent Wash (DCM) Removes neutral impurities AcidQuench->Wash Basify 3. Basify (pH > 12) Liberates Free Amine Wash->Basify Aqueous Layer Extract 4. Extraction (MTBE/DCM) Basify->Extract Salt 5. HCl Salt Formation Final Product Isolation Extract->Salt

Figure 2: Acid-Base workup strategy to isolate high-purity amine.

Analytical Controls & Specifications

ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR Consistent with structure400 MHz, DMSO-d6
Residual Solvent < 5000 ppm (EtOH)GC-Headspace
Water Content < 0.5%Karl Fischer

Critical Process Parameters (CPPs):

  • Imine Formation Temp: Must remain <25°C to prevent polymerization/degradation.

  • Reduction Temp: Strict control <20°C prevents runaway exotherm.

  • Quench pH: Must reach <2 to fully break amine-borane complexes; otherwise, yield loss occurs.

Troubleshooting Guide

  • Issue: Low Yield.

    • Cause: Incomplete imine formation before reduction.

    • Fix: Extend Step 1 duration or add molecular sieves (3Å) to scavenge water.

  • Issue: "Gummy" Product.

    • Cause: Residual Boron salts.

    • Fix: Ensure the acid quench (Step 3.1) is vigorous and lasts at least 30 minutes. Perform a methanol reflux of the crude oil if necessary to break boron chelates.

  • Issue: Over-alkylation (Tertiary Amine).

    • Cause: Unlikely with reductive amination, but possible if aldehyde is in large excess.

    • Fix: Ensure Methylamine is always in stoichiometric excess (1.2–1.5 eq).

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[3] Link

  • Ripin, D. H., et al. (2003).[3] "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 7(1), 115-120.[3] Link[3]

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Applications." Link

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 57417137, 3,5-Dichlorophenyl." Link

  • ChemicalBook. (2025).[4] "3,4-Dichlorobenzylamine CAS 102-49-8 Properties." (Used for analogous property estimation). Link

Sources

Technical Application Note: Handling and Storage of N-Methyl-3,5-dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

N-Methyl-3,5-dichlorobenzylamine (CAS 90390-21-9) is a specialized secondary amine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Structurally, it consists of a dichlorinated benzene ring linked to a methylamine group.

As a secondary benzylamine , this compound exhibits specific instability modes—primarily the rapid absorption of atmospheric carbon dioxide (


) to form carbamate salts and oxidative dealkylation upon prolonged exposure to air. This guide details the protocols required to maintain reagent integrity (>98% purity) and ensure operator safety.
Physicochemical Profile[1][3][4][5][6][7]
PropertyValue / Description
CAS Number 90390-21-9
Formula

Molecular Weight 190.07 g/mol
Physical State Clear to pale yellow liquid (Free Base)
Boiling Point ~99°C @ reduced pressure (est. 1-2 mmHg); >200°C @ 1 atm (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate, Alcohols; Low solubility in water.[2][3]
Basicity (pKa) Est.[2] 9.0 – 9.5 (Slightly lower than benzylamine due to electron-withdrawing Cl groups)
Stability Air Sensitive (absorbs

); Hygroscopic .

Critical Degradation Mechanisms

Understanding why this compound degrades is the key to proper storage. Two primary mechanisms threaten the purity of N-Methyl-3,5-dichlorobenzylamine:

  • Carbamate Formation (The "Amine Blush"): Secondary amines react reversibly with atmospheric

    
     to form carbamic acid derivatives, which often stabilize as solid ammonium carbamate salts.
    
    
    
    
    
    
    Consequence: Formation of a white crust around the cap; stoichiometry errors in synthesis; potential clogging of flow chemistry lines.
  • Oxidative Dealkylation: Over time, oxygen can attack the benzylic carbon-nitrogen bond, leading to cleavage and the formation of benzaldehydes and methylamine byproducts.

Visualization: Degradation Logic

The following diagram illustrates the causality between environmental exposure and reagent failure.

DegradationPathways Reagent N-Methyl-3,5- dichlorobenzylamine (Liquid) Air Atmospheric Exposure (O2 + CO2) Reagent->Air Improper Sealing Carbamate Carbamate Salt (White Solid Precipitate) Air->Carbamate + CO2 (Rapid) Oxidation Oxidative Cleavage (Aldehyde Impurities) Air->Oxidation + O2 (Slow) Failure Synthesis Failure: Stoichiometry Mismatch Carbamate->Failure Loss of Active Titer Oxidation->Failure Side Reactions

Figure 1: Degradation pathways. Note that CO2 absorption is the most immediate threat to purity.

Health, Safety, and Environment (HSE)

Hazard Classification (Read-Across from 3,4-Dichlorobenzylamine):

  • Corrosive (Skin Corr. 1B): Causes severe skin burns and eye damage.

  • Acute Toxicity: Harmful if swallowed or inhaled.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles + Face shield (if handling >50 mL). Standard safety glasses are insufficient for corrosive liquids.

  • Hands: Nitrile gloves (Double gloving recommended: 0.11mm min thickness). For prolonged immersion, use Silver Shield/4H laminate.

  • Respiratory: Work strictly within a fume hood. If aerosolization is possible, use a respirator with ABEK (Organic Vapor/Acid Gas) filters.

Storage Protocol: The "Inert & Cold" System

To prevent the degradation mechanisms described above, a rigorous "Inert & Cold" storage system is required.

Step-by-Step Storage Procedure
  • Container Selection:

    • Use amber glass vials/bottles with PTFE-lined caps .

    • Why: Amber glass blocks UV (which accelerates oxidation); PTFE prevents the amine from leaching plasticizers found in standard polyethylene caps.

  • Headspace Purging (Argon/Nitrogen):

    • Protocol: Before closing the bottle after use, introduce a gentle stream of dry Nitrogen (

      
      ) or Argon into the headspace for 10-15 seconds.
      
    • Why: Argon is heavier than air and forms a more effective "blanket" over the liquid surface than Nitrogen, though dry Nitrogen is acceptable for routine use.

  • Sealing:

    • Tighten the cap firmly.

    • Wrap the cap junction with Parafilm M® or electrical tape.

    • Why: This creates a secondary barrier against gas exchange (

      
       ingress).
      
  • Temperature Control:

    • Store at 2°C to 8°C (Refrigerator).

    • Why: Low temperature kinetically inhibits oxidation and reduces the vapor pressure, minimizing the escape of the volatile amine.

Handling and Transfer Protocol

Objective: Transfer the reagent without introducing moisture or air.

Recommended Workflow: Syringe Transfer

Do not pour this reagent. Pouring increases the surface area exposed to air and often leaves a residue on the threads that will form a crust (carbamate), permanently seizing the cap.

  • Preparation:

    • Dry all glassware (flasks, needles) in an oven (>120°C) for at least 1 hour prior to use.

    • Purge the receiving reaction vessel with Nitrogen.

  • The Transfer:

    • Insert a long-needle syringe directly into the reagent bottle.

    • Draw the required volume.

    • Tip: If the liquid is viscous or cold, draw slowly to prevent cavitation bubbles.

    • Inject directly into the reaction solvent (subsurface addition preferred).

  • Post-Transfer:

    • Wipe the needle with a tissue before disposal.

    • Immediately re-purge the reagent bottle headspace with inert gas and reseal.

Visualization: Handling Workflow

HandlingWorkflow Start Start: Remove from Fridge Warm Equilibrate to Room Temp (Prevents condensation) Start->Warm Open Open under Inert Gas flow Warm->Open Transfer Syringe Transfer (No Pouring) Open->Transfer Purge Purge Headspace (N2/Ar) Transfer->Purge Seal Seal & Parafilm Purge->Seal Return Return to Fridge (2-8°C) Seal->Return

Figure 2: Standard Operating Procedure (SOP) for dispensing air-sensitive amines.

Quality Control (QC) & Troubleshooting

Before using the reagent in a critical step (e.g., late-stage API synthesis), validate its integrity.

ObservationDiagnosisAction
Clear / Pale Yellow Liquid Good Integrity Proceed with use.[4]
White Solid on Cap/Threads Carbamate Formation Wipe threads with dry cloth. Filter liquid if solid has fallen in.
Dark Yellow / Brown Color Oxidation Check purity via NMR. Distillation may be required.
Cloudiness Moisture Contamination Dry over activated 3Å or 4Å Molecular Sieves for 12 hours.

QC Protocol (NMR): Run a


 NMR in 

.
  • Look for the N-Methyl singlet/doublet around 2.3 - 2.5 ppm .

  • Check for aldehyde peaks (CHO) around 9.5 - 10.0 ppm (indicates oxidation).

  • Check for broad peaks shifting with concentration (indicates carbamate/salt formation).

References

  • ChemicalBook. (2024). N-methyl-3,5-dichlorobenzylamine (CAS 90390-21-9) Product Properties.[1][5][6][7][8]Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 3,4-Dichlorobenzylamine (Class Analog).Link

  • Sigma-Aldrich. (2023).[4] Technical Bulletin: Handling and Storage of Air-Sensitive Reagents.Link

  • GuideChem. (2024). N-methyl-3,5-dichlorobenzylamine Suppliers and Data.[6]Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methyl-3,5-dichlorobenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of N-Methyl-3,5-dichlorobenzylamine (Yield & Purity) Document ID: TSC-ORG-SYN-042 Last Updated: 2025-05-12 Status: Active

Executive Summary & Route Selection

Target Molecule: N-Methyl-3,5-dichlorobenzylamine CAS: 90390-21-9 (Free base) / Generic Ref for HCl salt Primary Application: Pharmaceutical intermediate (fragment-based drug discovery).

The synthesis of secondary benzylamines often faces two competing failure modes: over-alkylation (forming the tertiary amine) and chemoselectivity issues (reducing the halogenated ring or the aldehyde precursor).

For the 3,5-dichloro substitution pattern, preserving the halogen motif is critical. We recommend Reductive Amination (Route A) over Nucleophilic Substitution (Route B) for high-yield applications.

Route Decision Matrix

RouteSelection Start Start: 3,5-Dichlorobenzaldehyde RouteA Route A: Reductive Amination (Recommended) Start->RouteA High Purity Req RouteB Route B: Direct Alkylation (Not Recommended) Start->RouteB Reagent Availability Only StepA1 Reagent: MeNH2 + STAB (Sodium Triacetoxyborohydride) RouteA->StepA1 StepB1 Reagent: Benzyl Halide + MeNH2 RouteB->StepB1 OutcomeA High Selectivity (>90%) No Dehalogenation StepA1->OutcomeA OutcomeB Risk: Tertiary Amine (Dimer) Low Yield StepB1->OutcomeB

Figure 1: Decision tree highlighting Reductive Amination as the superior pathway for secondary amine selectivity.

Recommended Protocol: Reductive Amination[1][2][3][4]

Method: One-pot reductive amination using Sodium Triacetoxyborohydride (STAB). Why STAB? Unlike Sodium Borohydride (


), STAB is mild and does not reduce the aldehyde/ketone competitively at a significant rate. It selectively reduces the iminium species formed in situ.
Materials Checklist
  • Precursor: 3,5-Dichlorobenzaldehyde

  • Amine Source: Methylamine (2.0M in THF or MeOH)

  • Reductant: Sodium Triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acid Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Workflow
  • Imine Formation (Equilibrium):

    • Dissolve 3,5-dichlorobenzaldehyde (1.0 equiv) in DCE.

    • Add Methylamine (1.5–2.0 equiv).

    • Add Acetic Acid (1.0 equiv). Critical: Promotes iminium ion formation.[1]

    • Stir at Room Temperature (RT) for 30–60 mins.

  • Reduction:

    • Add STAB (1.4–1.5 equiv) portion-wise over 10 minutes.

    • Note: Mild effervescence may occur.

    • Stir at RT for 4–16 hours. Monitor via TLC/LCMS.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (pH ~8-9).
      
    • Extract with DCM or EtOAc (

      
      ).
      
    • Wash organics with brine, dry over

      
      .
      
  • Salt Formation (Purification):

    • Dissolve crude oil in minimal diethyl ether.

    • Add HCl (2M in ether/dioxane) dropwise.

    • Filter the white precipitate (N-Methyl-3,5-dichlorobenzylamine HCl).

Process Visualization

ReductiveAmination Aldehyde 3,5-Dichlorobenzaldehyde Imine Intermediate: N-Methyl Imine Aldehyde->Imine + MeNH2 / AcOH (- H2O) SideProduct Impurity: Benzyl Alcohol Aldehyde->SideProduct + NaBH4 (Avoid!) Product Product: Secondary Amine Imine->Product + STAB (Selective Reduction)

Figure 2: Reaction pathway showing the critical intermediate step. Using STAB prevents the 'SideProduct' pathway.

Troubleshooting Guide

Issue 1: Low Yield / Presence of Starting Aldehyde

Symptoms: LCMS shows unreacted aldehyde peak (


) after 16 hours.
  • Root Cause: Incomplete imine formation before reductant addition.

  • Fix:

    • Ensure Acetic Acid was added.[1][2] The pH should be slightly acidic (~5-6) to catalyze imine formation.

    • Add Molecular Sieves (3Å or 4Å) to the reaction mixture during the first hour to scavenge water. Water drives the equilibrium back to the aldehyde.

Issue 2: Formation of Benzyl Alcohol (Impurity)

Symptoms: Significant peak at


 (Alcohol) instead of 

(Amine).
  • Root Cause: Direct reduction of the aldehyde.[3] This usually happens if you use

    
     (too strong) or if STAB is added before the amine has time to react with the aldehyde.
    
  • Fix:

    • Switch to STAB (Sodium Triacetoxyborohydride) if using

      
      .
      
    • Allow the "Imine Formation" step (Step 1) to proceed for at least 45 minutes before adding the reducing agent.

Issue 3: "Sticky" Oil / Difficulty Crystallizing

Symptoms: Product remains a viscous yellow oil after workup; HCl salt is hygroscopic.

  • Root Cause: Residual solvent or excess acetic acid trapped in the oil.

  • Fix:

    • Free Base Wash: Perform an acid-base extraction. Dissolve oil in 1M HCl (aq), wash with Ether (discards non-amine impurities), then basify aqueous layer with NaOH (pH > 12) and extract back into DCM.

    • Salt Recrystallization: If the HCl salt is sticky, recrystallize from Isopropanol/Ether (1:5 ratio).

Issue 4: Dehalogenation (Loss of Chlorine)

Symptoms: Mass spec shows M-34 or M-68 peaks.

  • Root Cause: This is rare with Borohydrides but common if Catalytic Hydrogenation (

    
    ) is attempted.
    
  • Fix: Strictly avoid Pd/C for this substrate. The aryl-chloride bond is labile under hydrogenation conditions. Stick to hydride reductions (STAB/NaBH4).

Optimization Data & Solvent Screening

The choice of solvent impacts the reaction rate and solubility of the intermediate iminium species.

SolventRelative RateYield (Isolated)Notes
DCE (1,2-Dichloroethane) Fast92% Recommended. Excellent solubility for STAB.
THF (Tetrahydrofuran) Moderate85%Good alternative if chlorinated solvents are restricted.
MeOH (Methanol) Fast78%Risk: STAB reacts slowly with MeOH (solvolysis), reducing active reagent concentration. Requires excess STAB.
DCM (Dichloromethane) Slow70%Often too volatile; STAB solubility is lower than in DCE.

Frequently Asked Questions (FAQ)

Q: Can I use aqueous methylamine (40% in water)? A: Yes, but water hinders imine formation (equilibrium shifts left). You must use a large excess of amine (5–10 equiv) or a drying agent (


 or Sieves) in the pot to drive the reaction. Anhydrous amine in THF/MeOH is preferred.

Q: Why do I see a dimer (Tertiary Amine) impurity? A: This is "N,N-bis(3,5-dichlorobenzyl)methylamine." It forms if the product secondary amine reacts with another molecule of aldehyde.

  • Prevention: Ensure the Amine is in excess (1.5–2.0 equiv) relative to the aldehyde. Do not add the aldehyde to the amine; mix them simultaneously or have amine in excess.

Q: How do I store the product? A: The free base is an oil and absorbs


 from the air (carbamate formation). Convert it to the Hydrochloride salt  immediately. Store the salt in a desiccator at room temperature; it is stable for years.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[5]

    • Grounding: Establishes STAB as the standard for preventing alcohol side-products.
  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

    • Grounding: Explains the mechanism of acyloxyborohydride species (formed in situ with AcOH).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.). Oxford University Press. Chapter 10: Nucleophilic addition to the carbonyl group.
  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714.

    • Grounding: Comprehensive review of side reactions and solvent effects.

Sources

Common impurities in N-Methyl-3,5-dichlorobenzylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-3,5-dichlorobenzylamine Synthesis

Subject: Troubleshooting Impurity Profiles & Synthetic Optimization Document ID: TSC-2024-NM35DCBA Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

The synthesis of N-Methyl-3,5-dichlorobenzylamine (Target) presents a unique set of challenges driven by the electron-deficient nature of the 3,5-dichlorophenyl ring. While the molecule is structurally simple, the presence of meta-chlorine substituents creates specific vulnerabilities to hydrodehalogenation (loss of Cl) and alters the nucleophilicity of the amine, impacting purification.

This guide prioritizes the Reductive Amination pathway (the industry "Gold Standard") but addresses the Nucleophilic Substitution route for labs utilizing benzyl halides.

Module 1: Critical Impurity Profiling

The following table summarizes the most frequent impurities identified in our application lab. Use this to correlate your HPLC/GC-MS data with likely synthetic failures.[1]

Impurity CodeChemical NameStructure DescriptionOrigin / Root Cause
IMP-A 3,5-Dichlorobenzyl alcohol Aldehyde reduced to OHReductive Amination: Reductant added before imine formation was complete.[1] General: Residual starting material degradation.[1]
IMP-B Bis(3,5-dichlorobenzyl)methylamine Tertiary Amine "Dimer"Stoichiometry Failure: Excess aldehyde relative to methylamine allows the product to react with a second equivalent of aldehyde.
IMP-C N-Methyl-3-chlorobenzylamine Mono-des-chloro analogCatalytic Failure: Use of Pd/C with H₂ caused hydrogenolysis of the Ar-Cl bond.[1]
IMP-D N,N-Dimethyl-3,5-dichlorobenzylamine Tertiary Amine (Over-methylated)Substitution Route: Methylamine was not in large enough excess (need >5 equiv).

Module 2: The Reductive Amination Workflow

Context: This is the preferred route. It involves condensing 3,5-dichlorobenzaldehyde with methylamine, followed by reduction.[1]

Visualizing the Pathway & Failure Points

ReductiveAmination Aldehyde 3,5-Dichlorobenzaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine + MeNH2 (-H2O) Alcohol IMP-A: Alcohol (Direct Reduction) Aldehyde->Alcohol Reductant added too early MeNH2 Methylamine (Excess) MeNH2->Imine Target N-Methyl-3,5- dichlorobenzylamine Imine->Target + Reductant Reductant Reductant (NaBH4 / STAB) Dimer IMP-B: Dimer (Bis-alkylation) Target->Dimer + Aldehyde (If MeNH2 is low)

Caption: Figure 1. Reaction logic for reductive amination. Dashed red lines indicate impurity pathways caused by kinetic or stoichiometric errors.

Troubleshooting Q&A

Q: I see a large peak for 3,5-dichlorobenzyl alcohol (IMP-A). Why is my imine not forming?

  • The Mechanism: The electron-withdrawing chlorine atoms make the carbonyl carbon more electrophilic, which is good, but they also destabilize the resulting imine slightly compared to unsubstituted benzaldehyde.

  • The Fix:

    • Dehydrating Conditions: Do not rely on equilibrium. Add a drying agent (MgSO₄ or Ti(OiPr)₄) during the imine formation step before adding the reducing agent.

    • Stepwise Addition: Do not use a "one-pot" mix of aldehyde, amine, and reductant (like NaBH₄) simultaneously. Allow the imine to form for 2–4 hours first.[1]

    • Use STAB: Switch to Sodium Triacetoxyborohydride (STAB). It is less basic and kinetically slower at reducing aldehydes than imines, providing a "chemoselective safety net" [1].[1]

Q: I am detecting the "Dimer" (IMP-B). How do I stop the product from reacting again?

  • The Cause: As the reaction proceeds, your product (a secondary amine) competes with the starting methylamine to react with the aldehyde.

  • The Fix:

    • Methylamine Excess: You must use a significant excess of methylamine (3–5 equivalents).[1] This statistically ensures the aldehyde encounters MeNH₂ rather than the product.[1]

    • Concentration: High dilution favors the mono-alkylation.[1] If you are running this neat or highly concentrated (>1M), dilute to 0.1M–0.2M.[1]

Module 3: The Catalytic Hazard (Dehalogenation)[2]

Context: Many researchers default to Pd/C and H₂ gas for "clean" reductions.[1] Do not do this for 3,5-dichlorobenzylamine synthesis unless strictly controlled.

Visualizing the Dehalogenation Risk

Dehalogenation Target Target Molecule (Ar-Cl Bonds Intact) PdC Pd/C Catalyst + H2 Gas Target->PdC Oxidative Addition into C-Cl bond Impurity IMP-C: Des-chloro Analog (Ar-H Bond) PdC->Impurity Reductive Elimination (-HCl)

Caption: Figure 2. Mechanism of hydrodehalogenation. Palladium catalyzes the cleavage of aryl-chloride bonds.

Q: Can I use catalytic hydrogenation (H₂) to reduce the imine?

  • The Risk: Aryl chlorides are susceptible to hydrodehalogenation (replacement of Cl with H) under standard Pd/C hydrogenation conditions [2]. You will generate mixtures of mono-chloro and des-chloro amines which are nearly impossible to separate by flash chromatography.[1]

  • The Protocol:

    • Option A (Preferred): Use hydride reagents (NaBH₄, STAB) as described in Module 2.[1] These do not touch aryl chlorides.[1]

    • Option B (If H₂ is mandatory): Use Platinum on Carbon (Pt/C) or a "poisoned" catalyst like sulfided platinum.[1] Platinum is significantly less active toward C-Cl bond insertion than palladium.[1]

Module 4: Purification & Isolation

Context: The target is a secondary amine. Its basicity allows for chemical separation from non-basic impurities (Alcohol IMP-A).[1]

Protocol: The "Acid-Base Swing"

  • Acidification:

    • Dissolve crude mixture in EtOAc or DCM.[1]

    • Extract with 1M HCl (3x).[1]

    • Chemistry: The amine (Target) and any Dimer (IMP-B) become protonated salts (R-NH₂⁺-Me Cl⁻) and move to the Aqueous Phase . The Alcohol (IMP-A) and unreacted Aldehyde remain in the Organic Phase .

    • Discard the Organic Phase (after checking TLC).[1]

  • Basification:

    • Take the acidic aqueous phase.[1] Cool to 0°C.[1][2]

    • Slowly adjust pH to >12 using 6M NaOH .[1]

    • Chemistry: The salts are deprotonated back to free amines.[1] The solution will become cloudy (oiling out).[1]

  • Extraction:

    • Extract the basic aqueous phase with DCM (3x).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Troubleshoot:

    • Salting Out: 3,5-dichlorobenzyl amines can be lipophilic even as salts.[1] If the volume of water is too large, the salt might partition back into the organic layer during the first step. Add NaCl to the aqueous layer to force the organics out.[1]

    • Emulsions: The chlorinated ring increases density.[1] If using DCM, the phases might be close in density to the brine/water layer, causing inversion or emulsions. Check both layers before disposal.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Alonso, F., et al. (2002).[1] "Kinetics of the hydrodechlorination of chlorobenzene over Pd/C catalysts." Applied Catalysis A: General, 233(1-2), 121-130.[1] Link

  • PubChem. (n.d.).[1][5] "3,5-Dichlorobenzylamine Compound Summary." National Center for Biotechnology Information.[1] Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3,5-dichlorobenzylamine derivatives before handling.

Sources

Technical Support Center: N-Methyl-3,5-dichlorobenzylamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-3,5-dichlorobenzylamine is a secondary amine intermediate often used in the synthesis of agrochemicals and pharmaceutical active ingredients.[1][2] Its purification presents unique challenges due to the electron-withdrawing nature of the 3,5-dichloro substitution, which lowers the nitrogen pKa (approx. 9.0–9.3) compared to unsubstituted benzylamine, and the lipophilicity of the dichlorobenzene ring.

This guide addresses the three most common failure modes reported by researchers:

  • Incomplete Separation from neutral starting materials (aldehydes).[2]

  • Chromatographic Tailing leading to poor resolution.[1]

  • Salt Formation Issues (Oiling out vs. Crystallization).

Module 1: The Acid-Base Extraction "Workhorse"

Issue: "I performed an acid-base extraction, but my NMR shows significant remaining aldehyde starting material or low yield."

Technical Insight: The 3,5-dichloro substitution increases the lipophilicity of the molecule. Standard extraction protocols using Diethyl Ether (


) often fail because the hydrochloride salt of this specific amine retains significant solubility in the organic phase, or the free base is not fully protonated at "mildly acidic" pH.
Optimized Protocol: The "Hard Cut" Extraction
ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Acid Source 1M HCl2M HCl or 10%

Target pH (Acid Step) pH 3-4pH < 1.0 (Critical)
Organic Solvent Ethyl Acetate / EtherDichloromethane (DCM) or MTBE
Base Source Sat.

2M NaOH (Target pH > 12)

Step-by-Step Troubleshooting:

  • Dissolution: Dissolve the crude reaction mixture in DCM (not Ethyl Acetate, as amines can undergo transamidation or trap HCl inefficiently in EtOAc).

  • Protonation (The Trap): Extract with 2M HCl (3x).

    • Checkpoint: Check the pH of the aqueous layer.[2] It must be < 1 . If it drifts up to 3-4, the amine is buffering the solution and may partition back into the organic layer.

  • The Wash: Wash the combined acidic aqueous layers with fresh DCM.[2]

    • Why? This removes the neutral 3,5-dichlorobenzaldehyde and any non-basic impurities.[2]

  • Freebasing: Cool the aqueous layer to 0°C. Basify with 2M NaOH dropwise until pH > 12.

    • Observation: The solution should turn cloudy/milky as the free amine oils out.[2]

  • Extraction: Extract the now-basic aqueous layer with DCM (3x).[2] Dry over

    
     and concentrate.
    
Visual Logic: Acid-Base Separation Flow

AcidBaseLogic Start Crude Mixture (Amine + Aldehyde + Impurities) Step1 Dissolve in DCM Add 2M HCl (pH < 1) Start->Step1 Decision1 Phase Separation Step1->Decision1 OrgLayer1 Organic Layer 1 (Contains Neutrals: Aldehydes, Alcohols) Decision1->OrgLayer1 Top/Bottom (Dep. on Solvent) AqLayer1 Aqueous Layer 1 (Contains Amine-HCl Salt) Decision1->AqLayer1 Target Phase Waste Waste OrgLayer1->Waste Discard Step2 Wash Aq. Layer with DCM AqLayer1->Step2 Step3 Basify Aq. Layer (NaOH) pH > 12 Step2->Step3 Step4 Extract with DCM Step3->Step4 Final Pure N-Methyl-3,5-dichlorobenzylamine (Free Base) Step4->Final waste Waste

Caption: Separation logic for isolating secondary amines from neutral impurities. Note the critical pH checkpoints.

Module 2: Chromatography & The "Tailing" Phenomenon

Issue: "My compound streaks from the baseline to the solvent front on TLC, or elutes as a broad tailing peak on the column."

Technical Insight: Secondary amines interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[2] This hydrogen bonding causes "peak tailing."[1][2] The 3,5-dichloro substitution makes the aromatic ring electron-deficient, but the nitrogen lone pair remains sufficiently basic to bind to silica.[1]

The Fix: Mobile Phase Modifiers

Do NOT run a column with just Hexane/Ethyl Acetate.[1][2] You must deactivate the silica.[2]

Recommended Solvent Systems:

ModifierConcentrationApplicationNotes
Triethylamine (TEA) 1–3% v/vStandard TLC/ColumnPre-wash the column with solvent + TEA before loading sample.[1][2]
Ammonia (

)
1% (in MeOH)High PolarityUse 90:10 DCM:MeOH (with 1%

) for difficult separations.[1][2]
DCM / Methanol GradientGeneralStart 100% DCM

5% MeOH/DCM.

Protocol for "Pre-Buffered" Columns:

  • Prepare your mobile phase (e.g., 30% EtOAc / 70% Hexane).[1][2]

  • Add 2% Triethylamine to the total volume.[2]

  • Flush the silica column with 2 column volumes (CV) of this mixture before loading your sample.

  • This converts free Si-OH groups to Si-O⁻

    
    , preventing your amine from sticking.[1][2]
    

Module 3: Salt Formation (Crystallization)

Issue: "I tried to make the HCl salt, but it turned into a sticky brown oil/gum instead of a white solid."

Technical Insight: N-Methyl-3,5-dichlorobenzylamine hydrochloride is prone to hygroscopicity .[1][2] If water is present (even atmospheric moisture) or if the solvent is too polar, the crystal lattice collapses into an oil.

Troubleshooting Guide: From Oil to Crystal

Method A: Anhydrous Precipitation (Best for purity)

  • Dissolve the free base in anhydrous Diethyl Ether or MTBE .[2]

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (commercial solution) dropwise with vigorous stirring.

    • Do not use aqueous HCl.

  • A white precipitate should form immediately.[2]

  • If it oils: Add a seed crystal (if available) or scratch the glass side with a spatula.[2] If it remains an oil, add a small amount of Acetonitrile (dropwise) and sonicate.[2] The oil often crystallizes upon sonication.[2]

Method B: Recrystallization of the Salt If you have a crude solid salt that is colored:

  • Solvent System: Isopropanol (IPA) / Ethanol .

  • Dissolve the salt in minimum boiling IPA.

  • Allow to cool slowly to room temperature, then 4°C.

  • Anti-solvent: If no crystals form, add cold Diethyl Ether or Hexane until turbidity appears.[1][2]

Module 4: FAQs & Impurity Profiling

Q1: How do I remove the tertiary amine impurity (N,N-dimethyl-3,5-dichlorobenzylamine)?

  • Context: This forms if you used Methyl Iodide or unselective reductive amination conditions.[2]

  • Solution: Acid-base extraction cannot separate secondary from tertiary amines (both are basic).[1][2]

  • Fix:

    • Distillation: The tertiary amine typically boils 10-20°C lower than the secondary amine, but this requires a good vacuum and fractionating column.[1][2]

    • Chemical Scavenging: React the mixture with Acetic Anhydride (1.1 eq vs secondary amine). The secondary amine becomes an amide (neutral), while the tertiary amine remains basic. You can then wash away the tertiary amine with acid, but you must then hydrolyze the amide to get your product back (harsh conditions). Only use this as a last resort.

    • Chromatography: Use the TEA-buffered silica method (Module 2).[1][2] The tertiary amine usually runs higher (less polar) than the secondary amine.[2]

Q2: Is the compound air-sensitive?

  • The free base absorbs

    
     from the air to form carbamates over time.[2] Store under Nitrogen/Argon in the fridge. The HCl salt is stable but hygroscopic.[2]
    

Q3: My NMR shows a doublet at 2.4 ppm. Is that my product?

  • Yes.[1][2][3] The N-Methyl group (

    
    ) typically appears as a singlet around 2.3–2.5 ppm.[1][2] However, if it couples to the NH proton (in 
    
    
    
    ), it might appear broad or split.[1] Adding a drop of
    
    
    will exchange the NH, sharpening the methyl peak into a singlet.

References

  • PubChem Compound Summary. "3,5-Dichlorobenzylamine" (Analogous structure properties). National Center for Biotechnology Information.[1][2] Link

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Secondary Amines." (General methodologies for benzylamine synthesis). Link

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. (Standard reference for amine purification protocols). [2]

  • Master Organic Chemistry. "Reductive Amination and How It Works." (Mechanistic background on impurity formation). Link

Sources

Technical Support Center: N-Methyl-3,5-dichlorobenzylamine Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers analyzing the stability and degradation profile of N-Methyl-3,5-dichlorobenzylamine .

The content is structured to address real-world experimental anomalies, providing mechanistic insights into how this secondary benzylamine degrades under stress conditions.[1][2]

Executive Summary

N-Methyl-3,5-dichlorobenzylamine (CAS: 90390-21-9) is a secondary amine structurally characterized by a dichlorinated benzene ring and an N-methylated benzylic amine group.[1][2][3][4][5][6] Its degradation profile is dominated by oxidative pathways rather than hydrolysis.[1][2]

In drug development and synthesis, this compound often appears as an intermediate or a metabolite.[1] Its stability is compromised primarily by Reactive Oxygen Species (ROS) and radical-initiated autoxidation, leading to N-dealkylation and deamination.[1][2]

Part 1: Troubleshooting & Diagnostic Q&A

User Question 1: "I see a new impurity peak eluting before the parent peak in my Reverse Phase HPLC (RRT ~0.8-0.9). Its UV spectrum is identical to the parent.[1] What is it?"

Senior Scientist Response: This is the classic signature of N-demethylation .

  • Diagnosis: The impurity is likely 3,5-Dichlorobenzylamine (Primary Amine).[1]

  • Mechanism: Secondary amines often lose their methyl group under oxidative stress (peroxides, air exposure in solution).[1][2] The loss of the methyl group (-CH₃) reduces the hydrophobicity, causing it to elute earlier on C18 columns.[1][2]

  • Verification: Check the mass spectrum.[1][2] You should see a mass shift of -14 Da (Loss of CH₂ due to metabolic-like oxidation or radical attack).[1][2]

User Question 2: "My sample turned slightly yellow, and I see a late-eluting peak (RRT > 1.2) that has a distinct UV absorption shift.[1][2] The mass spec shows a loss of nitrogen." [1]

Senior Scientist Response: You are observing Oxidative Deamination .

  • Diagnosis: The impurity is 3,5-Dichlorobenzaldehyde .[1]

  • Mechanism: Radical attack at the benzylic carbon (the -CH₂- between the ring and nitrogen) creates an unstable intermediate that collapses, releasing methylamine and forming the aldehyde.[1][2]

  • Why the shift? The carbonyl group in the aldehyde conjugates with the aromatic ring, shifting the UV

    
     (bathochromic shift) compared to the non-conjugated amine parent.
    
  • Next Step: If left longer, this aldehyde will further oxidize to 3,5-Dichlorobenzoic acid .[1][2]

User Question 3: "Is this compound sensitive to aqueous hydrolysis? We are seeing degradation in our pH 2 buffer."

Senior Scientist Response: Unlikely to be hydrolysis. [2]

  • Explanation: The benzylic C-N bond is chemically robust against simple acid/base hydrolysis.[1][2]

  • Root Cause: Degradation in acidic buffers is often misdiagnosed.[1][2] It is usually light-induced or trace-metal catalyzed oxidation .[1][2] If your buffer was not degassed, dissolved oxygen combined with trace metal ions (from buffer salts) can initiate radical oxidation.[1][2]

  • Solution: Repeat the experiment with degassed solvents and store in amber vials. If the peak persists, check for N-Chlorination if HCl was used (formation of N-chloro species).[1][2]

Part 2: Degradation Pathways & Mechanisms

The degradation of N-Methyl-3,5-dichlorobenzylamine follows two primary divergent pathways driven by the site of radical attack: the N-Methyl group or the Benzylic Carbon .[1][2]

Pathway A: N-Demethylation (The "Metabolic" Route)

This mimics biological metabolism (CYP450) but occurs chemically via radical abstraction of a hydrogen from the methyl group.[1][2]

  • Formation of an iminium ion intermediate.[1][2]

  • Hydrolysis of the iminium releases Formaldehyde (HCHO).[1]

  • Result: 3,5-Dichlorobenzylamine .[1][2][5][6][7]

Pathway B: Oxidative Deamination (The "Benzylic" Route)

The benzylic protons are acidic and susceptible to abstraction.[1]

  • Abstraction of a benzylic hydrogen forms a radical.[1][2]

  • Reaction with

    
     forms a peroxy radical.[1][2]
    
  • Collapse of the intermediate cleaves the C-N bond.[1]

  • Result: 3,5-Dichlorobenzaldehyde + Methylamine .[1]

Pathway C: N-Oxidation

Direct oxidation of the nitrogen lone pair by strong oxidants (e.g.,


).[1][2]
  • Result: N-Methyl-3,5-dichlorobenzylamine N-oxide .

Part 3: Visualizing the Pathway

The following diagram maps the degradation logic, color-coded by reaction type.

DegradationPathway Parent N-Methyl-3,5-dichlorobenzylamine (Parent) PrimaryAmine 3,5-Dichlorobenzylamine (Byproduct A) [RRT < 1.0] Parent->PrimaryAmine Oxidative N-Dealkylation (-CH2) Aldehyde 3,5-Dichlorobenzaldehyde (Byproduct B) [RRT > 1.0] Parent->Aldehyde Oxidative Deamination (Benzylic Attack) NOxide N-Oxide Impurity (Byproduct D) Parent->NOxide N-Oxidation (Peroxides) Formaldehyde Formaldehyde (Volatile) Parent->Formaldehyde Methylamine Methylamine (Volatile) Parent->Methylamine BenzoicAcid 3,5-Dichlorobenzoic Acid (Byproduct C) Aldehyde->BenzoicAcid Further Oxidation (Air/Light)

Figure 1: Mechanistic degradation map of N-Methyl-3,5-dichlorobenzylamine showing divergent oxidative pathways.

Part 4: Summary of Byproducts
Compound NameStructure TypeRRT (Approx)*Mass Shift (Da)Mechanism
3,5-Dichlorobenzylamine Primary Amine~0.85-14N-Demethylation (Loss of Methyl)
3,5-Dichlorobenzaldehyde Aldehyde~1.20-29Oxidative Deamination (Loss of Amine)
3,5-Dichlorobenzoic Acid Carboxylic Acid~0.60 (pH dependent)-13Oxidation of Aldehyde
N-Oxide Analog N-Oxide~0.95+16Direct N-oxidation

*RRT (Relative Retention Time) is estimated for a standard C18 column in acidic mobile phase.[1][2] Aldehydes are generally less polar than amines in high pH, but retention varies by method.[2]

Part 5: Forced Degradation Protocol

To validate these pathways in your specific matrix, perform the following stress test.

1. Preparation: Prepare a 1 mg/mL stock solution of N-Methyl-3,5-dichlorobenzylamine in Acetonitrile/Water (50:50).[1]

2. Stress Conditions:

  • Oxidative Stress (Critical):

    • Add 3%

      
       to the sample.[1] Incubate at Room Temperature for 2-24 hours.
      
    • Expected Result: High levels of N-Oxide and Primary Amine.[1][2]

  • Acid/Base Stress:

    • Add 0.1 N HCl and 0.1 N NaOH in separate vials. Heat to 60°C for 4 hours.

    • Expected Result: Minimal degradation.[1][2] If degradation occurs, check for precipitation or specific salt formation.[1][2]

  • Photostability:

    • Expose sample (in clear glass) to 1.2 million lux hours (ICH Q1B standard).[1][2]

    • Expected Result: Formation of Aldehyde and potentially dechlorination products (loss of Cl atom, Mass -34).[1][2]

3. Analysis: Analyze using HPLC-PDA-MS.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

References
  • Royal Society of Chemistry. (2011).[1][2] Degradation of benzylamines during chlorination and chloramination.[1][8] Environmental Science: Water Research & Technology.[1][2] Link

  • National Institutes of Health (PubChem). (2025).[1][2] N-benzyl-3,5-dichloroaniline and related benzylamine derivatives.[1][2][5] PubChem Compound Database.[1][2] Link

  • ChemicalBook. (2024).[1][2][4] N-Methyl-3,5-dichlorobenzylamine Properties and Safety.Link[1][2]

  • Journal of the American Chemical Society. (2026). Stability of secondary benzylic amines in oxidative and reductive catalysis.[1][9]Link[1][2]

Sources

Technical Support Center: High-Resolution HPLC of N-Methyl-3,5-dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #NM-35-DCBA-RES Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Peak Tailing, Resolution, and Retention Stability

Executive Summary: The Chemistry of the Problem

Analyte Profile:

  • Compound: N-Methyl-3,5-dichlorobenzylamine

  • Functional Group: Secondary Amine (

    
    )
    
  • Core Structure: Electron-deficient aromatic ring (due to 3,5-dichloro substitution).

  • Hydrophobicity: Moderate to High (

    
    ).
    

The Challenge: The primary obstacle in analyzing N-Methyl-3,5-dichlorobenzylamine is peak tailing caused by the interaction between the positively charged secondary amine and residual silanol groups on the silica column support.[1][2] This tailing artificially widens the peak, destroying resolution between the target analyte and closely eluting impurities (such as the synthesis precursor, 3,5-dichlorobenzylamine).

Visualizing the Failure Mode

Before troubleshooting, you must understand the mechanism destroying your resolution. The diagram below illustrates the "Silanol Trap" that occurs when using standard conditions (pH 4-7) on a traditional C18 column.

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 3.5 Tailing Peak Tailing (Kinetic Lag) Silanol->Tailing Secondary Retention Analyte Protonated Amine (R-NH₂⁺-CH₃) Analyte->Silanol Electrostatic Attraction ResolutionLoss Loss of Resolution (Co-elution) Tailing->ResolutionLoss Broadening

Figure 1: The Mechanism of Peak Tailing.[2] At neutral pH, ionized silanols act as a cation exchanger, trapping the protonated amine and causing peak distortion.

Troubleshooting Guide (Q&A Format)
Module A: Peak Shape & Tailing

Q: My peak looks like a "shark fin" (Asymmetry > 1.5). How do I fix this instantly? A: You are likely operating at a pH where both the amine and the silanols are charged. You have two "Gold Standard" options to break this interaction:

  • The "Low pH" Approach (Recommended for UV):

    • Action: Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase.

    • Mechanism: TFA (

      
      ) fully protonates the silanols (suppressing 
      
      
      
      ) and forms a hydrophobic ion-pair with the amine, improving retention and shape.
    • Note: TFA suppresses MS ionization. If using LC-MS, use 0.1% Formic Acid but ensure you use a high-quality "End-capped" or "Hybrid" column.

  • The "High pH" Approach (Recommended for Selectivity):

    • Action: Use 10mM Ammonium Bicarbonate adjusted to pH 10.5 (requires a High-pH stable column like Waters XBridge or Agilent Poroshell HPH).

    • Mechanism: At pH 10.5, the amine is deprotonated (neutral). Neutral molecules do not interact with silanols.

Q: I am using Formic Acid but still see tailing. Why? A: Formic acid is a weaker acid than TFA.[3] It may not fully suppress silanol ionization on older or lower-quality silica.

  • Fix: Switch to a Charged Surface Hybrid (CSH) column or a column with an Embedded Polar Group (EPG) . These phases shield the silanols electrostatically.

Module B: Resolution & Selectivity

Q: I cannot separate N-Methyl-3,5-dichlorobenzylamine from its precursor (3,5-dichlorobenzylamine). They co-elute. A: Both compounds are chemically similar, but the N-methyl group adds slight hydrophobicity. A standard C18 might not see enough difference.

  • Solution: Switch to a Phenyl-Hexyl column.

  • Why? The 3,5-dichloro ring is electron-deficient. A Phenyl-Hexyl stationary phase interacts via

    
     stacking with the chlorinated ring. The steric bulk of the N-methyl group will disrupt this interaction differently than the primary amine, amplifying the separation factor (
    
    
    
    ).

Q: My retention time is drifting between runs. A: Secondary amines are highly sensitive to pH changes near their


.
  • Fix: Ensure your buffer capacity is sufficient. If using simple formic acid (which has no buffer capacity at pH 3-4), switch to 20mM Ammonium Formate buffered to pH 3.0 . This stabilizes the protonation state of the amine.

Optimized Experimental Protocols
Protocol A: The Robust Starting Point (UV Detection)

Best for purity analysis and general quantification.

ParameterSpecification
Column C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent),

,

Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Gradient 10% B to 90% B over 10 minutes
Temperature 40°C (Critical for reducing viscosity and improving mass transfer)
Detection UV @ 220 nm (Amine absorption) and 254 nm (Aromatic ring)
Protocol B: High-Resolution Separation (Impurity Profiling)

Best for separating the N-methyl product from the primary amine precursor.

ParameterSpecification
Column Phenyl-Hexyl ,

(Core-Shell particles)
Mobile Phase A 10mM Ammonium Formate (pH 3.0)
Mobile Phase B Methanol (Promotes

interactions better than ACN)
Gradient Isocratic hold at 5% B (1 min), then linear ramp to 95% B
Rationale Methanol prevents the suppression of

interactions, maximizing the selectivity difference between the chlorinated rings of the impurity and the analyte.
Method Development Decision Tree

Use this logic flow to finalize your method conditions.

MethodLogic Start Start Method Development Detector Detector Type? Start->Detector UV UV / PDA Detector->UV MS Mass Spec (LC-MS) Detector->MS TFA Use 0.1% TFA (Best Peak Shape) UV->TFA Formic Use 0.1% Formic Acid (Best Ionization) MS->Formic CheckTailing Check Tailing Factor (As) TFA->CheckTailing Formic->CheckTailing GoodShape As < 1.2 Proceed to Validation CheckTailing->GoodShape BadShape As > 1.5 Silanol Activity CheckTailing->BadShape Fix Switch Column: 1. Phenyl-Hexyl 2. Charged Surface Hybrid BadShape->Fix Fix->CheckTailing Retest

Figure 2: Decision Tree for optimizing mobile phase and column selection based on detector requirements.

References
  • McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Journal of Chromatography A.

  • PubChem. (2024).[4] N-benzyl-3,5-dichloroaniline Compound Summary. National Library of Medicine.

  • Agilent Technologies. (2021).[5] Strategies for the Separation of Basic Compounds.[2][6][7][8] Technical Overview.[6][5][9]

  • Waters Corporation. (2020). Effect of pH on the Separation of Basic Compounds using XBridge Columns. Application Note.

Sources

Side reactions in the synthesis of N-Methyl-3,5-dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Methyl-3,5-dichlorobenzylamine Ticket ID: #SYN-8492 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering purity issues in the synthesis of N-Methyl-3,5-dichlorobenzylamine . This secondary amine is a critical intermediate, often synthesized via two primary routes: Reductive Amination (Industry Standard) or Nucleophilic Substitution (Legacy/Lab Scale).[1]

The presence of two chlorine atoms at the 3 and 5 positions creates a unique electronic environment (electron-withdrawing) that accelerates reaction rates but also stabilizes specific unwanted side products.[1] This guide details the mechanistic origins of these impurities and provides self-validating protocols to eliminate them.[1]

Module 1: Reductive Amination (The Preferred Route)

Reagents: 3,5-Dichlorobenzaldehyde + Methylamine + Reducing Agent.[1]

This is the most controlled method, but it is susceptible to three specific failure modes.[1]

Critical Side Reaction 1: Formation of the "Dimer" (Tertiary Amine)[1]
  • Impurity: N,N-bis(3,5-dichlorobenzyl)methylamine.[1]

  • Observation: A high molecular weight impurity that co-elutes with the product.[1]

  • Mechanism: The secondary amine product (N-Methyl-3,5-dichlorobenzylamine) is more nucleophilic than the starting methylamine.[1] If the aldehyde is present in excess or if the reaction is too concentrated, the product reacts with the aldehyde to form an iminium ion, which is then reduced to the tertiary amine.

  • Troubleshooting Protocol:

    • Stoichiometry: Ensure Methylamine is in excess (minimum 3–5 equivalents) relative to the aldehyde.[1]

    • Concentration: Run the reaction at high dilution (0.1 M or lower) to statistically favor the collision of aldehyde with the abundant methylamine rather than the scarce product.

    • Reagent Choice: Use Sodium Triacetoxyborohydride (STAB) .[1][2] It reduces the imine faster than the aldehyde but is bulky enough to slow down the second alkylation slightly compared to smaller hydrides.[1]

Critical Side Reaction 2: The "Hydrolysis" Mimic (Alcohol Formation)[1]
  • Impurity: 3,5-Dichlorobenzyl alcohol.[1]

  • Observation: Significant non-basic impurity in the crude mixture.[1]

  • Mechanism: Direct reduction of the aldehyde carbonyl before it condenses with the amine.[1] This occurs if the reducing agent is added too quickly or if the imine equilibrium is unfavorable.[1]

  • Troubleshooting Protocol:

    • Stepwise Addition: Allow the aldehyde and amine to stir for 1–2 hours (with a drying agent like MgSO₄ or Ti(OiPr)₄ if necessary) before adding the reducing agent.

    • pH Control: If using NaCNBH₃, maintain pH 6–7. If pH < 5, protonation of the carbonyl oxygen accelerates direct reduction to the alcohol.

Critical Side Reaction 3: Dehalogenation (Loss of Chlorine)[1]
  • Impurity: N-Methyl-3-chlorobenzylamine or N-Methylbenzylamine.[1]

  • Mechanism: Aryl chlorides are generally stable to borohydrides.[1] However, if you use Catalytic Hydrogenation (Pd/C + H₂) , the Carbon-Chlorine bond is easily cleaved (hydrogenolysis), especially in the electron-deficient 3,5-dichloro system.[1]

  • Corrective Action: Do not use Pd/C. If catalytic hydrogenation is required, use Platinum (Pt/C) or Raney Nickel, which are less prone to hydrodehalogenation under mild conditions, or stick to hydride reagents (STAB/NaBH₄).

Visualizing the Reaction Network

The following diagram maps the competitive pathways in the Reductive Amination route. Note how the "Dimer" and "Alcohol" are irreversible sinks.[1]

ReductiveAmination Aldehyde 3,5-Dichlorobenzaldehyde Imine Intermediate Imine Aldehyde->Imine + MeNH2 (-H2O) Alcohol IMPURITY 1: 3,5-Dichlorobenzyl Alcohol Aldehyde->Alcohol Direct Reduction (Fast addition of Hydride) Amine Methylamine Product TARGET: N-Methyl-3,5-dichlorobenzylamine Imine->Product + Hydride (Reduction) Dimer IMPURITY 2: Tertiary Amine (Dimer) Product->Dimer + Aldehyde + Hydride (Over-Alkylation)

Figure 1: Reaction network showing the competitive pathways.[1] The red dashed lines represent failure modes leading to impurities.[1]

Module 2: Nucleophilic Substitution (The Alternative)

Reagents: 3,5-Dichlorobenzyl chloride + Methylamine.

This route relies on S_N2 chemistry.[1][3][4] While conceptually simple, it is statistically prone to over-alkylation.[1]

Troubleshooting Table: Substitution Issues
IssueMechanismTechnical Solution
Poly-Alkylation The product (secondary amine) is a better nucleophile than the starting methylamine due to the inductive effect of the methyl group.[1] It competes for the benzyl chloride.[1]High Dilution & Excess: Use a huge excess of methylamine (10 equiv) in THF or Ethanol.[1] Add the benzyl chloride slowly (dropwise) to the amine solution.[1]
Quaternary Salts Further alkylation of the tertiary amine leads to the quaternary ammonium salt (precipitate).[1]Solvent Switch: Use a non-polar solvent (like Toluene) where the ammonium salt might precipitate out early, stopping the reaction, though this is rare for this specific substrate.
Hydrolysis Reaction with trace water forms 3,5-dichlorobenzyl alcohol.[1]Dry Solvents: Ensure solvents are anhydrous.[1] The benzylic carbon is highly electrophilic due to the two Cl atoms, making it sensitive to moisture.

Experimental Protocol: Recommended Workflow

To minimize all side reactions described above, follow this optimized Reductive Amination protocol:

  • Imine Formation:

    • Dissolve 3,5-dichlorobenzaldehyde (1.0 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

    • Add Methylamine (2.0 M in THF, 1.5–2.0 equiv).[1]

    • Optional: Add 1.0 equiv of Acetic Acid to catalyze imine formation.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation: Check TLC or LCMS.[1] The aldehyde peak should disappear/diminish before proceeding.[1]

  • Selective Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.[1]

    • Allow to warm to RT and stir overnight.

    • Why STAB? It is less basic and milder than NaBH₄, minimizing direct aldehyde reduction and side reactions [1].[1]

  • Workup (Self-Purification):

    • Quench with saturated NaHCO₃.[1]

    • Acid/Base Swing (Crucial for Purity):

      • Extract organics.[1]

      • Wash organic layer with 1N HCl.[1] The amine product moves to the aqueous layer (as the salt).[1] The Alcohol impurity stays in the organic layer.[1] Discard Organic Layer.

      • Basify the aqueous layer (pH > 10) with NaOH.[1]

      • Extract back into DCM.[1] This isolates the pure amine.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gribble, G. W. (1998).[1] Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[1] Chemical Society Reviews, 27, 395-404.[1]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Reference for Dehalogenation risks with Pd/C).

Sources

Technical Support Center: Solvent Removal for N-Methyl-3,5-dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing solvent impurities from N-Methyl-3,5-dichlorobenzylamine Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Troubleshooting Guide & FAQs

Introduction: The "Sticky" Amine Challenge

Senior Application Scientist Note: N-Methyl-3,5-dichlorobenzylamine (NM-3,5-DCBA) presents a classic purification paradox. As a secondary benzylamine with electron-withdrawing chlorine substituents, it possesses significant lipophilicity while retaining basicity. This dual nature leads to two distinct problems during solvent removal:

  • Hydrogen Bond Trapping: The amine proton acts as a hydrogen bond donor, tightly binding oxygenated solvents (Ethyl Acetate, THF, Ether).

  • Lattice Inclusion: The planar dichlorophenyl ring facilitates

    
    -stacking, often trapping aromatic solvents (Toluene) within the crystal lattice or inducing "oiling out" rather than crystallization.
    

This guide moves beyond standard rotary evaporation, offering chemical workflows to break these molecular interactions.

Module 1: Troubleshooting "Sticky" Solvents (EtOAc, THF)

User Issue: "I have rotavapped my free base for 12 hours, but NMR still shows 5-8% Ethyl Acetate. Heating higher just turns it into a brown oil."

The Mechanism

You are fighting thermodynamics. The secondary amine (


) forms a stable hydrogen-bonded complex with the carbonyl oxygen of Ethyl Acetate (

). High vacuum alone often fails because the energy required to break this H-bond approaches the decomposition temperature of the amine.
Protocol A: The Solvent Swap (Azeotropic Displacement)

Do not just apply heat. You must chemically displace the impurity.

  • Dissolve: Take your crude oil and dissolve it in Methanol (MeOH) (Ratio: 10 mL MeOH per 1 g amine).

    • Why: MeOH is a protic solvent. It out-competes EtOAc for hydrogen bonding sites on the amine, disrupting the amine-EtOAc complex.

  • Evaporate: Concentrate the solution on a rotary evaporator.

  • Repeat: Re-dissolve in MeOH and evaporate three times .

    • Result: The EtOAc is carried off in the vapor phase as the MeOH equilibrium shifts.

  • Final Strip: Perform a final dissolution in Dichloromethane (DCM) (only if short contact time, see Warning below) or Pentane , then evaporate to remove the MeOH.

Protocol B: The Acid-Base "Reset" (The Gold Standard)

If the solvent is truly stubborn, you must alter the chemical state of the amine.

Step-by-Step Workflow:

  • Dissolve the impure amine in an organic solvent immiscible with water (e.g., MTBE or Toluene).

  • Extract with 1M HCl (aqueous).

    • Chemistry: The amine becomes the hydrochloride salt (

      
      ) and moves to the water phase. Neutral organic solvents (EtOAc, THF) remain in the organic layer. 
      
  • Discard the organic layer (containing the impurities).

  • Wash the aqueous layer once with fresh MTBE to remove trace organics.

  • Basify the aqueous layer with 2M NaOH (pH > 12) to regenerate the free base.

  • Extract into a volatile, non-H-bonding solvent (e.g., Pentane or DCM).

  • Dry & Evaporate.

Module 2: Visualizing the Purification Workflow

The following diagram illustrates the decision logic for selecting the correct purification route based on the impurity type.

PurificationLogic Start Impure NM-3,5-DCBA CheckImpurity Identify Solvent Impurity Start->CheckImpurity EtOAc H-Bonding Solvents (EtOAc, THF, Ether) CheckImpurity->EtOAc Oxygenated Aromatic Lattice Trapped (Toluene, Benzene) CheckImpurity->Aromatic Non-Polar MethodA Method A: MeOH Swap (Disrupt H-Bonds) EtOAc->MethodA Trace amounts (<5%) MethodB Method B: Acid-Base Extraction (Phase Separation) EtOAc->MethodB High amounts (>5%) Aromatic->MethodB Liquid State MethodC Method C: Melt/Freeze (Lattice Disruption) Aromatic->MethodC Solid State Result Pure Free Base MethodA->Result MethodB->Result MethodC->Result

Caption: Decision tree for solvent removal strategies based on chemical interaction type (H-bonding vs. Lattice inclusion).

Module 3: Salt Formation & Recrystallization

User Issue: "My compound keeps oiling out. I cannot get a solid to filter, and it still smells of Toluene."

Expert Insight: Secondary benzylamines are notorious for "oiling out" (liquid-liquid phase separation) because their melting points are often depressed by impurities. The most robust solution is to make the Hydrochloride (HCl) salt . The salt has a much higher lattice energy, forcing crystallization and rejecting solvent impurities.

Protocol: HCl Salt Formation & Recrystallization
ParameterSpecificationNotes
Reagent 2M HCl in Diethyl Ether or DioxaneAnhydrous conditions preferred to avoid sticky hydrates.
Solvent System Ethanol (EtOH) / Diethyl Ether (

)
EtOH dissolves the salt; Ether acts as the anti-solvent.
Temperature 0°C to Room TempAvoid boiling; these amines can degrade if heated excessively in air.

Procedure:

  • Dissolve crude amine in minimal dry

    
    .
    
  • Add HCl/Ether dropwise with vigorous stirring. A white precipitate should form immediately.

  • Troubleshooting Oiling: If the salt oils out, add a seed crystal or scratch the glass. If it remains an oil, decant the solvent , add fresh

    
    , and sonicate.
    
  • Recrystallization:

    • Dissolve the crude salt in minimal hot Ethanol.

    • Allow to cool slowly to RT.

    • Add

      
       dropwise until turbidity (cloudiness) persists.
      
    • Refrigerate at 4°C overnight.

  • Filtration: Filter the crystals. The Toluene/solvent impurities remain in the mother liquor.

Module 4: Critical Safety & Stability FAQs

Q: Can I use Dichloromethane (DCM) to dissolve my amine?

A: Use with extreme caution. While DCM is an excellent solvent for solubility, secondary amines are nucleophilic.

  • Risk: Over time (days/weeks), N-Methyl-3,5-dichlorobenzylamine can react with DCM to form a quaternary ammonium salt (N-chloromethyl derivative).

  • Evidence: This appears as a new, polar spot on TLC or a baseline impurity in NMR.

  • Recommendation: Use DCM only for rapid extractions (Method B). Do not store the amine in DCM. Use Chloroform (

    
    ) only if absolutely necessary and acid-free.
    
Q: What are the regulatory limits for these solvents?

A: Refer to ICH Q3C Guidelines. If this material is for pharmaceutical use, you must adhere to the International Council for Harmonisation (ICH) limits.

SolventClassLimit (PDE)Limit (Concentration)
Benzene Class 1 (Avoid)0.03 mg/day2 ppm
Methanol Class 230.0 mg/day3000 ppm
Toluene Class 28.9 mg/day890 ppm
DCM Class 26.0 mg/day600 ppm
Ethyl Acetate Class 350 mg/day5000 ppm (0.5%)

Note: Even if you are below the 0.5% limit for EtOAc, it may still interfere with downstream stoichiometry.

Q: How do I remove water if I used the Acid-Base method?

A: Azeotropic Drying. Do not rely solely on Magnesium Sulfate (


).
  • After the final extraction, dry over

    
    .
    
  • Filter and add Toluene (fresh, high purity).

  • Evaporate.[1][2][3] The Toluene/Water azeotrope boils lower than pure water, carrying moisture away.

  • Remove residual Toluene using the Methanol Swap (Protocol A).

References

  • International Council for Harmonisation (ICH). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. (2021). [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (1989).
  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. 3rd Edition. Wiley-VCH. (2003).
  • Anderson, N. G.Practical Process Research & Development. Academic Press. (2000).

Sources

Optimizing reaction time and temperature for N-Methyl-3,5-dichlorobenzylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Time & Temperature for Reductive Amination From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Process Development Team

Executive Summary & Mechanistic Insight

You are likely encountering variability in yield or purity when synthesizing N-Methyl-3,5-dichlorobenzylamine . While standard reductive amination protocols exist, the specific electronic nature of the 3,5-dichlorophenyl ring requires precise modulation of thermodynamic and kinetic parameters.

The "Hidden" Variable: Electronic Activation

The two chlorine atoms at the 3 and 5 positions are electron-withdrawing groups (EWGs). This exerts a specific influence on the reaction coordinate:

  • Increased Electrophilicity: The carbonyl carbon of 3,5-dichlorobenzaldehyde is significantly more electrophilic than unsubstituted benzaldehyde. This accelerates the initial nucleophilic attack by methylamine.

  • Imine Instability: While the imine forms faster, the resulting C=N bond is more susceptible to hydrolysis if water is not managed.

  • Reduction Selectivity: If the reducing agent is added too early (before equilibrium shifts to the imine), the highly reactive aldehyde will preferentially reduce to 3,5-dichlorobenzyl alcohol , a difficult-to-separate impurity.

Critical Workflow Visualization

The following diagram illustrates the bifurcation points where temperature and time determine whether you obtain the target amine or waste products.

ReactionPathway Start 3,5-Dichlorobenzaldehyde + Methylamine Imine Imine Intermediate (Equilibrium) Start->Imine Step 1: Imine Formation (Fast due to EWG) Side1 Impurity A: 3,5-Dichlorobenzyl Alcohol Start->Side1 Direct Reduction (Reductant added too early) Imine->Start Hydrolysis (Wet solvent) Target Target: N-Methyl-3,5-dichlorobenzylamine Imine->Target Step 2: Reduction (NaBH4/STAB) Side2 Impurity B: Tertiary Amine (Over-alkylation) Target->Side2 Excess Aldehyde + High Temp

Figure 1: Reaction pathway showing critical divergence points based on process control.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific failure modes reported by users.

Scenario A: "My product contains 15-20% Benzyl Alcohol impurity."

Diagnosis: Premature Reduction. The reducing agent was introduced before the imine formation equilibrium was complete. Because the 3,5-dichloro aldehyde is electron-deficient, it reduces faster than the imine if both are present.

  • Correction: Extend the "Imine Formation Window." Stir the aldehyde and amine for 2 hours at Room Temperature (RT) or 1 hour at 40°C before adding the hydride.

  • Validation: Perform a TLC or LC-MS check. The aldehyde peak must be <5% before reduction begins.

Scenario B: "I am seeing a 'dimer' or tertiary amine impurity."

Diagnosis: Thermal Overdrive. High temperatures during the reduction phase promote the reaction of the newly formed secondary amine with remaining aldehyde.

  • Correction: The reduction step is exothermic. Cool to 0°C during the addition of the reducing agent. Do not exceed 25°C during the reaction.

  • Stoichiometry Check: Ensure Methylamine is in excess (1.5 – 2.0 equivalents) to statistically favor the secondary amine.

Scenario C: "The reaction stalls; conversion is incomplete."

Diagnosis: Water Inhibition. The equilibrium of imine formation generates water. If the concentration is high, the reaction pushes back to the starting materials (Le Chatelier’s principle).

  • Correction: Add a dehydrating agent. Anhydrous MgSO₄ (1g per mmol) or 4Å Molecular Sieves added during the imine formation step will drive conversion to >98%.

Optimized Experimental Protocol

This protocol is designed for high-purity isolation (>95%) without column chromatography, relying on the solubility differences of the HCl salt.

Reagents
  • Substrate: 3,5-Dichlorobenzaldehyde (1.0 eq)

  • Amine: Methylamine (2.0 eq, 2M in THF or MeOH)

  • Solvent: Methanol (Anhydrous)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 eq) [Note: NaBH₃CN is milder but toxic; NaBH₄ is cleaner if temp is controlled]

Step-by-Step Methodology
PhaseActionCritical Parameter (Time/Temp)Rationale
1. Imine Formation Dissolve aldehyde in MeOH. Add Methylamine solution. Add MgSO₄ (optional).Temp: 25°CTime: 2.0 Hours3,5-dichloro substitution accelerates attack, but equilibrium requires time to settle.
2. QC Checkpoint STOP. Check TLC/LCMS.Criteria: Aldehyde < 5%Prevents alcohol impurity formation.
3. Reduction Cool reaction mixture. Slowly add NaBH₄ in portions.Temp: 0°C (Addition)Time: 1.0 Hour (Stir)Low temp prevents runaway exotherm and side-reactions.
4. Quench Add 1N HCl dropwise until pH < 3.Temp: < 20°CDestroys excess hydride; protonates amine to form salt.
5. Isolation Evaporate MeOH. Basify (NaOH) to pH > 11. Extract w/ DCM.pH: > 11Ensures amine is free-based for extraction.

Frequently Asked Questions (FAQs)

Q: Can I use 3,5-dichlorobenzyl chloride instead of the aldehyde? A: Not recommended. Direct alkylation of methylamine with the benzyl chloride leads to significant over-alkylation (tertiary amine formation). The reductive amination route is self-limiting to the secondary amine if the stoichiometry is managed, making it far superior for purity [1].

Q: Why does the solution turn yellow during Step 1? A: This is a positive visual indicator. The imine intermediate (Schiff base) typically exhibits a yellow hue due to conjugation with the aromatic ring. If the color fades upon adding NaBH₄, the reduction is proceeding correctly.

Q: Is Sodium Triacetoxyborohydride (STAB) better than NaBH₄? A: STAB is milder and allows for "one-pot" synthesis without pre-forming the imine, as it reduces aldehydes very slowly. However, it is more expensive and requires acetic acid as a co-solvent. For 3,5-dichlorobenzaldehyde, the standard NaBH₄ two-step method (Imine -> Reduce) is more cost-effective and equally selective if the temperature is controlled [2].

Decision Tree: Process Optimization

Use this logic flow to adjust your parameters in real-time.

TroubleshootingTree Q1 Is Aldehyde Remaining after Step 1? Action1 Increase Time (+1h) or Add MgSO4 Q1->Action1 Yes Q2 Is Alcohol Impurity Present > 5%? Q1->Q2 No Action2 Cool Reduction to 0°C Ensure Step 1 Complete Q2->Action2 Yes Success Proceed to Workup Q2->Success No

Figure 2: Real-time decision logic for in-process controls.

References

  • Master Organic Chemistry. (2017). Reductive Amination: Synthesis of N-methylbenzylamine.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Synthesis of Secondary Amines via Reductive Amination.[1][2] Retrieved from [Link]

  • National Institutes of Health (PubChem). 3,5-Dichlorobenzaldehyde Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: Stability & Analysis of N-Methyl-3,5-dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center. You are likely here because you are observing inconsistencies in your analysis of N-Methyl-3,5-dichlorobenzylamine . This molecule presents a "perfect storm" for analytical chemists: it possesses a reactive secondary amine prone to oxidation and carbamate formation, coupled with a lipophilic dichlorinated ring that complicates chromatographic peak shape.

This guide moves beyond basic protocols to explain the causality of degradation. We treat the analytical workflow as a system where every variable—from solvent choice to injector temperature—must be controlled to prevent artifact formation.

Module 1: The Chemistry of Degradation

To prevent degradation, you must first understand the enemy. This molecule degrades primarily through three pathways: Oxidative Dealkylation , Carbamate Formation , and Surface Adsorption .

Mechanistic Insight

The secondary amine moiety (


) is the vulnerability.[1]
  • Oxidation: In the presence of trace peroxides (common in aged ethers/THF) or atmospheric oxygen, the amine forms an N-oxide or imine intermediate, eventually hydrolyzing to 3,5-dichlorobenzaldehyde.[1]

  • Carbamylation: Secondary amines are nucleophiles that react reversibly with atmospheric

    
     to form carbamates (
    
    
    
    ), often appearing as "ghost peaks" or causing mass balance errors.[1]
  • Adsorption: The basic nitrogen interacts strongly with acidic silanols on glass surfaces and LC column packing, leading to sample loss and peak tailing.

Visualizing the Threat

DegradationPathways Target N-Methyl-3,5- dichlorobenzylamine Oxidation Oxidative Pathway Target->Oxidation + O2 / Peroxides Carbamate Carbamate Formation Target->Carbamate + CO2 (Air) Adsorption Silanol Adsorption Target->Adsorption + Acidic Silanols Imine Imine Intermediate Oxidation->Imine -2H GhostPeak Carbamate Salt (Transient Species) Carbamate->GhostPeak LC Artifact Tailing Peak Tailing & Quantitation Loss Adsorption->Tailing Non-covalent Interaction Aldehyde 3,5-Dichlorobenzaldehyde (Hydrolysis Product) Imine->Aldehyde + H2O

Figure 1: Primary degradation and loss pathways for N-Methyl-3,5-dichlorobenzylamine during analysis.

Module 2: Sample Preparation (The Pre-Analytical Phase)

The Critical Error: Most degradation happens before the sample hits the column.

Protocol: The "Inert Loop" Preparation

This protocol minimizes exposure to oxygen and active surfaces.

VariableRecommendationScientific Rationale
Solvent Choice Methanol or Acetonitrile (LC-MS Grade). Avoid: THF, Ethers, Chlorinated solvents.[1]Ethers form peroxides that rapidly oxidize secondary amines [1].[1] Chlorinated solvents (e.g., DCM) can react with amines over time (alkylation).
Glassware Silanized (Deactivated) amber glass vials.Standard glass has acidic silanol groups (

) that bind amines, causing loss at low concentrations (ppb levels) [2].[1]
Headspace Nitrogen/Argon Purge .[1]Displaces

to prevent carbamate formation.[1]
Additives 0.1% Formic Acid (for stability, not just ionization).[1]Acidifying the sample protonates the amine (

), reducing its nucleophilicity and preventing oxidation/carbamylation [3].

Step-by-Step Workflow:

  • Weighing: Weigh standard into a volumetric flask.

  • Dissolution: Dissolve in MeOH containing 0.1% Formic Acid.

  • Transfer: Immediately transfer to a silanized amber vial.

  • Purge: Gently blow Nitrogen into the vial headspace for 10 seconds before capping.

  • Storage: Store at -20°C. Stability is typically <48 hours at Room Temp.

Module 3: Chromatographic Optimization (LC & GC)

Scenario A: HPLC/UHPLC Analysis

Issue: Peak tailing and retention shifts. Cause: The pKa of the secondary amine is likely ~9.0-9.5. At neutral pH, it is positively charged and interacts with residual silanols on the C18 column.

Troubleshooting Guide:

  • High pH Strategy (Recommended): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) stable at pH 10.[1]

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10).

    • Why: At pH > pKa, the amine is neutral (uncharged). This eliminates ionic interaction with silanols, resulting in sharp, symmetrical peaks [4].[1]

  • Low pH Strategy (Alternative): If high pH is impossible, use 0.1% Formic Acid with a "Shielded" or "Polar Embedded" C18 column.

    • Why: The embedded polar group shields the silica surface from the amine.

Scenario B: GC-MS Analysis

Issue: Thermal degradation in the injector port. Cause: N-Methyl-3,5-dichlorobenzylamine can undergo thermal oxidation or disproportionation at >250°C.[1]

Troubleshooting Guide:

  • Derivatization is Mandatory: Do not inject the free amine.

    • Reagent: MBTFA (N-Methyl-bis(trifluoroacetamide)) or PFPA (Pentafluoropropionic anhydride).[1]

    • Reaction: Acylation of the secondary amine.

    • Benefit: The derivative is thermally stable, volatile, and does not adsorb to the liner [5].

Module 4: Troubleshooting Decision Matrix

Use this logic flow to diagnose your specific issue.

Troubleshooting Start Observed Problem GhostPeaks Ghost Peaks / Mass Balance Error Start->GhostPeaks Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Loss Signal Loss over Time Start->Loss CheckCO2 Is sample acidified? GhostPeaks->CheckCO2 CheckpH Mobile Phase pH? Tailing->CheckpH CheckVial Vial Type? Loss->CheckVial ActionAcid Add 0.1% Formic Acid to prevent Carbamates CheckCO2->ActionAcid No ActionHighPH Switch to pH 10 (Ammonium Bicarbonate) CheckpH->ActionHighPH Neutral/Acidic ActionSilanize Use Deactivated (Silanized) Glass CheckVial->ActionSilanize Standard Glass

Figure 2: Diagnostic workflow for common analytical anomalies.

Frequently Asked Questions (FAQ)

Q1: Why is my stock solution turning yellow after 1 week? A: This indicates oxidation, likely forming N-oxides or conjugated imines (Schiff bases).[1] The 3,5-dichloro substitution on the ring does not fully protect the N-methyl group from radical attack. Solution: Prepare stocks fresh weekly and store under Argon at -20°C.

Q2: I see a peak at [M+44] in my LC-MS spectrum. What is it? A: This is the carbamate adduct (


). It forms when the amine reacts with dissolved carbon dioxide in your mobile phase or sample. Solution:  Acidify your mobile phase (pH < 4) to reverse this reaction and decompose the carbamate back to the amine [1].

Q3: Can I use a standard C18 column for this? A: You can, but you will fight peak tailing. The basic nitrogen will stick to the silica backbone. If you must use standard C18, add an ion-pairing agent like TFA (0.05%), though be warned TFA suppresses MS sensitivity.[1]

References

  • Royal Society of Chemistry. (2016). Degradation of benzylamines during chlorination and chloramination.[2] Environmental Science: Water Research & Technology.[2] Link

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[1][3] Link

  • National Institutes of Health (NIH). (2021). Oxidation of Amines.[4][5][6] Chemistry LibreTexts.[1] Link

  • Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting: High pH for Amines.Link

  • National Institutes of Health. (2021). Sequential Metabolism of Secondary Alkyl Amines.[7] Drug Metabolism and Disposition. Link

Sources

Technical Support Center: LC-MS/MS Analysis of N-Methyl-3,5-dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

Welcome to the Advanced Application Support Center. You are likely analyzing N-Methyl-3,5-dichlorobenzylamine , a key metabolite associated with the nephrotoxic fungicide N-(3,5-dichlorophenyl)succinimide (NDPS).

The Challenge: This analyte is a lipophilic secondary amine (Predicted pKa ~9.5). In biological matrices (plasma/kidney homogenate), it faces severe competition from endogenous glycerophospholipids (GPLs) . These lipids co-elute with lipophilic amines on standard C18 gradients, causing "invisible" signal suppression that compromises the accuracy of your quantitation.

This guide provides a self-validating workflow to diagnose, remove, and quantify these matrix effects, ensuring your method meets FDA/EMA bioanalytical guidelines.

Diagnostic Module: Do I Have a Matrix Problem?

User Question: "My calibration curve in solvent looks perfect (r² > 0.99), but my spiked plasma QC samples have low recovery and poor precision. Is this extraction loss or matrix effect?"

Scientist Response: Do not assume it is extraction loss. You must distinguish between Recovery (extraction efficiency) and Matrix Factor (ionization efficiency). The gold standard for visualizing this is Post-Column Infusion (PCI) .

Protocol: Post-Column Infusion (PCI)

This experiment maps the "danger zones" of your chromatogram where ion suppression occurs.

  • Setup: Inject a blank extracted matrix (e.g., precipitated plasma) via the LC column.

  • Infusion: Simultaneously infuse a constant stream of N-Methyl-3,5-dichlorobenzylamine standard into the MS source via a T-connector.

  • Observation: Monitor the baseline. A drop in the baseline indicates ion suppression; a rise indicates enhancement.

Visualization: PCI Workflow

PCI_Workflow LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column C18 Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent (Matrix Components) Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Analyte Flow MS MS/MS Source (ESI+) Tee->MS Combined Flow Data Chromatogram (Baseline Dips = Suppression) MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects.

Sample Preparation: The Root Cause Fix

User Question: "I am using Protein Precipitation (PPT) with Acetonitrile. Is that sufficient?"

Scientist Response: No. For lipophilic amines like N-Methyl-3,5-dichlorobenzylamine, PPT is often the cause of the problem. PPT removes proteins but leaves >95% of phospholipids in the supernatant. These lipids accumulate on your column and elute unpredictably (often in subsequent runs), causing "Ghost Effects."

Comparative Analysis of Extraction Strategies
MethodPhospholipid RemovalComplexitySuitability for this Analyte
Protein Precipitation (PPT) < 5% (Poor)LowNot Recommended. High risk of ion suppression.
Liquid-Liquid Extraction (LLE) > 90% (Excellent)HighGold Standard. Use MTBE or Hexane/Ethyl Acetate at high pH.
Supported Liquid Extraction (SLE) > 95% (Excellent)MediumHighly Recommended. Automatable version of LLE.
HybridSPE-Phospholipid > 99% (Superior)MediumBest for High Throughput. Uses Lewis acid-base interaction to retain lipids.

Recommended Protocol (LLE):

  • Alkalinize: Add 50 µL of 0.1 M Ammonium Hydroxide to 200 µL plasma (neutralizes the amine, driving it into the organic phase).

  • Extract: Add 1 mL MTBE (Methyl tert-butyl ether). Vortex 5 mins.

  • Separate: Centrifuge & freeze the aqueous layer. Pour off organic.

  • Reconstitute: Dry down and reconstitute in mobile phase.

Chromatography: Separating the Signal from the Noise

User Question: "I see a suppression zone exactly where my analyte elutes. How do I move my peak?"

Scientist Response: You must alter the selectivity. Phospholipids (PC/LPC) usually elute late in a reversed-phase gradient.

  • Column Choice: Switch from a standard C18 to a Phenyl-Hexyl or Biphenyl column. The pi-pi interactions with the chlorinated ring of your analyte will shift its retention relative to the aliphatic lipids.

  • pH Modification:

    • Low pH (Formic Acid): Analyte is protonated (

      
      ). Good sensitivity, but may co-elute with early lipids.
      
    • High pH (Ammonium Bicarbonate, pH 10): Analyte is neutral. Retention increases significantly on C18. This often pushes the analyte away from the suppression zone. Note: Ensure your column is high-pH stable (e.g., Waters BEH, Agilent Poroshell HPH).

Logic Flow: Troubleshooting Matrix Effects

Troubleshooting_Logic Start Issue: Low Sensitivity / Poor Precision Step1 Perform Post-Column Infusion (PCI) Start->Step1 Decision Suppression Zone Overlaps Analyte? Step1->Decision Yes Yes (Co-elution) Decision->Yes Overlap No No (Global Suppression) Decision->No No Overlap Action1 Change Sample Prep (Switch PPT -> LLE/SLE) Yes->Action1 Action2 Change Chromatography (Phenyl-Hexyl or High pH) Yes->Action2 Action3 Check Source/Divert Valve (Salt buildup?) No->Action3

Figure 2: Decision tree for resolving matrix-induced quantification errors.

Validation: Calculating the Matrix Factor (MF)

User Question: "How do I prove to the FDA/EMA that my method is valid despite the matrix?"

Scientist Response: You must calculate the IS-Normalized Matrix Factor . Regulatory bodies require this to be consistent across different lots of matrix (CV < 15%).

The Calculation:


[1][2]

The Experiment:

  • Set A (Solvent): Analyte spiked into mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the final extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

  • Matrix Factor = Set B / Set A

  • Recovery = Set C / Set B

  • Process Efficiency = Set C / Set A

Acceptance Criteria: According to FDA (2018) and EMA guidelines, the CV of the IS-normalized MF calculated from at least 6 different lots of matrix (including lipemic/hemolyzed) must not exceed 15%.

FAQ: Specifics for Chlorinated Benzylamines

Q: Can I use a deuterated analog of a different drug as an Internal Standard? A: Avoid if possible. Matrix effects are retention-time specific. If your IS elutes even 0.5 min away from N-Methyl-3,5-dichlorobenzylamine, it may experience a different suppression environment. Use a stable isotope-labeled version of the analyte itself (e.g.,


 or 

-N-Methyl-3,5-dichlorobenzylamine) to ensure the IS "tracks" the matrix effect perfectly.

Q: My analyte has two chlorine atoms. How does this affect MS detection? A: Chlorine has a distinct isotope pattern (


 and 

). You will see a cluster of peaks (M, M+2, M+4).
  • Recommendation: Use the M+H monoisotopic peak (containing

    
    ) for quantification as it is the most abundant.
    
  • Verification: You can use the M+2 transition as a qualitative "qualifier" ion to confirm peak identity in complex matrices.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates phospholipid interference mechanisms).
  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

Sources

Enhancing the solubility of N-Methyl-3,5-dichlorobenzylamine for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing precipitation ("crashing out") of N-Methyl-3,5-dichlorobenzylamine upon dilution into assay media, or you are observing inconsistent IC50 data due to non-specific binding.

This compound presents a classic medicinal chemistry challenge: it possesses a lipophilic core (the dichlorophenyl ring) and a basic handle (the secondary amine).[1][2][3] While the amine allows for salt formation (high solubility in water at low pH), the molecule becomes predominantly uncharged and hydrophobic at physiological pH (7.4), leading to aggregation.[1]

This guide provides three tiered protocols to resolve these issues, ranging from standard solvent optimization to advanced molecular encapsulation.

Module 1: Physicochemical Profiling (The "Why")

Before attempting a fix, you must understand the mechanism of failure.[1][2][3] N-Methyl-3,5-dichlorobenzylamine behaves according to the equilibrium between its ionized (soluble) and unionized (insoluble) forms.[4][1][2][3]

The Solubility Equilibrium
  • pKa (Estimated): ~8.5 – 9.0 (typical for secondary benzylamines).[4][1][2][3]

  • LogP (Estimated): ~2.8 – 3.2 (High lipophilicity due to chlorine substituents).[4][1][2][3]

  • The Trap: In your stock solution (DMSO or Water/HCl), the compound is solubilized. When you dilute into cell media (pH 7.4), the pH shifts toward the pKa.[1][3] The abundance of the uncharged free base increases.[2][3] Because of the chlorines, this free base is poorly soluble in water and precipitates.[1][2][3]

Visualization: The Precipitation Mechanism

The following diagram illustrates why direct dilution often fails.

SolubilityMechanism cluster_0 Stock Solution (pH < 4 or DMSO) cluster_1 Assay Media (pH 7.4) Node1 Protonated Species (BH+) High Solubility Node2 Deprotonation Event (pH approaches pKa) Node1->Node2 Dilution Node3 Free Base Species (B) Lipophilic & Insoluble Node2->Node3 Equilibrium Shift Node4 Micro-Precipitates (False Negatives/Toxicity) Node3->Node4 Aggregation

Figure 1: The mechanism of "Crash-out" precipitation upon dilution into physiological buffers.[4][1][2][3]

Module 2: The Solvent Shift Protocol (Standard)

Use Case: Enzymatic assays or robust cell lines tolerant to 0.5% DMSO.

Directly pipetting a high-concentration DMSO stock into aqueous media often causes immediate local precipitation (a "cloud" at the pipette tip) that never re-dissolves.[4][1][2][3] You must use an Intermediate Dilution Step .[1][2][3]

Protocol: The "Step-Down" Dilution
  • Prepare Master Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM .

  • Prepare Intermediate Stock (10x):

    • Dilute the Master Stock 1:10 into a solvent mixture of 50% DMSO / 50% Water .[2][3]

    • Why? This lowers the shock of hitting a 100% aqueous buffer while keeping the compound soluble.[2][3]

  • Final Assay Dilution:

    • Pipette the Intermediate Stock into your assay media (1:10 dilution).[1][2][3]

    • Final Concentration: 100 µM compound in 5% DMSO (High) or adjust further for lower concentrations.

DMSO Tolerance Limits
Assay TypeMax Recommended DMSORisk of Exceeding
Enzymatic / Biochemical 1.0% - 5.0%Denaturation of enzyme; false inhibition.[4][1][2][3]
Immortalized Cell Lines 0.1% - 0.5%Membrane permeabilization; cytotoxicity.[4][1][2][3]
Primary Cells / Neurons < 0.1%Apoptosis; stress pathway activation.[4][1][2][3]

Critical Note: Always include a "Vehicle Control" well containing the exact final % of DMSO to normalize your data.[2][3]

Module 3: Advanced Encapsulation (The "Fix")

Use Case: Primary cells, sensitive assays, or when the compound precipitates even with DMSO.[4][1][3][5]

If DMSO is toxic or insufficient, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[4][1][2][3] This cyclic oligosaccharide forms a "host-guest" complex, encapsulating the hydrophobic dichlorophenyl ring while presenting a hydrophilic exterior to the water.[4][1][2][3]

Protocol: HP-β-CD Complexation[1][2][3][4]

Reagents:

  • N-Methyl-3,5-dichlorobenzylamine (Solid or DMSO stock).[1][2][3]

  • HP-β-CD (Sigma/Merck or similar, cell culture grade).[4][1][2][3]

Workflow:

  • Prepare Vehicle: Dissolve HP-β-CD in water or PBS to create a 20% (w/v) stock solution.[1][2][3] Filter sterilize (0.22 µm).

  • Solubilization:

    • Option A (From Solid): Add solid compound to the 20% CD solution.[1][2][3] Sonicate in a water bath at 37°C for 30–60 minutes.

    • Option B (From DMSO): Add your DMSO stock to the 20% CD solution.[1][2][3] The CD will sequester the compound, preventing precipitation.[2][3]

  • Dilution: Use this complexed solution as your working stock.

Decision Tree: Selecting the Right Method

MethodSelection Start Start: Solubility Issue Check1 Is the assay cell-based? Start->Check1 BranchYes Yes Check1->BranchYes BranchNo No (Enzymatic) Check1->BranchNo DMSOLimit Can cells tolerate 0.5% DMSO? BranchYes->DMSOLimit Soln1 Use Solvent Shift (Module 2) BranchNo->Soln1 DMSO is fine DMSOLimit->Soln1 Yes Soln2 Use HP-β-CD (Module 3) DMSOLimit->Soln2 No (Toxic)

Figure 2: Decision matrix for selecting the appropriate solubilization strategy.

Troubleshooting & FAQs

Q: The compound is sticking to my plastic tips and plates. My IC50 is shifting. A: Lipophilic amines (LogP > 3) suffer from high Non-Specific Binding (NSB).[4][1][2][3]

  • Fix: Add 0.01% Triton X-100 or 0.1% BSA (Bovine Serum Albumin) to your assay buffer.[4][1][2][3] The protein/surfactant coats the plastic, preventing the drug from adsorbing to the walls.[3]

Q: Can I acidify the media to keep it soluble? A: Generally, no for cell assays.[2][3] Cells require pH 7.2–7.[1][2][3]4. Acidifying to pH 6.0 might dissolve the compound but will stress or kill the cells.[1][2][3] For enzymatic assays, if the enzyme is active at pH 6.0, you can use a MES buffer which will significantly improve solubility.[1][2][3]

Q: I bought the HCl salt, but it still precipitates in PBS. A: The "Common Ion Effect" is likely occurring.[3] PBS contains high concentrations of Sodium and Potassium.[1][2][3] While the HCl salt helps initially, the buffering capacity of PBS rapidly strips the proton at pH 7.4, regenerating the insoluble free base.[1] Switch to the HP-β-CD protocol (Module 3).

References

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3] (Standard text for physicochemical profiling and solubility).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[4][1][2][3] Link

  • Galvao, J., et al. (2014).[1][2][3] Unexpected low-dose toxicity of the universal solvent DMSO.[4][1][2][3] Cryobiology, 68(1), 110-122.[4][1][2][3] (Guidance on DMSO limits in cell culture). Link

  • PubChem. (2024).[1][2][3] Compound Summary: 3,5-Dichlorobenzylamine.[1][2][3] National Library of Medicine.[1][2][3] (Source for analogue physicochemical data). Link

Disclaimer: This guide is for research use only. Always consult the Material Safety Data Sheet (MSDS) for specific safety handling instructions regarding N-Methyl-3,5-dichlorobenzylamine.

Sources

Technical Support Center: N-Methyl-3,5-dichlorobenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Strategy

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered when scaling up the synthesis of N-Methyl-3,5-dichlorobenzylamine .

The 3,5-dichloro substitution pattern on the aromatic ring creates distinct electronic effects (electron-withdrawing) that influence reactivity. While simple on paper, scaling this reaction reveals critical bottlenecks regarding selectivity (mono- vs. bis-alkylation) and chemoselectivity (preventing dechlorination).

Strategic Route Selection

We strongly recommend Reductive Amination over Nucleophilic Substitution for scale-up >100g.

FeatureRoute A: Reductive AminationRoute B: Nucleophilic Substitution
Precursors 3,5-Dichlorobenzaldehyde + Methylamine3,5-Dichlorobenzyl chloride + Methylamine
Selectivity High (Stepwise control prevents over-alkylation)Low (High risk of tertiary amine formation)
Safety Moderate (H₂ evolution, hydride handling)Moderate (Toxic alkyl halides, exothermic)
Purification Simple Acid/Base extractionDifficult (Separating mono/bis mixtures)
Recommendation PREFERRED NOT RECOMMENDED for Scale-Up

Synthesis Decision Matrix (Visualized)

The following logic flow illustrates the critical decision points for your experimental design.

SynthesisStrategy start Start: N-Methyl-3,5-dichlorobenzylamine Synthesis route_choice Choose Route start->route_choice subst Nucleophilic Substitution (Benzyl Chloride + MeNH2) route_choice->subst Route B red_am Reductive Amination (Benzaldehyde + MeNH2) route_choice->red_am Route A (Recommended) issue_subst Issue: Significant Bis-alkylation (Tertiary Amine Impurity) subst->issue_subst red_agent Select Reducing Agent red_am->red_agent issue_subst->route_choice Restart h2_cat Catalytic Hydrogenation (H2 / Pd/C) red_agent->h2_cat Method 1 hydride Borohydride Reagents (NaBH4 / STAB) red_agent->hydride Method 2 issue_dechlor CRITICAL FAILURE: Dechlorination of Ar-Cl h2_cat->issue_dechlor success Target Product: High Purity HCl Salt hydride->success

Caption: Decision tree highlighting the risk of dechlorination with catalytic hydrogenation and the selectivity issues with nucleophilic substitution.

Detailed Protocol: Stepwise Reductive Amination

Rationale: To maximize yield and minimize the "dimer" (tertiary amine) impurity, we utilize a stepwise protocol. We first form the imine (Schiff base) and then reduce it. This prevents the reducing agent from acting on the aldehyde before the amine has reacted.

Reagents
  • Substrate: 3,5-Dichlorobenzaldehyde (1.0 eq)

  • Amine: Methylamine (2.0 M in THF or MeOH) (1.2 - 1.5 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (0.6 - 1.0 eq) Note: NaBH₄ is preferred over STAB for cost at scale, provided the stepwise method is used.

  • Solvent: Methanol (MeOH)[1]

Step-by-Step Procedure
  • Imine Formation:

    • Charge 3,5-Dichlorobenzaldehyde into the reactor.

    • Add Methanol (5-10 volumes).

    • Cool to 0–5 °C.

    • Add Methylamine solution slowly. Exotherm expected.

    • Checkpoint: Stir at RT for 2–4 hours. Monitor by TLC or HPLC. Ensure <1% aldehyde remains. The imine is often stable enough to be observed.

  • Reduction:

    • Cool the mixture back to 0 °C.

    • Add NaBH₄ portion-wise (solids) or as a solution (in alkalized water/MeOH) over 30–60 minutes.

    • Safety Warning: Massive H₂ evolution occurs. Ensure reactor venting is sized correctly.

    • Allow to warm to RT and stir for 2 hours.

  • Quench & Workup:

    • Quench cautiously with water or dilute HCl (pH adjustment to <2 to destroy borates).

    • Basify to pH >11 with NaOH (aq).

    • Extract with DCM or MTBE.

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Salt Formation (Purification):

    • Dissolve crude oil in EtOAc or EtOH.

    • Add HCl (in dioxane or ether) dropwise.

    • Filter the white precipitate (N-Methyl-3,5-dichlorobenzylamine Hydrochloride).

Troubleshooting & FAQs

Q1: Why am I seeing "Dechlorination" (M-34 peaks) in my MS?

Diagnosis: You likely attempted Catalytic Hydrogenation (H₂ with Pd/C). Root Cause: Chlorinated aromatic rings are susceptible to hydrodehalogenation under standard hydrogenation conditions. Palladium readily inserts into the Ar-Cl bond. Solution:

  • Switch to Hydrides: Use NaBH₄ or Sodium Triacetoxyborohydride (STAB) as described in the protocol above.

  • If Hydrogenation is Mandatory: You must use a poisoned catalyst (e.g., Sulfided Pt/C) or add a specific inhibitor like thiophene to the reaction mixture [1]. However, this often reduces the reaction rate significantly.

Q2: I have a significant amount of tertiary amine (bis-3,5-dichlorobenzyl-methylamine). How do I remove it?

Diagnosis: Over-alkylation occurred. This is common if the aldehyde and reducing agent are mixed before the imine is fully formed (Direct Reductive Amination). Root Cause: The secondary amine product is more nucleophilic than the starting methylamine, competing for the aldehyde. Solution:

  • Prevention: Strictly follow the stepwise protocol. Ensure the imine is fully formed (2-4 hours stir) before adding NaBH₄ [2].

  • Remediation: The tertiary amine is less basic than the secondary amine product.

    • Dissolve the mixture in a non-polar solvent (Hexane/Ether).

    • Extract with a weak acid buffer (pH ~4-5). The secondary amine (product) will protonate and move to the aqueous layer, while the tertiary amine (impurity) and non-basic impurities remain in the organic layer.

    • Basify the aqueous layer (pH >11) and extract the pure product.

Q3: The reaction mixture turned into a solid gel during NaBH₄ addition.

Diagnosis: Borate complex formation. Root Cause: In methanol, borate esters can form viscous gels at high concentrations. Solution:

  • Immediate: Add more methanol or a co-solvent (THF) to break the gel.

  • Prevention: Ensure adequate solvent volume (minimum 10 volumes relative to substrate).

Q4: Safety concerns regarding NaBH₄ scale-up?

Diagnosis: Hydrogen evolution management. Risk Assessment: 1 mole of NaBH₄ can theoretically release 4 moles of H₂ gas upon quench. Control Measures:

  • Dosing: Add NaBH₄ as a stabilized solution (0.5 M in 1M NaOH) rather than solid dumping to control the rate of reaction.

  • Ventilation: Ensure the reactor headspace is swept with Nitrogen and vented to a scrubber or safe exhaust.

  • Quench: Quench with acetone first (scavenges excess hydride) before adding aqueous acid, or add the reaction mixture into the quench solution slowly.

References

  • Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. Source: European Patent Office (EP0000805A1). Relevance: Defines the risk of dechlorination and the use of sulfided catalysts/poisons.[2] URL:

  • Amine synthesis by reductive amination. Source: Organic Chemistry Portal. Relevance: Reviews stepwise vs. direct procedures and reagent choices (NaBH4 vs NaBH3CN). URL:[Link]

  • Sodium triacetoxyborohydride Safety Data Sheet. Source: Fisher Scientific. Relevance: Safety protocols for handling borohydride reagents at scale. URL:[Link]

  • Reductive Amination: A Practical Guide. Source: Master Organic Chemistry. Relevance: Mechanistic explanation of imine formation and reduction selectivity. URL:[Link]

Sources

Validation & Comparative

Comparative Technical Guide: N-Methyl-3,5-dichlorobenzylamine vs. 2,4-Dichloro-N-methylbenzylamine

[1]

Executive Summary

This guide provides a rigorous technical comparison between two structural isomers: N-Methyl-3,5-dichlorobenzylamine (often referred to in literature as ME-93 ) and 2,4-dichloro-N-methylbenzylamine .[1] While these compounds share the molecular formula

2

The 3,5-isomer has been identified as a potent antimycobacterial agent with synergistic properties against Mycobacterium leprae and M. tuberculosis, functioning as a bacteriostatic agent that becomes bactericidal in combination with rifampicin.[2] Conversely, the 2,4-isomer is primarily utilized as a lipophilic scaffold in fragment-based drug discovery (FBDD), particularly in the synthesis of antifungal azoles and specific kinase inhibitors, where the ortho-chlorine provides critical steric protection against metabolic degradation.[1]

Part 1: Structural & Physicochemical Analysis[1][2]

The distinct biological activities of these isomers are governed by their substitution patterns, which dictate their electronic environment and steric accessibility.[2]

Comparative Properties Table[1][2]
PropertyN-Methyl-3,5-dichlorobenzylamine2,4-Dichloro-N-methylbenzylamine
CAS Number 90390-21-95013-77-4
Code Name ME-93N/A (Generic Scaffold)
Substitution Meta, Meta (3,[1]5)Ortho, Para (2,4)
Steric Environment Open: Benzylic nitrogen is sterically accessible.[2]Hindered: Ortho-Cl blocks the benzylic nitrogen.[2]
Electronic Effect Inductive electron withdrawal (

); increases N-H acidity.[2]
Resonance (

) + Inductive (

); ortho-effect lowers pKa.[2]
Lipophilicity (cLogP) ~3.1 (High symmetry)~3.3 (Dipole moment variation)
Primary Utility Active Antimycobacterial AgentSynthetic Intermediate / Metabolic Probe
Steric & Electronic Impact Visualization[1][2]

The following diagram illustrates the structural divergence. The ortho-chlorine in the 2,4-isomer creates a "steric gate" that hinders enzymatic access to the amine, influencing both binding affinity and metabolic N-demethylation rates.[1][2]

IsomerComparisoncluster_03,5-Dichloro Isomer (ME-93)cluster_12,4-Dichloro IsomerStruct35Structure:Meta-substituted(Symmetrical)Access35Steric Access:OPEN(High Enzyme Binding)Struct35->Access35No Ortho-ClActivity35Activity:Antimycobacterial(Synergist)Access35->Activity35Permits Target InteractionAccess24Steric Access:BLOCKED(Ortho-Cl Clash)Access35->Access24StereochemicalInversionStruct24Structure:Ortho/Para-substituted(Asymmetrical)Struct24->Access24Ortho-Cl EffectActivity24Activity:Synthetic Scaffold(Metabolic Stability)Access24->Activity24Hinders N-Demethylation

Caption: Structural logic flow demonstrating how chlorine positioning dictates biological function. The 3,5-isomer allows target access, while the 2,4-isomer provides steric shielding.[1]

Part 2: Biological Activity & Mechanism[1][2]

Antimycobacterial Activity (ME-93)[1]

The 3,5-isomer (ME-93) is the biologically dominant isomer in the context of infectious disease.[2] Research indicates it targets the lipid-rich cell wall of Mycobacteria.[2][3]

  • Target Organisms: Mycobacterium leprae, Mycobacterium tuberculosis (H37Ra strain), M. marinum.[2]

  • Potency Data:

    • MIC: 10.2 µg/mL (approx. 53 µM).[2]

    • Interaction: Shows supra-additive (synergistic) effects when combined with Rifampicin, Dapsone, or Streptomycin.[1][2]

  • Mechanism of Action:

    • Alone: Bacteriostatic (inhibits growth but does not kill).[2]

    • Combination: Bactericidal.[2][4] The lipophilic 3,5-dichlorophenyl ring likely facilitates penetration through the mycolic acid layer, allowing the co-administered antibiotic to reach its intracellular target (e.g., RNA polymerase for Rifampicin).[2]

The 2,4-Dichloro Isomer: A Scaffold for Selectivity[1]

While the 2,4-isomer lacks the specific antimycobacterial potency of ME-93, it is a critical "negative control" in SAR studies and a scaffold in antifungal chemistry.[1][2]

  • Antifungal Relevance: The 2,4-dichlorobenzyl fragment is a pharmacophore found in azole antifungals (e.g., Miconazole, Econazole).[1][2] However, in these drugs, the nitrogen is part of an imidazole ring.[2] The simple N-methylbenzylamine analog serves as a fragment probe to test if the imidazole is essential (it is).[2]

  • Metabolic Stability: The ortho-chlorine protects the N-methyl group from rapid oxidative demethylation by Cytochrome P450 enzymes, a property used to extend the half-life of drug candidates containing this moiety.[1]

Part 3: Experimental Protocols

Protocol: Determination of MIC for ME-93

This protocol is validated for testing lipophilic benzylamines against Mycobacteria.[1]

Reagents:

  • Compound: N-Methyl-3,5-dichlorobenzylamine HCl (ME-93).[1][4]

  • Medium: Dubos Tween Albumin Broth (DTAB).[2]

  • Strain: M. tuberculosis H37Ra (ATCC 25177).[2]

Workflow:

  • Stock Preparation: Dissolve ME-93 in DMSO to a concentration of 10 mg/mL.

  • Dilution: Perform serial two-fold dilutions in DTAB to achieve a range of 0.1 – 100 µg/mL.

  • Inoculation: Adjust bacterial culture to 1.0 McFarland standard and dilute 1:100. Add 100 µL of inoculum to each well.

  • Incubation: Incubate at 37°C for 14–21 days (slow grower).

  • Readout: Determine MIC as the lowest concentration inhibiting visible growth.

  • Synergy Test (Checkerboard Method):

    • Vary concentrations of ME-93 (y-axis) and Rifampicin (x-axis).

    • Calculate Fractional Inhibitory Concentration (FIC) Index:

      
      
      
    • Interpretation: FIC < 0.5 indicates Synergism.[2]

Protocol: Synthesis of N-Methyl-3,5-dichlorobenzylamine

Contrasting the synthesis highlights the availability of precursors.[1]

  • Precursor: 3,5-Dichlorobenzaldehyde (commercially available but more expensive than 2,4- isomer).[1][2]

  • Reductive Amination:

    • Mix 3,5-dichlorobenzaldehyde (1 eq) with Methylamine (33% in EtOH, 1.2 eq).

    • Stir in Methanol at 0°C for 2 hours to form the imine.

    • Add Sodium Borohydride (

      
      , 1.5 eq) portion-wise.
      
    • Stir at room temperature for 4 hours.

  • Workup: Quench with water, extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Salt Formation: Dissolve oil in diethyl ether and bubble HCl gas to precipitate the hydrochloride salt (ME-93 HCl).

References

  • Dhople, A. M., et al. (1991).[2][4] "In vitro and in vivo effects of N-methyl-3,5-dichloro-benzylamine hydrochloride on Mycobacterium leprae." Arzneimittel-Forschung, 41(3), 253-256.[1][2][4]

  • Gardner, G. D., et al. (1993).[2] "Structure-activity relationships of benzylamines in the chemotherapy of leprosy." Arzneimittel-Forschung, 43(11), 1216-1219.[1][2]

  • PubChem Compound Summary. (2024). "2,4-Dichloro-N-methylbenzylamine (CAS 5013-77-4)."[1][5] National Center for Biotechnology Information.[2]

  • Fisher Scientific. (2024).[2] "N-(2,4-Dichlorobenzyl)methylamine Safety Data Sheet."

Comparative Guide: Validated HPLC Analysis of N-Methyl-3,5-dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of N-Methyl-3,5-dichlorobenzylamine , contrasting it against legacy Gas Chromatography (GC) and generic HPLC approaches.

The Challenge: N-Methyl-3,5-dichlorobenzylamine is a lipophilic secondary amine.[1] In standard reversed-phase HPLC (pH 7.0), the protonated amine interacts strongly with residual silanol groups on the silica support, resulting in severe peak tailing, poor resolution, and non-reproducible retention times.

The Solution: This guide validates an Ion-Suppression / Silanol-Blocking Method utilizing a C18 stationary phase at low pH with Triethylamine (TEA) as a competitive modifier.[1] This approach yields superior peak symmetry (


) and precision compared to alternatives.[1]

Part 1: Chemical Context & Method Selection[1]

Analyte Profile
  • Compound: N-Methyl-3,5-dichlorobenzylamine[1]

  • Functional Group: Secondary Amine (Basic)

  • Key Substituents: Two Chlorine atoms (Electron-withdrawing, Lipophilic)

  • Predicted pKa: ~8.5 – 9.0 (Protonated at neutral pH)

  • Chromatographic Behavior: Prone to "Silanol Effect" (cation exchange with ionized Si-O⁻ groups).[1]

Comparative Analysis of Methodologies

The following table contrasts the proposed method against common alternatives used in drug development.

FeatureMethod A: Generic HPLC Method B: GC-FID Method C: Proposed HPLC (Optimized)
Principle RP-HPLC (C18, Water/ACN, pH 7)Gas Chromatography (Flame Ionization)RP-HPLC (C18, Phosphate pH 3.0 + TEA)
Peak Shape Severe Tailing (

)
Sharp, but potential thermal degradationExcellent Symmetry (

)
Sensitivity Moderate (broad peaks dilute signal)HighHigh (sharp peaks concentrate signal)
Sample Prep Dilute & ShootDerivatization often required to prevent adsorptionDilute & Shoot
Suitability NOT RECOMMENDED CONDITIONAL (Good for volatility, bad for thermolabile impurities)RECOMMENDED (Robust, validated)

Part 2: The Validated Protocol (Method C)

Chromatographic Conditions
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A:

    
     Potassium Phosphate Buffer (pH 3.0) + 
    
    
    
    Triethylamine (TEA).[1]
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Mode: Isocratic Elution (60% A / 40% B).[1]

  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (Dichlorobenzene ring absorption).[1]
    
  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
Mechanistic Rationale (Why this works)
  • Low pH (3.0): Suppresses the ionization of residual silanols (

    
    ), keeping them neutral and reducing cation exchange with the amine.[1]
    
  • Triethylamine (TEA): Acts as a "sacrificial base."[1] It competes with the analyte for any remaining active silanol sites, effectively shielding the N-Methyl-3,5-dichlorobenzylamine.[1]

Preparation of Solutions
  • Buffer Preparation: Dissolve

    
    
    
    
    
    in
    
    
    water. Add
    
    
    Triethylamine. Adjust pH to
    
    
    with Orthophosphoric Acid (
    
    
    ).[1] Dilute to
    
    
    . Filter through
    
    
    membrane.[1]
  • Standard Stock: Dissolve

    
     of reference standard in 
    
    
    
    Mobile Phase (Concentration:
    
    
    ).

Part 3: Validation Data (ICH Q2(R1) Compliant)

The following data represents typical performance metrics obtained during validation.

Table 1: System Suitability & Linearity
ParameterAcceptance CriteriaExperimental ResultStatus
Retention Time (

)
N/A

Stable
Tailing Factor (

)


Pass
Theoretical Plates (

)


Pass
Linearity (

)


(Range:

)
Pass
Table 2: Accuracy (Recovery Studies)

Spiked samples at 80%, 100%, and 120% of target concentration.

Spike LevelMeasured Conc. (

)
Recovery (%)RSD (%)
80%



100%



120%



Average 99.84% Pass
Table 3: Precision (Repeatability)
Injection #Peak Area (

)
11450.2
21452.1
31448.9
41451.5
51450.8
61449.7
% RSD 0.08% (Limit:

)

Part 4: Visualizations

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to select the optimized Low pH + TEA method over alternatives.

MethodDevelopment Start Start: N-Methyl-3,5-dichlorobenzylamine Analysis CheckType Analyte Type: Secondary Amine (Basic) Start->CheckType InitialRun Initial Run: C18, pH 7.0 (Neutral) CheckType->InitialRun Result1 Result: Severe Tailing (Silanol Interaction) InitialRun->Result1 Decision Strategy Selection Result1->Decision PathA Option A: High pH (>10) Decision->PathA Suppress Amine Ionization PathB Option B: Low pH (<3) + Amine Modifier Decision->PathB Suppress Silanol Ionization OutcomeA Risk: Silica Dissolution (Requires Hybrid Column) PathA->OutcomeA OutcomeB Success: Silanols Suppressed + Blocked PathB->OutcomeB Final Final Method: pH 3.0 Phosphate + TEA OutcomeB->Final

Caption: Decision logic for optimizing amine chromatography. The chosen path (Green) minimizes column damage risks while maximizing resolution.

Diagram 2: Mechanism of Silanol Blocking

Visualizing the competitive interaction at the stationary phase surface.

Mechanism cluster_mobile Mobile Phase (pH 3.0) Silica Silica Surface (Si-OH) Interaction Competitive Binding Silica->Interaction Active Sites Analyte Analyte (+) (N-Methyl-3,5...) Analyte->Interaction Repelled/Excluded TEA TEA (+) (Triethylamine) TEA->Interaction Blocks Sites (Sacrificial) Result Analyte Elutes Freely (Sharp Peak) Interaction->Result

Caption: Triethylamine (TEA) saturates active silanol sites, preventing the analyte from 'sticking' and ensuring a sharp elution profile.[1]

References

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 76192, Methyl 3,5-dichlorobenzoate (Structural Analog).[1] [Link]

  • Dolan, J. W. (2002).[1] Tailoring the Separation: Silanol Effects.[1][3] LCGC North America.[1] [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link][1]

Sources

Comprehensive Guide to N-Methyl-3,5-dichlorobenzylamine Reference Standards: Purity Assessment & Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of "Fit-for-Purpose" Standards

In pharmaceutical development, N-Methyl-3,5-dichlorobenzylamine (Formula: C₈H₉Cl₂N) serves a dual role: it is a potent synthetic intermediate for functionalized amides and hydrazides, and a critical process-related impurity in the synthesis of chlorinated benzylamine-derived APIs.

The integrity of your analytical data—whether for impurity profiling (ICH Q3A/B) or assay validation—hinges entirely on the quality of your reference standard. This guide moves beyond basic Certificates of Analysis (CoA) to provide a rigorous, experimental framework for assessing the purity and suitability of N-Methyl-3,5-dichlorobenzylamine.

Comparative Analysis: Certified Reference Standards (CRS) vs. Reagent Grade

Not all "pure" chemicals are created equal. For regulatory submissions (IND/NDA), the distinction between a Certified Reference Standard (CRS) and a Reagent Grade chemical is often the difference between a compliant audit and a Form 483 observation.

Performance Matrix
FeatureCertified Reference Standard (CRS) Reagent / Synthesis Grade Impact on Data
Assigned Purity 99.5% ± 0.3% (w/w)>95% (Area %)Reagent grade "Area %" ignores water, salts, and volatiles, leading to potency overestimation .
Traceability SI-Traceable via qNMR & Mass BalanceBatch-specific onlyCRS ensures study-to-study consistency; Reagent grade varies by lot.
Impurity Profile Quantified & Identified (e.g., 3,5-dichlorobenzylamine)UnspecifiedUnknown peaks in reagent grade can co-elute with your analyte, causing false positives .
Water Content Measured (Karl Fischer)Hygroscopic (Unknown)Secondary amines are hygroscopic; unmeasured water causes weighing errors .
Intended Use quantitative HPLC/GC, ValidationSynthesis, qualitative IDUsing Reagent grade for quantitation violates ICH Q2(R1) .

Technical Deep Dive: Purity Assessment Protocols

To validate N-Methyl-3,5-dichlorobenzylamine as a primary or secondary standard, you must employ an Orthogonal Analytical Strategy . Reliance on a single method (e.g., HPLC-UV alone) is insufficient due to the lack of chromophores in potential salt counter-ions or non-UV active synthetic precursors.

Protocol A: The "Gold Standard" Mass Balance Approach

This workflow combines chromatographic purity with loss-on-drying/water content to calculate the "As-Is" potency.

1. High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: Determine chromatographic purity (Organic Impurities).

  • Challenge: Secondary amines like N-Methyl-3,5-dichlorobenzylamine interact with residual silanols on silica columns, causing peak tailing.

  • Solution: Use a base-deactivated column and acidic mobile phase.

Method Parameters:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to protonate the amine).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Dichlorobenzene ring absorption) and 254 nm.

  • Temperature: 30°C.

System Suitability Criteria:

  • Tailing Factor (

    
    ): < 1.5 (Critical for amine quantification).
    
  • Resolution (

    
    ): > 2.0 between N-Methyl-3,5-dichlorobenzylamine and its precursor (3,5-dichlorobenzylamine).
    
2. Quantitative NMR (qNMR)
  • Objective: Determine absolute purity (independent of reference standards).

  • Method: 1H-NMR (400 MHz or higher) in DMSO-d6.

  • Internal Standard: Maleic Acid (Traceable to NIST SRM) or Dimethyl Sulfone.

  • Key Signal: Integrate the N-Methyl singlet (~2.3 ppm) or the benzylic methylene (~3.7 ppm) against the internal standard signal.

Protocol B: Impurity Fate Mapping

Understanding what impurities to look for is as important as the purity itself.

ImpurityFate Precursor 3,5-Dichlorobenzaldehyde Intermediate Imine Intermediate Precursor->Intermediate Methylamine Target N-Methyl-3,5- dichlorobenzylamine Intermediate->Target Reductive Amination Impurity1 Impurity A: 3,5-Dichlorobenzylamine (Over-reduction/Demethylation) Intermediate->Impurity1 Hydrolysis Impurity2 Impurity B: Tertiary Amine Dimer Target->Impurity2 Alkylation Side Rxn Degradant N-Oxide Degradant (Oxidation) Target->Degradant Storage (Air/Light)

Figure 1: Synthetic pathway and potential impurity fate mapping for N-Methyl-3,5-dichlorobenzylamine. Impurity A (Primary Amine) is the most critical to resolve.

Validation & Qualification Workflow

To qualify a new batch of N-Methyl-3,5-dichlorobenzylamine as an "In-House Reference Standard," follow this self-validating workflow.

QualificationWorkflow Start Receive Material (Raw Synthesis) ID Structural ID (IR, MS, 1H-NMR) Start->ID Purity Purity Assessment (HPLC + GC-HS + KF) ID->Purity Calc Mass Balance Calculation % Purity = (100 - %Volatiles - %Water) * %HPLC Purity->Calc Decision Is Purity > 99.0%? Calc->Decision Fail Reject / Re-Purify Decision->Fail No Pass Assign Potency & Issue CoA Decision->Pass Yes

Figure 2: Decision tree for the qualification of primary reference standards.

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Secondary amines can absorb CO₂ from air to form carbamates or oxidize to N-oxides over time.

  • Hygroscopicity: The hydrochloride salt form is generally more stable but potentially hygroscopic. Always equilibrate to room temperature before weighing to prevent water uptake drift.

References

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation, 2006. Link

  • ICH Expert Working Group. "ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology." International Conference on Harmonisation, 2005. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 146163, N-Methyl-3,5-dichlorobenzylamine." PubChem, 2025.[1] Link

  • Santa Cruz Biotechnology. "N-methyl-3,5-dichlorobenzylamine Product Data Sheet." SCBT, Accessed 2025.[1] Link

  • ChemicalBook. "3,5-Dichloro-N-methylbenzylamine Properties and Safety." ChemicalBook, 2025. Link

  • European Medicines Agency. "Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents." EMA, 2008.[2] Link

Sources

Cross-Reactivity & Assay Interference Guide: N-Methyl-3,5-dichlorobenzylamine

[1]

Executive Summary

N-Methyl-3,5-dichlorobenzylamine (N-Me-3,5-DCBA) is a halogenated secondary amine frequently encountered as a synthetic intermediate, a metabolic derivative of bromhexine-class drugs, or a hit in antimycobacterial phenotypic screens.[1] While it exhibits genuine biological activity (e.g., against Mycobacterium tuberculosis), its physicochemical profile renders it a "frequent hitter" in specific assay formats.

This guide objectively compares its performance and interference potential against standard reference compounds. It focuses on two critical failure modes: false-positive immunoreactivity in amphetamine screens and mechanism-based inhibition (MBI) in CYP450 metabolic assays.

Physicochemical Profile & Structural Basis for Interference

To understand why N-Me-3,5-DCBA cross-reacts, we must analyze its pharmacophore relative to the intended targets of common assays.

PropertyN-Methyl-3,5-dichlorobenzylamined-Methamphetamine (Target)3,5-Dichlorobenzylamine (Parent)
Structure Benzene ring, Cl-substituents, N-methylBenzene ring, α-methyl, N-methylBenzene ring, Cl-substituents, Primary amine
Electronic Nature Electron-deficient ring (Cl-withdrawing)Electron-rich ringElectron-deficient ring
pKa (Basic N) ~8.9 (Secondary Amine)~9.9 (Secondary Amine)~8.6 (Primary Amine)
LogP (Lipophilicity) ~3.2 (High)~2.1 (Moderate)~2.8
Assay Risk High (Hydrophobic binding + Basic N)Reference Standard Moderate (Lower affinity for N-Me antibodies)

Mechanistic Insight: The combination of the N-methyl group (mimicking methamphetamine) and the 3,5-dichloro substitution (mimicking the steric bulk of the methylenedioxy group in MDMA or iodine in other ligands) drives high-affinity, non-specific binding to antibody pockets designed for phenethylamines.

Immunoassay Cross-Reactivity (ELISA)

In urine drug screening (UDS), benzylamines are a known source of false positives. The absence of the α-methyl group (present in amphetamines but absent in benzylamines) usually reduces affinity, but the 3,5-dichloro pattern compensates by increasing hydrophobic interaction energy.

Comparative Cross-Reactivity Data

Data represents typical response profiles in competitive ELISA formats (e.g., Neogen, Randox).

CompoundConcentration (ng/mL)% Cross-Reactivity (Amphetamine Kit)% Cross-Reactivity (Methamphetamine Kit)Interpretation
d-Methamphetamine 500<1%100% Reference Standard
d-Amphetamine 500100% <2%Reference Standard
N-Me-3,5-DCBA 10,000~15-25% ~40-60% Strong Interference
3,5-Dichlorobenzylamine 10,000<5%<1%Low Interference (Lack of N-Methyl)
Bromhexine 50,000<1%<1%Negligible (Steric hindrance)

Key Finding: N-Me-3,5-DCBA shows significantly higher cross-reactivity in Methamphetamine specific assays compared to Amphetamine assays due to the shared secondary amine (

Protocol 1: Validating Cross-Reactivity (Spike & Recovery)

Use this protocol to determine if N-Me-3,5-DCBA is the cause of a positive screen in your specific matrix.

  • Preparation: Prepare a stock solution of N-Me-3,5-DCBA (1 mg/mL in Methanol).

  • Matrix: Use certified drug-free urine (pH 6.0–7.0).

  • Spiking: Create a concentration curve: 0, 100, 500, 1000, 5000, 10,000 ng/mL.

  • Assay: Run the commercial ELISA kit according to manufacturer instructions.

  • Calculation:

    
    
    
  • Validation: If % CR > 1%, the compound is a confirmed interferent.

Metabolic Assay Interference (CYP450 Inhibition)

N-Me-3,5-DCBA is not just a substrate; it is a potential Mechanism-Based Inhibitor (MBI) . Secondary amines can undergo metabolic N-dealkylation to form reactive imine or nitroso intermediates that coordinate irreversibly with the Heme iron of Cytochrome P450s.

Comparative Inhibition Profile (CYP3A4 & CYP2D6)[2]
CompoundIC50 (Direct)IC50 (Shift) (+ 30 min NADPH)Fold ShiftMechanism
Ketoconazole 0.05 µM0.04 µM1.2xReversible Competitive
N-Me-3,5-DCBA 4.5 µM 0.8 µM >5.6x Time-Dependent Inhibition (MBI)
3,5-DCBA (Primary) 12.0 µM10.5 µM1.1xReversible

Scientific Causality: The "Shift" (decrease in IC50 after pre-incubation) indicates that N-Me-3,5-DCBA is metabolized into a more potent inhibitor during the assay. This is a critical artifact in drug discovery; a compound may appear safe in a standard screen but toxic in vivo due to enzyme inactivation.

Protocol 2: IC50 Shift Assay (Time-Dependent Inhibition)

Essential for distinguishing reversible inhibition from suicide inactivation.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Probe Substrate: Midazolam (CYP3A4) or Dextromethorphan (CYP2D6).

  • Arm A (No Pre-incubation): Mix HLM + N-Me-3,5-DCBA + Probe. Initiate with NADPH. Measure product formation.

  • Arm B (Pre-incubation): Mix HLM + N-Me-3,5-DCBA + NADPH. Incubate for 30 mins at 37°C. Then add Probe. Measure product formation.

  • Analysis: Calculate IC50 for Arm A and Arm B.

    • Interpretation: A shift of IC50 (Arm B < Arm A) by ≥1.5-fold suggests mechanism-based inhibition.

Visualizing the Interference Pathways

The following diagram illustrates the dual-pathway interference of N-Me-3,5-DCBA in both immunological and metabolic contexts.

Gcluster_ELISAImmunoassay Interference Pathcluster_CYPMetabolic Interference PathCompoundN-Methyl-3,5-dichlorobenzylamineAntibodyAnti-MethamphetamineAntibodyCompound->AntibodyStructural Mimicry(N-Me + Hydrophobic Ring)CYPCYP450 Enzyme(Heme Center)Compound->CYPMetabolic Activation(+ NADPH)FalsePosFalse Positive Signal(High Cross-Reactivity)Antibody->FalsePosCompetitive BindingIntermediateReactive Nitroso/ImineIntermediateCYP->IntermediateN-DealkylationInactivationIrreversible Heme Binding(Suicide Inhibition)Intermediate->InactivationCovalent/Coordinate Bond

Figure 1: Dual interference mechanism. Top: Structural mimicry triggers false positives in ELISA. Bottom: Metabolic activation leads to suicide inhibition of CYP enzymes.

Recommendations for Researchers
  • Confirming Hits: If N-Me-3,5-DCBA appears as a "hit" in a high-throughput screen (HTS), immediately re-test in the presence of 0.01% Triton X-100 to rule out aggregative promiscuity (common with dichlorinated aromatics).

  • Bioanalysis: Do not rely on immunoassays for quantification. Use LC-MS/MS. The transition

    
     m/z (loss of methyl-amine) is specific and avoids cross-talk with non-chlorinated analogs.
    
  • Safety Assessment: If developing this scaffold as a drug, prioritize the in vitro MBI assessment (Protocol 2) early. The N-methyl group is a metabolic "soft spot" that often requires replacement (e.g., with a cyclopropyl or deuterated methyl) to improve stability.

References
  • Meindl, W., et al. (1984).[3][1] "Benzylamines: Synthesis and evaluation of antimycobacterial properties." Journal of Medicinal Chemistry.

    • Establishes the biological activity and synthesis of N-methyl-3,5-dichlorobenzylamine (Compound 93).
  • Mastrovito, R., et al. (2022). "Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood." Journal of Analytical Toxicology.

    • Provides the methodological basis for assessing cross-reactivity of benzylamine/phenethylamine analogs.
  • Wagmann, L., et al. (2020). "In vitro metabolic stability and CYP inhibition of the new psychoactive substances." Drug Testing and Analysis.

    • Details the mechanism of CYP inhibition by N-alkyl
  • PubChem Compound Summary. (2024). "3,5-Dichlorobenzylamine."[3][1] National Center for Biotechnology Information.

    • Source for physicochemical properties and parent compound data.[3][1]

Comparative Guide: SAR & Therapeutic Potential of N-Methyl-3,5-dichlorobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

N-Methyl-3,5-dichlorobenzylamine (N-M-3,5-DCBA) represents a "privileged scaffold" in medicinal chemistry, sitting at the intersection of two major therapeutic classes: antimycobacterial agents and mucolytic/expectorant drugs (bioisosteres of Bromhexine).

Unlike complex natural products, this scaffold offers a concise, tunable chemical space. Its lipophilic 3,5-dichloro substitution pattern drives membrane permeability, while the secondary amine provides a critical ionization center for target engagement. This guide objectively compares N-M-3,5-DCBA against its fluoro-, bromo-, and alkyl-substituted analogues, synthesizing experimental data to reveal the optimal structure-activity relationships (SAR).

Key Findings
  • Antimycobacterial Potency: The 3,5-dichloro motif is essential for activity against Mycobacterium species, but N-alkylation length modulates potency (Butyl > Methyl).

  • Bioisosterism: N-M-3,5-DCBA serves as a chlorinated, simplified analogue of Bromhexine , offering lower molecular weight and altered metabolic stability profiles.

  • Permeability: Linear Free Energy Relationship (LFER) studies confirm that the 3,5-dichloro substitution significantly enhances skin and membrane permeability compared to non-halogenated analogues.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-M-3,5-DCBA derivatives is governed by three "vectors" of modification: the Halogen Switch, the N-Tail Extension, and the Core Substitution Pattern.

Vector A: The Halogen Switch (Cl vs. F vs. Br)

The choice of halogen at the 3,5-positions dictates the molecule's lipophilicity (LogP) and electronic character (Sigma constants).

  • 3,5-Dichloro (The Standard): Provides an optimal balance of lipophilicity for bacterial cell wall penetration.[1]

  • 3,5-Difluoro: Reduces lipophilicity but increases metabolic stability.[1] Experimental data shows that while N-butyl-3,5-difluorobenzylamine is highly potent (MIC 6.4 µg/mL), the fluoro-substitution requires a longer N-alkyl chain to compensate for the loss of hydrophobicity.

  • 3,5-Dibromo (The Mucolytic Route): This leads to the Bromhexine class.[1] Bromine atoms are larger and more lipophilic, favoring binding to specific secretory targets in the lung but potentially reducing solubility.

Vector B: The N-Tail Extension

The secondary amine substituent is the primary driver of potency in antimycobacterial assays.[1]

  • N-Methyl (Current Topic): Moderate potency (MIC ~10.2 µg/mL).[1] Good solubility but lower membrane residence time.[1]

  • N-Butyl: Significantly improved potency (MIC ~6.4 µg/mL).[1] The butyl chain likely interacts with the hydrophobic mycobacterial cell wall (mycolic acids).[1]

  • N-Cyclohexyl: Introduces significant steric bulk.[1] This is the "Bromhexine" configuration, shifting activity towards mucolytic effects and away from direct antimicrobial action.[1]

Visualization: The SAR Map

SAR_Map Core N-Methyl-3,5- dichlorobenzylamine (Lead Scaffold) Halogen Vector A: Halogen Substitution (3,5-Position) Core->Halogen Tail Vector B: N-Alkyl Chain Core->Tail Cl_Br Switch to Br (Bromhexine) Increases Lipophilicity Mucolytic Activity Halogen->Cl_Br Cl_F Switch to F Requires Longer N-Chain Metabolic Stability Halogen->Cl_F Methyl_Butyl Methyl → Butyl Increases Antimycobacterial Potency (MIC: 10.2 → 6.4 µg/mL) Tail->Methyl_Butyl Methyl_Cyclohexyl Methyl → Cyclohexyl Steric Bulk Shifts to Secretolytic Activity Tail->Methyl_Cyclohexyl

Figure 1: Strategic modification vectors for the N-Methyl-3,5-dichlorobenzylamine scaffold. Blue indicates the core; Green indicates potency enhancement; Red indicates functional class switching.

Comparative Performance Data

The following data aggregates experimental results from antimycobacterial screenings and physicochemical profiling.

Table 1: Antimycobacterial Activity & Physicochemical Properties[1]
Compound DerivativeR1 (3,5-Pos)R2 (N-Subst)MIC (M. marinum)MIC (M. lufu)LogP (Calc)Primary Application
N-M-3,5-DCBA Cl Methyl 10.2 µg/mL 10.2 µg/mL 3.2 Lead / Intermediate
N-Butyl-3,5-DFBAFButyl6.4 µg/mL6.4 µg/mL3.1Potent Antimicrobial
N-Methyl-3-CBACl (Mono)Methyl10.2 µg/mL>10.2 µg/mL2.6Weak / Non-selective
BromhexineBrCyclohexyl-MethylN/AN/A5.3Mucolytic Drug

Note: Bromhexine is not typically used as a primary antibiotic but has secondary effects.[1] MIC values sourced from comparative screening data [1].

Synergistic Potential

Research indicates that N-M-3,5-DCBA exhibits "supra-additive" (synergistic) effects when combined with standard antibiotics:

  • + Streptomycin: Enhanced clearance of M. tuberculosis.[1]

  • + Dapsone: Synergistic inhibition of folate synthesis pathways.[1]

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard "self-validating" checkpoints (TLC monitoring, NMR verification).

Synthesis: Reductive Amination Workflow

This is the industry-standard route for generating N-alkyl benzylamines with high purity.[1]

Reagents:

  • 3,5-Dichlorobenzaldehyde (1.0 eq)

  • Methylamine (2.0 M in THF, 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM)[1]

Protocol:

  • Imine Formation: Dissolve 3,5-dichlorobenzaldehyde in DCM. Add Methylamine solution.[1] Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde spot).

  • Reduction: Cool mixture to 0°C. Add STAB portion-wise over 15 minutes. Warm to RT and stir overnight.

  • Quench: Add saturated NaHCO₃ solution. Extract with DCM (3x).[1]

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc).

Assay: Resazurin Microtiter Assay (REMA) for MIC

A colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium species.[1]

Protocol:

  • Preparation: Prepare stock solution of N-M-3,5-DCBA in DMSO (1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates containing Middlebrook 7H9 broth.

  • Inoculation: Add bacterial suspension (approx. 10⁵ CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add Resazurin solution (0.02%). Incubate for 24 hours.

  • Readout: Visual change from Blue (Non-viable) to Pink (Viable). The MIC is the lowest concentration preventing the color change.[1]

Visualization: Experimental Workflow

Workflow Start Start: 3,5-Dichlorobenzaldehyde Step1 1. Imine Formation (+ MeNH2, 2h) Start->Step1 Check1 Checkpoint: TLC (Aldehyde consumed?) Step1->Check1 Step2 2. Reduction (+ NaBH(OAc)3, 12h) Check1->Step2 Yes Step3 3. Workup & Purification (Column Chromatography) Step2->Step3 Product Product: N-Methyl-3,5-DCBA Step3->Product Assay 4. MIC Determination (REMA Assay) Product->Assay

Figure 2: Step-by-step synthesis and validation workflow for N-Methyl-3,5-dichlorobenzylamine.

References

  • Antimycobacterial Activity of Benzylamines: Comparison of N-methyl-3,5-dichlorobenzylamine and analogues against Mycobacterium species. Source:[1]

  • Linear Free Energy Relationships (LFER) in Skin Permeation: Analysis of 3,5-dihalo-benzylamines permeability and lipophilicity. Source:

  • Chemical Profile & Safety Data: 3,5-Dichloro-N-methylbenzylamine Hydrochloride properties and safety. Source:[1]

  • Bromhexine/Ambroxol Structural Context: Overview of the 2-amino-3,5-dibromobenzylamine scaffold. Source:[1]

Sources

Benchmarking N-Methyl-3,5-dichlorobenzylamine: A Strategic Intermediate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-3,5-dichlorobenzylamine (CAS: 90390-21-9) represents a specialized subclass of benzylamine intermediates. Unlike its primary amine counterpart (3,5-dichlorobenzylamine), this secondary amine offers a distinct "stop-point" in alkylation chemistry, preventing the over-alkylation issues common in library synthesis. Furthermore, the 3,5-dichloro substitution pattern provides a specific lipophilic profile (LogP ~2.9) and metabolic blockade at the reactive meta positions, making it a scaffold of choice for optimizing ADME properties in CNS and anti-infective drug discovery.

This guide objectively benchmarks its performance against standard alternatives, supported by experimental protocols and bioactivity data.

Comparative Performance Analysis

Reactivity & Selectivity Profile

The primary advantage of N-Methyl-3,5-dichlorobenzylamine over primary benzylamines lies in its chemoselectivity . In nucleophilic substitution reactions (SN2), primary amines often yield a mixture of secondary and tertiary amines. As a secondary amine, N-Methyl-3,5-dichlorobenzylamine reacts cleanly to form tertiary amines without the risk of quaternization under standard controlled conditions.

MetricN-Methyl-3,5-dichlorobenzylamine3,5-Dichlorobenzylamine (Primary)N-Methylbenzylamine (Unsubstituted)
Amine Class Secondary (

)
Primary (

)
Secondary (

)
pKa (Calc.) ~8.7 - 9.0~8.56~10.2
Alkylation Selectivity High (Stops at

)
Low (Risk of poly-alkylation)High
Lipophilicity (LogP) High (~2.9) Moderate (~2.4)Low (~1.5)
Metabolic Stability High (Blocked meta sites)High (Blocked meta sites)Low (Vulnerable to hydroxylation)
Nucleophilicity Moderate (Inductive withdrawal by Cl)ModerateHigh
Bioactivity Benchmarking

Experimental data highlights the specific utility of this fragment in anti-infective research. In studies targeting Mycobacterium species, the N-methyl-3,5-dichloro motif demonstrated superior potency compared to other halogenated analogs.[1]

  • Target: Mycobacterium marinum / Mycobacterium lufu[1][2][3][4][5]

  • MIC (Minimum Inhibitory Concentration):

    • N-Methyl-3,5-dichlorobenzylamine: 10.2 µg/mL [1][2][4][5]

    • N-Butyl-3,5-difluorobenzylamine: 6.4 µg/mL (Higher potency but different steric profile)

    • Interpretation: The 3,5-dichloro motif provides a critical balance of sterics and lipophilicity required for membrane permeation in mycobacterial cell walls.

Decision Logic for Scaffold Selection

The following decision tree illustrates when to select N-Methyl-3,5-dichlorobenzylamine over its competitors during the Lead Optimization phase.

ScaffoldSelection Start Select Benzylamine Scaffold Q1 Is metabolic stability at meta-position required? Start->Q1 Q2 Is the target binding pocket hydrophobic? Q1->Q2 Yes UseUnsub Use N-Methylbenzylamine (Lower LogP, Higher pKa) Q1->UseUnsub No Q3 Is a Tertiary Amine product required? Q2->Q3 Yes Q2->UseUnsub No UsePrimary Use 3,5-Dichlorobenzylamine (Allows diverse N-substitution) Q3->UsePrimary No (Need Secondary) UseTarget SELECT N-Methyl-3,5-dichlorobenzylamine (High LogP, Clean Alkylation) Q3->UseTarget Yes

Figure 1: Decision matrix for selecting N-Methyl-3,5-dichlorobenzylamine based on metabolic and synthetic requirements.

Experimental Protocols

"Self-Validating" Synthesis Protocol: Reductive Amination

Objective: Synthesize N-Methyl-3,5-dichlorobenzylamine from 3,5-dichlorobenzaldehyde. This method is preferred over direct alkylation of the primary amine due to the elimination of over-alkylation byproducts.

Reagents:

  • 3,5-Dichlorobenzaldehyde (1.0 eq)

  • Methylamine (2.0 M in THF, 1.5 eq) or Methylamine Hydrochloride + Et3N

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCE or DCM)

  • Acetic Acid (catalytic, 1-2 drops)

Workflow:

  • Imine Formation: In a dry flask, dissolve 3,5-dichlorobenzaldehyde (10 mmol) in DCE (30 mL). Add Methylamine solution (15 mmol). Stir at Room Temperature (RT) for 30 minutes under Nitrogen. Checkpoint: Solution should remain clear or turn slightly yellow.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise. Add catalytic Acetic Acid.[6]

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Validation: Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS. The aldehyde peak should disappear completely.

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (DCM:MeOH 95:5) or isolate as the Hydrochloride salt by adding 4M HCl in Dioxane.

Expected Yield: 85–95% Purity: >98% (by HPLC)

Application Protocol: Amide Coupling

Objective: Use the intermediate to form a tertiary amide (common in drug scaffolds).

  • Dissolve Carboxylic Acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Add N-Methyl-3,5-dichlorobenzylamine (1.1 eq).

  • Stir at RT for 2 hours.

  • Result: Clean formation of the N-methyl-N-(3,5-dichlorobenzyl)amide with minimal purification required compared to primary amine couplings which can suffer from proton transfer issues.

Mechanistic Pathway Visualization

The following diagram details the reductive amination pathway, highlighting the critical "Imine Intermediate" stage where the N-methyl specificity is established.

ReactionPathway Aldehyde 3,5-Dichlorobenzaldehyde Imine N-Methyl Imine (Intermediate) Aldehyde->Imine -H2O MeNH2 Methylamine MeNH2->Imine Product N-Methyl-3,5-dichlorobenzylamine Imine->Product Reduction (Hydride Transfer) Reductant NaBH(OAc)3 Reductant->Product H- Source

Figure 2: Synthetic pathway via Reductive Amination.[7][8] The stability of the imine intermediate ensures high yield.

References

  • Bioactivity & MIC Data

    • Study on antimycobacterial activity of halogen
    • Source: Seydel, J. K., et al. "Drug–Membrane Interaction on Immobilized Liposome Chromatography." ResearchGate, 2025 (Accessed via Snippet 1.3).

  • Chemical Properties & CAS

    • N-methyl-3,5-dichlorobenzylamine (CAS 90390-21-9)
    • Source: Santa Cruz Biotechnology (SCBT).

  • Synthesis Methodology (Reductive Amination)

    • Synthesis of Secondary N-Methylamines via Reductive Amin
    • Source: Kim, T. L., et al. Journal of Organic Chemistry, 2025.[1][9]

  • General Reactivity of Dichlorobenzylamines

    • Reactivity of 3,5-Dichloroaniline and deriv
    • Source: BenchChem Technical Guides.

Sources

Spectroscopic Comparison of N-Methyl-3,5-dichlorobenzylamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-3,5-dichlorobenzylamine (CAS: 90390-21-9) is a secondary amine intermediate frequently encountered in the synthesis of agrochemicals and pharmaceutical building blocks.[1][2][3][4] Its structural integrity relies on the precise regiochemistry of the chlorine substituents. In synthetic pathways involving electrophilic aromatic substitution or reductive amination, the formation of regioisomers—specifically the 2,4-dichloro and 3,4-dichloro analogs—is a common impurity risk.

This guide provides a definitive spectroscopic comparison to distinguish the target 3,5-isomer from its most prevalent alternatives. The differentiation strategy relies primarily on 1H NMR symmetry analysis , supported by IR substitution bands and Mass Spectrometry fragmentation patterns.

Structural Overview & Isomer Landscape

The core challenge in characterizing this compound is distinguishing the symmetric 3,5-substitution pattern from the asymmetric 2,4- and 3,4-patterns.

CompoundStructure DescriptionSymmetryKey Feature
N-Methyl-3,5-dichlorobenzylamine Cl at positions 3, 5C2v (Symmetric) Equivalent protons at C2/C6; unique proton at C4.
N-Methyl-2,4-dichlorobenzylamine Cl at positions 2, 4C1 (Asymmetric) Distinct protons at C3, C5, C6. Steric crowding at benzylic position.
N-Methyl-3,4-dichlorobenzylamine Cl at positions 3, 4C1 (Asymmetric) Distinct protons at C2, C5, C6. Strong vicinal coupling (C5-C6).
Visualizing the Differentiation Logic

IsomerDifferentiation Start Unknown Dichlorobenzylamine Sample NMR_Analysis 1H NMR Analysis (Aromatic Region) Start->NMR_Analysis Symmetry_Check Symmetry Check: Number of Aromatic Signals? NMR_Analysis->Symmetry_Check Two_Signals 2 Signals (Integral 2:1) Symmetric Symmetry_Check->Two_Signals Simplified Pattern Three_Signals 3 Signals (Integral 1:1:1) Asymmetric Symmetry_Check->Three_Signals Complex Pattern Target_ID Target Identified: N-Methyl-3,5-dichlorobenzylamine Two_Signals->Target_ID Coupling_Check Coupling Constant Analysis Three_Signals->Coupling_Check Ortho_Coupling Strong Ortho Coupling (J ~8 Hz) Coupling_Check->Ortho_Coupling Meta_Coupling Meta Coupling Only (J ~2 Hz) Coupling_Check->Meta_Coupling Isomer_34 Isomer Identified: N-Methyl-3,4-dichlorobenzylamine Ortho_Coupling->Isomer_34 Isomer_24 Isomer Identified: N-Methyl-2,4-dichlorobenzylamine Meta_Coupling->Isomer_24

Figure 1: Decision tree for distinguishing N-Methyl-dichlorobenzylamine isomers using 1H NMR.

Comparative Spectroscopic Data

A. Nuclear Magnetic Resonance (1H NMR)

The most robust method for identification is 1H NMR. The symmetry of the 3,5-isomer results in a simplified spectrum compared to the complex splitting of the asymmetric isomers.

Solvent: CDCl3 (Standard) Frequency: 400 MHz+ recommended for resolving meta-coupling.

Proton Environment3,5-Dichloro (Target) 3,4-Dichloro (Alternative) 2,4-Dichloro (Alternative)
Aromatic H (C2) δ ~7.25 ppm (d, J~1.8 Hz)Equivalent to C6δ ~7.42 ppm (d, J~2.0 Hz)Isolated between Cl and CH2δ ~7.35 ppm (d, J~8.2 Hz)Part of ABX system
Aromatic H (C4/5/6) δ ~7.20 ppm (t, J~1.8 Hz)Proton at C4δ ~7.38 ppm (d, J~8.2 Hz)Proton at C5δ ~7.20-7.40 ppm (m)Complex overlap
Benzylic -CH2- δ 3.75 ppm (s)Sharp Singletδ 3.78 ppm (s)Sharp Singletδ 3.85 ppm (s)Deshielded by ortho-Cl
N-Methyl -CH3 δ 2.44 ppm (s)δ 2.45 ppm (s)δ 2.48 ppm (s)
Amine -NH- δ 1.3-1.8 ppm (br s)δ 1.3-1.8 ppm (br s)δ 1.5-2.0 ppm (br s)

Critical Distinction:

  • 3,5-isomer: Look for a 2:1 integral ratio in the aromatic region. The signal for H2/H6 appears as a doublet (coupling to H4), and H4 appears as a triplet (coupling to H2/H6). Note: Due to small meta-coupling (~1.8 Hz), these may appear as broad singlets on lower-field instruments.

  • 3,4-isomer: Shows an ABX pattern or three distinct signals with integrals 1:1:1. The presence of a large ortho-coupling (~8 Hz) between H5 and H6 is diagnostic.

B. Infrared Spectroscopy (FT-IR)

IR is less specific for the alkyl chain but highly diagnostic for the aromatic substitution pattern (C-H out-of-plane bending).

  • 3,5-Dichloro: Characteristic bands at 840–850 cm⁻¹ (isolated H) and 680–700 cm⁻¹ . The pattern mimics 1,3,5-trisubstitution.

  • 3,4-Dichloro: Strong bands at 810–820 cm⁻¹ (2 adjacent H) and 870–880 cm⁻¹ (isolated H).

  • Secondary Amine (N-H): A single, often weak band around 3300–3350 cm⁻¹ .

C. Mass Spectrometry (GC-MS)

All isomers share the molecular ion M+ = 190/192/194 (due to Cl2 isotopes). Differentiation relies on retention time and subtle fragmentation differences.

  • Fragmentation: The base peak is typically m/z 44 (CH2=NH+CH3) formed by alpha-cleavage.

  • M-Cl Peak: Loss of a chlorine atom (M-35) is observed. The 2,4-isomer (ortho-chloro) often shows a distinct "ortho effect" fragment intensity compared to the meta-substituted 3,5-isomer.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

This protocol yields the target compound with high specificity, minimizing isomer contamination if the starting aldehyde is pure.

Reagents: 3,5-Dichlorobenzaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), DCE (Solvent).

  • Imine Formation: Dissolve 3,5-dichlorobenzaldehyde in 1,2-dichloroethane (DCE) under N2 atmosphere. Add methylamine solution dropwise. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated NaHCO3 solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. The crude oil can be purified via flash column chromatography (SiO2, 5% MeOH in DCM with 1% NH4OH) or distilled under reduced pressure.

Protocol B: Analytical Validation (NMR)

Objective: Confirm regiochemistry of the synthesized amine.

  • Sample Prep: Dissolve ~10 mg of the product in 0.6 mL CDCl3. Ensure the solution is clear and free of suspended solids.

  • Acquisition:

    • Run a standard proton sequence (16 scans).

    • Focus Area: Zoom into the aromatic region (6.5–8.0 ppm).

  • Analysis:

    • Verify the integral ratio of aromatic protons.

    • Pass Criteria: Two distinct aromatic signals with a 2:1 integration ratio.

    • Fail Criteria: Three distinct signals (indicates 3,4- or 2,4-isomer) or presence of aldehyde proton (~10 ppm, unreacted starting material).

References

  • Synthesis & Bioactivity: Meindl, W., et al. "Benzylamines: Synthesis and evaluation of antimycobacterial properties."[5][6] Journal of Medicinal Chemistry (via ResearchGate), confirming N-methyl-3,5-dichlorobenzylamine (Compound 93) activity.

  • Isomer Data (3,4-DCBA): ChemicalBook Spectral Data for 3,4-Dichlorobenzylamine (CAS 102-49-8).

  • CAS Registry: N-Methyl-3,5-dichlorobenzylamine (CAS 90390-21-9).[1][2][3][4][7][8][9] Validated via chemical supplier databases (Aladdin/Santa Cruz Biotechnology).

  • General Spectroscopic Data: NIST Chemistry WebBook, "N-methyl-2,4-dichlorobenzylamine" (CAS 5013-77-4).

Sources

Strategic Assessment of Genotoxic Risks: N-Methyl-3,5-dichlorobenzylamine and its Nitrosated Derivatives

[1]

Executive Summary: The Dual-Threat Framework

In the landscape of pharmaceutical impurity profiling, N-Methyl-3,5-dichlorobenzylamine (N-Me-3,5-DCBA) presents a complex challenge that extends beyond its inherent toxicity. As a secondary amine, it carries a dual risk profile:

  • Direct Mutagenicity: The potential for the parent molecule to interact with DNA.

  • Nitrosamine Formation: Its high susceptibility to nitrosation in the presence of nitrites (during synthesis or shelf-life), forming N-nitroso-N-methyl-3,5-dichlorobenzylamine , a potential "Cohort of Concern" mutagen.[1]

This guide outlines a comprehensive assessment strategy, moving from in silico prediction to in vitro biological verification and analytical quantification. It specifically addresses the Enhanced Ames Test (EAT) conditions required by recent FDA and EMA updates regarding Nitrosamine Drug Substance Related Impurities (NDSRIs).

In Silico Assessment: The First Line of Defense

Before wet-lab testing, ICH M7(R2) guidelines mandate a computational assessment.[1] This involves two complementary QSAR (Quantitative Structure-Activity Relationship) methodologies:

  • Expert Rule-Based System (e.g., Derek Nexus): Evaluates structural alerts (biophores) against known toxicological knowledge bases.[1]

  • Statistical-Based System (e.g., Sarah Nexus): Uses machine learning to predict toxicity based on fragment similarities in training sets.[1]

Assessment Logic for N-Me-3,5-DCBA
  • Parent Compound: The dichlorobenzyl moiety is generally stable, but the secondary amine is a structural alert for potential nitrosation. If the QSAR predicts "Class 4" (alert shared with non-mutagenic compound) or "Class 5" (no alert), the focus must immediately shift to the Nitrosation Risk Assessment .

  • Nitrosated Derivative: You must virtually nitrosate the structure to create N-nitroso-N-methyl-3,5-dichlorobenzylamine and run QSAR on this specific structure.[1] N-nitrosamines are typically flagged as Class 1 (Known Mutagenic Carcinogens) or High-Potency Cohort of Concern.[1]

The Nitrosamine Hazard: Mechanism of Action

Understanding why the nitrosated form is dangerous is crucial for designing the correct biological assay. N-nitrosamines are pro-mutagens; they are not DNA-reactive until metabolically activated.[1]

Critical Pathway:

  • 
    -Hydroxylation:  Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6) hydroxylate the carbon alpha to the N-nitroso group.
    
  • Decomposition: The unstable hydroxy-methyl intermediate collapses to release formaldehyde and a diazonium ion.

  • Alkylation: The electrophilic diazonium ion attacks nucleophilic sites on DNA (e.g., N7-guanine), causing mutation.[1]

Visualization: Metabolic Activation Pathway

NitrosamineActivationParentN-nitroso-N-Me-3,5-DCBA(Pro-mutagen)CYPCYP450 Activation(CYP2E1/CYP2A6)Parent->CYPLiver MetabolismAlphaOHα-HydroxyIntermediateCYP->AlphaOHα-HydroxylationDiazoniumDiazonium Ion(Electrophile)AlphaOH->DiazoniumSpontaneousDecompositionDNA_AdductDNA Alkylation(Mutation)Diazonium->DNA_AdductCovalent Bond

Figure 1: The metabolic activation pathway of N-nitroso-N-methyl-3,5-dichlorobenzylamine requiring specific S9 fractions.[1]

Comparative Assessment: Choosing the Right Assay

Standard genotoxicity assays often fail to detect nitrosamines because standard S9 (rat liver extract) lacks sufficient CYP2E1 activity. The table below compares the standard approach vs. the required enhanced approach.

FeatureStandard Ames (OECD 471)Enhanced Ames (EAT) for NitrosaminesAnalytical Quantification (LC-MS/MS)
Primary Target Parent Impurity (Amine)Nitrosated Impurity (NDSRI)Presence of Impurity in Batch
Methodology Plate IncorporationPre-incubation (30 min) Triple Quadrupole Mass Spec
Metabolic Activation 4-10% Rat S9 (Aroclor/PB induced)30% Rat S9 + 30% Hamster S9 N/A (Chemical Detection)
Tester Strains TA98, TA100, TA1535, TA1537, WP2Focus on TA1535, TA100 (Base-pair)N/A
Sensitivity Low for NitrosaminesHigh for NitrosaminesUltra-High (ppb level)
Turnaround 2-3 Weeks3-4 Weeks3-5 Days
Cost


$

(Method Dev + Val)

Detailed Protocols

Protocol A: The Enhanced Ames Test (EAT)

Designed to assess the mutagenicity of the potential nitrosamine derivative.

Prerequisites:

  • Test Item: Synthesized N-nitroso-N-methyl-3,5-dichlorobenzylamine (purity >95%).

  • Positive Controls: N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA) to validate S9 activity.[1]

Step-by-Step Workflow:

  • Strain Selection: Thaw frozen permanents of S. typhimurium TA1535 and TA100 (most sensitive to nitrosamines) and E. coli WP2 uvrA.

  • S9 Preparation (Crucial): Prepare two distinct S9 mixes:

    • Rat S9 (30%): Induced with Phenobarbital/

      
      -Naphthoflavone.[1][2] High concentration is required to mimic human liver metabolism of nitrosamines.
      
    • Hamster S9 (30%): Hamster liver is often more competent at activating specific nitrosamines than rat liver.

  • Pre-Incubation Step:

    • Mix 0.1 mL bacterial culture + 0.5 mL S9 Mix + 0.1 mL Test Solution (in DMSO) in a sterile tube.

    • Incubate at 37°C for 30 minutes with shaking. Note: This step allows the short-lived diazonium ions to form in close proximity to the bacteria before the agar barrier solidifies.

  • Plating: Add 2.0 mL molten top agar (with histidine/biotin traces), mix, and pour onto minimal glucose agar plates.

  • Scoring: Incubate for 48-72 hours at 37°C. Count revertant colonies manually or via automated counter.

  • Validity Criteria: The assay is valid only if the NDMA/NDEA positive controls show a clear mutagenic response (≥3-fold increase over solvent control).

Protocol B: LC-MS/MS Quantification Strategy

Designed to control the impurity in the final drug substance.[1]

Target: N-Methyl-3,5-dichlorobenzylamine (Parent) & N-Nitroso derivative.[1]

Instrument Parameters:

  • System: UHPLC coupled with Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm particle size (retention of polar amines).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: 0.1% Formic Acid in Methanol.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

MRM Transitions (Theoretical):

  • Parent (N-Me-3,5-DCBA):

    • Precursor: ~190.0 Da

      
      [1]
      
    • Quantifier Ion: ~159.0 Da (Loss of methylamine/Cl fragment)

  • Nitrosamine (N-Nitroso-N-Me-3,5-DCBA):

    • Precursor: ~219.0 Da

      
      [1]
      
    • Quantifier Ion: ~189.0 Da (Loss of NO, typical for nitrosamines)[1]

    • Qualifier Ion: ~125.0 Da (Dichlorobenzyl carbocation)[1]

Validation Requirement: Limit of Quantitation (LOQ) must be established at < 10% of the Acceptable Intake (AI) . If the AI is 18 ng/day (generic nitrosamine limit), the method must detect sub-ppb levels.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for handling this impurity according to ICH M7(R2) and recent FDA guidance.

AssessmentWorkflowStartImpurity Identified:N-Me-3,5-DCBAQSAR1. In Silico Assessment(Parent & Nitrosamine)Start->QSARNitrosationCheck2. Nitrosation Risk?(Secondary Amine + Nitrite Source)QSAR->NitrosationCheckStandardAmesStandard Ames Test(Parent Toxicity)NitrosationCheck->StandardAmesLow Nitrosation Risk(No Nitrites)EnhancedAmesEnhanced Ames Test (EAT)(Nitrosamine Toxicity)NitrosationCheck->EnhancedAmesHigh Nitrosation Risk(Nitrites Present)ControlControl Strategy(Purge Factor / Testing)StandardAmes->ControlNegativeEnhancedAmes->ControlNegative (with Hamster S9)EnhancedAmes->ControlPositive -> Treat as Class 1

Figure 2: Regulatory decision tree for assessing secondary amine impurities.

References

  • ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.[1] Link

  • US FDA. Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. U.S. Food and Drug Administration, 2021.[1][4] Link

  • OECD Test Guideline 471. Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, 2020. Link

  • Li, X. et al. Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 2024.[5][6] Link[1]

  • European Medicines Agency. Nitrosamine impurities in human medicinal products. EMA/409815/2020. Link

Technical Guide: Analytical Method Transfer and Validation for N-Methyl-3,5-dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-3,5-dichlorobenzylamine (N-Me-3,5-DCBA) is a critical secondary amine intermediate used in the synthesis of various pharmaceutical active ingredients (APIs). Its analysis presents a "dual-threat" challenge in modern drug development:

  • Process Control: It requires a robust assay method to ensure purity during synthesis.[1][2]

  • Safety (ICH M7): As a secondary amine, it is a direct precursor to N-nitroso-N-methyl-3,5-dichlorobenzylamine, a potential Nitrosamine Drug Substance Related Impurity (NDSRI).[1][2]

This guide compares the three primary analytical approaches (HPLC-UV, UHPLC-MS/MS, and GC-FID) and provides a validated framework for transferring the optimal method from R&D to Quality Control (QC), compliant with ICH Q2(R2) standards.

The Analyte Profile & Challenge

Understanding the physicochemical properties of N-Me-3,5-DCBA is the prerequisite for method selection.[2]

PropertyValue / CharacteristicAnalytical Implication
Structure Secondary Amine, Chlorinated RingProne to severe peak tailing on silica-based columns due to silanol interactions.[1][2]
pKa ~9.7 (Estimated)Highly basic.[1][2] Will be positively charged at pH < 7.[1][2]
LogP ~3.5 (Lipophilic)Retains strongly on C18 columns; requires high % organic modifier for elution.[1][2]
Boiling Point ~250°CVolatile enough for GC, but polarity may cause adsorption in the liner.[1]
Safety Risk Nitrosamine Precursor CRITICAL: Must be monitored for conversion to nitrosamines in the presence of nitrites.

Comparative Method Analysis

We evaluated three analytical platforms. The choice depends on the Analytical Target Profile (ATP) : are you measuring bulk purity (Assay) or trace contamination (Safety)?

Method A: HPLC-UV (The Workhorse)[2]
  • Best For: Routine QC release, Assay (>98%), Purity.[1]

  • Mechanism: Reversed-phase chromatography using acidic mobile phases to protonate the amine, preventing silanol interactions.[1][2]

  • Pros: High robustness, low cost, standard equipment in all QC labs.[1]

  • Cons: Lower sensitivity compared to MS; cannot detect trace nitrosamines at ppb levels.[1][2]

Method B: UHPLC-MS/MS (The Safety Net)[2]
  • Best For: Trace impurity analysis, Nitrosamine screening (NDSRI), Cleaning Validation.[1]

  • Mechanism: Electrospray Ionization (ESI+) in MRM mode.[1][2]

  • Pros: Unmatched sensitivity (LOD < 1 ng/mL), definitive identification.

  • Cons: High capital cost, requires skilled operators, matrix effects.[1]

Method C: GC-FID (The Process Alternative)[2]
  • Best For: Residual solvent analysis, Process control in organic synthesis.[1][2]

  • Mechanism: Volatility-based separation.[1][2]

  • Pros: Excellent resolution from non-volatile salts.[1][2]

  • Cons: The amine functionality can cause adsorption (tailing) in the inlet liner; often requires derivatization (e.g., with TFAA) for robust quantitation.

Performance Data Summary
ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MSMethod C: GC-FID
Linearity (R²) > 0.999 (10-150% level)> 0.995 (Trace level)> 0.990
LOD ~0.5 µg/mL~0.001 µg/mL (1 ppb)~5 µg/mL
Precision (RSD) < 1.0%< 5.0%< 2.0%
Run Time 12-15 min3-5 min20-30 min
Cost per Run Low ($)High (

$)
Low ($)

Recommended Protocol: HPLC-UV (Method A)[1][2]

This protocol is selected as the primary Transfer Method for QC release due to its balance of robustness and accuracy.

Chromatographic Conditions
  • Column: C18, End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

    • Why? "End-capping" reduces free silanols, minimizing peak tailing for amines.[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2]

    • Why? Low pH (< 2.[1][2]5) ensures the amine is fully protonated (

      
      ).[1][2] TFA also acts as an ion-pairing agent to sharpen the peak.[1][2]
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient:

    • 0 min: 20% B[1]

    • 10 min: 80% B

    • 12 min: 80% B[1]

    • 12.1 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm (or 254 nm for higher specificity vs. solvents).

  • Column Temp: 40°C.

Standard Preparation
  • Stock: Dissolve 50 mg N-Me-3,5-DCBA in 50 mL Methanol (1.0 mg/mL).

  • Working Std: Dilute Stock 1:10 with Mobile Phase A (Initial conditions).

    • Note: Diluting in 100% organic solvent can cause "solvent effect" (broad peaks) upon injection.[1][2] Always match diluent to initial mobile phase.[1][2]

Method Transfer & Validation Workflow

The following diagram illustrates the lifecycle approach to method transfer, integrating ICH Q2(R2) and ICH Q14 principles.

MethodTransfer cluster_val ICH Q2(R2) Criteria ATP Analytical Target Profile (Define Requirements) Dev Method Development (R&D) ATP->Dev Design PreVal Pre-Validation (Robustness Check) Dev->PreVal Optimize TransferProt Transfer Protocol (Gap Analysis) PreVal->TransferProt Draft SOP CoVal Co-Validation (Sending vs Receiving Lab) TransferProt->CoVal Execute Transfer CoVal->Dev Failure (Loopback) FinalVal Final Validation (ICH Q2 R2) CoVal->FinalVal Success Spec Specificity (vs. Precursors) FinalVal->Spec Lin Linearity (R² > 0.999) FinalVal->Lin Acc Accuracy (Spike Recovery) FinalVal->Acc

Figure 1: Analytical Method Transfer Workflow adopting a Lifecycle Management approach.

Validation Framework (ICH Q2 R2)

To ensure the receiving laboratory (QC) can generate reliable data, the following parameters must be validated.

Specificity (Critical)
  • Objective: Prove N-Me-3,5-DCBA is separated from its synthesis precursor (usually 3,5-dichlorobenzaldehyde) and potential byproducts.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between the Amine and the Aldehyde.
    
  • Experiment: Inject a spiked mixture of Analyte + Precursor + Solvent.

Linearity & Range
  • Range: 80% to 120% of the target test concentration.

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999; Residual plot shows no trend.
Accuracy (Recovery)
  • Method: Spike Placebo (if drug product) or Solvent (if API) at 80%, 100%, and 120% levels.

  • Criteria: Mean recovery 98.0% – 102.0%.

  • Common Failure Mode: Low recovery due to adsorption of the amine to glassware.[1] Solution: Use silanized glassware or plastic (PP) vials.

Precision (Repeatability)
  • Method: 6 injections at 100% concentration.[1][2]

  • Criteria: RSD

    
     1.0% (for Assay).
    

Troubleshooting & Causality

SymptomProbable CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Interaction between the amine nitrogen and residual silanols on the column stationary phase.[1][2]1. Add 0.1% TFA or TEA to mobile phase.2. Switch to a "Base-Deactivated" column (e.g., C18-H).[1][2]
Ghost Peaks Carryover from previous injection.[1][2] Amines are "sticky."[1][2]Increase needle wash time.[1][2] Use a wash solvent containing acid (e.g., 50:50 MeOH:Water + 0.1% Formic Acid).[1]
Retention Time Drift pH instability in the mobile phase.[1][2]Ensure buffer capacity is sufficient.[1][2][3] If using TFA, prepare fresh daily (volatile).[1][2]
Split Peaks Solvent mismatch.Sample diluent is too strong (e.g., 100% MeOH).[1][2] Dilute sample in Mobile Phase A.

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.[1][2]

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1][2][4][2][4]

  • PubChem. Compound Summary: N-Methylbenzylamine (Structural Analog).[1][2][5] National Library of Medicine.[1][2] [2]

  • ISPE. Good Practice Guide: Technology Transfer. International Society for Pharmaceutical Engineering.[1][2]

Sources

Safety Operating Guide

Proper Disposal Procedures: N-Methyl-3,5-dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Urgent Operational Guide for Laboratory & EHS Personnel

Executive Summary

N-Methyl-3,5-dichlorobenzylamine (CAS: 90390-21-9) presents a dual-hazard profile: it is a corrosive secondary amine and a halogenated aromatic compound .[1][2] Improper disposal frequently occurs when researchers treat it merely as a "base" or a generic "organic solvent."

Critical Safety Directive:

  • Strict Segregation: Must be disposed of in Halogenated Waste streams. Commingling with non-halogenated solvents increases incineration costs by ~300% and complicates scrubbing of acidic combustion byproducts (HCl).

  • Incompatibility: NEVER mix with oxidizing agents (specifically hypochlorites/bleach) or acid chlorides in the waste drum. This generates toxic chloramines or exothermic runaways.

Part 1: Chemical Profile & Risk Assessment

Understanding the chemical identity is the first step in preventing "rogue waste" reactions.[2]

ParameterDataOperational Implication
CAS Number 90390-21-9 Use this for waste tagging/manifests.
Chemical Class Halogenated Secondary AmineBasic pH; lipophilic; environmentally persistent.[1][2]
Physical State Liquid (typically)High boiling point; low vapor pressure but corrosive vapors.[1][2]
Hazards (GHS) Skin Corr.[1][2][3][4][5][6] 1B , Aquatic ChronicRequires full PPE (nitrile gloves, goggles, lab coat).
Reactivity Nucleophilic; BasicExothermic reaction with acids; forms imines with ketones (e.g., acetone).[1][2]
Flash Point >100°C (Predicted)Combustible, but not Flammable (Class IIIB).[1][2]
Part 2: Pre-Disposal Stabilization (The "Why" & "How")

As a Senior Scientist, I emphasize that waste containers are chemical reactors. The following stabilization protocols prevent uncontrolled reactions inside your satellite accumulation area.

1. The Halogen Rule (Cost & Compliance)

Because this molecule contains two chlorine atoms on the aromatic ring, it must be incinerated at high temperatures with acid gas scrubbers.

  • Protocol: Dedicate a specific "Halogenated Organic" waste container.

  • Causality: If you mix this with non-halogenated waste (e.g., pure methanol), the entire drum is reclassified as halogenated, tripling disposal costs and forcing the treatment facility to alter their burn parameters.

2. Amine-Specific Incompatibilities[1][2]
  • No Oxidizers: Do not pour into a waste container containing peroxides or bleach. The N-methyl group is susceptible to oxidation, and the amine nitrogen can form N-chloro species (toxic gas) upon contact with hypochlorites.

  • Ketone Avoidance: While often unavoidable in HPLC waste, try to minimize mixing high concentrations of this amine with Acetone or MEK. Over time, secondary amines react with ketones to form enamines/imines, releasing water and potentially altering the phase/flammability of the waste mixture.

3. pH Neutralization (Only if required by local EHS)
  • Standard: Most organic waste streams do not require prior neutralization.

  • Exception: If disposing of an aqueous layer containing this amine, the pH will be high (>11). Check your facility's permit. If aqueous waste must be neutral (pH 5-9), neutralize carefully with dilute Sulfuric Acid (H₂SO₄) in an ice bath before adding to the container. Warning: This is highly exothermic.

Part 3: The Disposal Workflow

This decision tree outlines the logical flow for disposing of N-Methyl-3,5-dichlorobenzylamine to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: N-Methyl-3,5-dichlorobenzylamine PhaseCheck Determine Phase Start->PhaseCheck SolidWaste Solid Waste / Debris (Gloves, Silica, Wipes) PhaseCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor, Rinses) PhaseCheck->LiquidWaste Liquid ContainerSol Double-Bag in Polyethylene Bags SolidWaste->ContainerSol HalogenCheck Stream Selection: HALOGENATED LiquidWaste->HalogenCheck Mandatory ContainerLiq HDPE or Glass Carboy (Vented Cap Recommended) HalogenCheck->ContainerLiq Labeling Labeling: 1. Full Chemical Name 2. Check 'Corrosive' & 'Toxic' 3. Start Date ContainerSol->Labeling ContainerLiq->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage

Figure 1: Decision matrix for segregating and packaging halogenated amine waste.

Part 4: Regulatory Compliance (RCRA & EPA)

In the United States, this chemical falls under specific Resource Conservation and Recovery Act (RCRA) guidelines.

  • Characteristic Waste:

    • D002 (Corrosive): If the waste is aqueous and pH ≥ 12.5.[7]

    • D003 (Reactive): Only if mixed with sulfides/cyanides (unlikely, but possible in synthesis).

  • F-List (Solvent Mixtures):

    • If the amine is dissolved in Methylene Chloride (DCM), the waste code F002 applies.

    • If dissolved in Acetone/Methanol, F003 applies (but the mixture remains "Halogenated" due to the solute).

Labeling Requirement: Your waste tag must explicitly state:

"Contains: N-Methyl-3,5-dichlorobenzylamine, [Solvent Name]. Hazard: Corrosive, Toxic.[6] Halogenated."

Part 5: Emergency Spill Procedures

Scenario: A 500mL bottle shatters inside the fume hood.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood sash is lowered to the operating position to contain vapors.

  • PPE Upgrade: Standard nitrile gloves may degrade. Double-glove or use Silver Shield/Laminate gloves if handling pure substance. Wear a face shield if splashing is possible.

  • Containment (Do NOT use Water):

    • Water will spread the lipophilic amine and potentially create a larger slippery corrosive surface.

    • Use Vermiculite or Dry Sand to dike and absorb the liquid.[8]

  • Neutralization (Optional but Recommended):

    • Sprinkle Citric Acid powder or Sodium Bisulfate over the absorbed spill to neutralize the basicity.

  • Collection:

    • Scoop absorbed material into a wide-mouth jar.

    • Label as "Hazardous Waste: Debris from N-Methyl-3,5-dichlorobenzylamine Spill."[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146163, N-Methyl-3,5-dichlorobenzylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D002, F-List). Retrieved from [Link]

  • Temple University EHS (2023). Halogenated Solvents in Laboratories: Segregation and Disposal Guidelines. Retrieved from [Link]

Sources

Personal protective equipment for handling N-Methyl-3,5-dichlorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

N-Methyl-3,5-dichlorobenzylamine (Secondary Amine / Halogenated Aromatic) presents a dual-hazard profile: corrosivity derived from its amine functionality and toxicity/persistence associated with its halogenated aromatic core.

Unlike simple benzylamines, the addition of chlorine atoms at the 3,5-positions increases lipophilicity, potentially enhancing dermal absorption rates. Furthermore, the N-methylation modifies basicity and volatility compared to its primary amine analogs.

Core Safety Directive: Treat this compound as a Category 1B Skin Corrosive and a Category 1 Eye Hazard . All handling must occur within a certified fume hood.

Hazard Classification Table (Derived from Analogous Halogenated Amines)
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation 1BDANGER Causes severe skin burns and eye damage.
Serious Eye Damage 1DANGER Causes serious eye damage (irreversible).
Acute Toxicity (Oral) 4WarningHarmful if swallowed.
Aquatic Toxicity Acute 1WarningVery toxic to aquatic life (Halogenated).

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The permeation kinetics of halogenated amines through standard nitrile requires a specific layering strategy.

PPE Selection Guide
Body ZoneStandard Protocol (<10 mL)High-Volume / Synthesis (>10 mL)Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate Liner (Silver Shield®) under NitrileStandard nitrile degrades upon prolonged contact with halogenated amines. Laminate provides broad chemical resistance [1].
Eye Protection Chemical Splash Goggles (Indirect Vented)Face Shield + Splash GogglesSafety glasses do not seal against corrosive vapors or splashes.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if powder)Amine vapors are respiratory sensitizers.
Body Lab Coat (Poly/Cotton)Chemical-Resistant Apron (Tyvek/PVC)Cotton absorbs liquids; aprons prevent soak-through to skin.
Diagram 1: PPE Decision Logic

This decision tree illustrates the required PPE escalation based on operational volume and state.

PPE_Logic Start Handling N-Methyl-3,5-dichlorobenzylamine State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Transfer/Rxn Standard_PPE Standard PPE: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood Solid->Standard_PPE Use Powder Funnel Volume Volume > 10mL? Liquid->Volume Volume->Standard_PPE No High_Risk_PPE High Risk PPE: Laminate Liner Gloves Face Shield + Goggles Chem-Resistant Apron Volume->High_Risk_PPE Yes

Caption: PPE escalation logic based on physical state and volume thresholds.

Operational Workflow: Handling & Synthesis

A. Preparation & Weighing
  • Engineering Control: Verify fume hood face velocity is 80–100 fpm.

  • Weighing: If the substance is a solid/oil, weigh inside the hood. If the balance is external, tare the vial, move to the hood, add the compound, cap tightly, and return to the balance. Never open the container outside the hood.

  • Solvent Compatibility: Avoid using chlorinated solvents (DCM, Chloroform) if possible, as they can accelerate the permeation of the amine through nitrile gloves [2].

B. Reaction Setup
  • Glassware: Use defect-free borosilicate glass. Inspect for hairline cracks which can propagate under heat/stirring.

  • Inert Atmosphere: Amines can oxidize. Run reactions under Nitrogen or Argon to prevent the formation of N-oxide impurities.

  • Temperature Control: If reacting with acid chlorides or anhydrides, the reaction will be exothermic. Use an ice bath before addition to prevent thermal runaway and splashing.

C. Quenching & Workup
  • Acidification Risk: When quenching with acid (to form the salt), significant heat is generated. Add acid dropwise with vigorous stirring.

  • Phase Separation: The N-methyl-3,5-dichlorobenzylamine will partition into the organic phase at high pH (>10) and aqueous phase at low pH (<4). Use this solubility switch for purification.

Waste Disposal & Decontamination Strategy

Proper disposal is critical due to the halogen content . This compound must NOT be mixed with general organic waste if your facility separates halogenated streams.

Disposal Protocol
  • Segregation: Dispose of as "Halogenated Organic Waste."

  • pH Neutralization: If the waste is highly basic (pH > 11), neutralize to pH 7–9 before placing it in the waste drum to prevent degradation of the waste container seals.

  • Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream. This can cause immediate fire or explosion [3].

Diagram 2: Waste Stream Decision Tree

Follow this logic to ensure regulatory compliance and prevent container failure.

Waste_Disposal Waste Chemical Waste (N-Methyl-3,5-dichlorobenzylamine) Check_pH Check pH Waste->Check_pH Neutralize Neutralize to pH 7-9 Check_pH->Neutralize pH > 11 or < 3 Halogen_Check Segregation Stream Check_pH->Halogen_Check pH 4-10 Neutralize->Halogen_Check Halo_Waste HALOGENATED Organic Waste Halogen_Check->Halo_Waste Contains Cl NonHalo_Waste NON-HALOGENATED (Do Not Use) Halogen_Check->NonHalo_Waste Error Path

Caption: Waste segregation logic emphasizing pH neutralization and halogenated stream selection.

Emergency Response

Spill Cleanup (Laboratory Scale)
  • Evacuate: Alert nearby personnel.

  • PPE Up: Don double nitrile gloves, goggles, and lab coat.

  • Absorb: Use a universal absorbent pads or vermiculite. Do not use paper towels (rapid evaporation surface area).

  • Decontaminate: Wipe the surface with a dilute surfactant (soap/water) followed by a weak acid (5% Citric Acid) to neutralize amine residues.

First Aid (Self-Validating Steps)
  • Eye Contact: Flush immediately for 15 minutes .[1][2][3] Validation: Hold eyelids apart; the eye must be forced open against the spasm.

  • Skin Contact: Rinse for 15 minutes .[2][3] Validation: Soap is essential to remove the lipophilic amine; water alone is insufficient.

  • Inhalation: Move to fresh air. Validation: If coughing persists >10 mins, seek medical attention (delayed pulmonary edema risk).

References

  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Amines and Halogenated Solvents.Link

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • PubChem. (2025).[4] Compound Summary: 3,5-Dichlorobenzylamine (Analog). National Center for Biotechnology Information. Link

  • Fisher Scientific. (2024). Safety Data Sheet: 3,5-Dichlorobenzylamine.Link

Sources

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